Cohumulone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSITEVYZGOOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931549, DTXSID701318500 | |
| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cohumulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-25-1, 142628-20-4 | |
| Record name | Cohumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cohumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cohumulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COHUMULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the chemical structure of cohumulone
An In-depth Technical Guide to the Chemical Compound Cohumulone
This compound is a significant alpha-acid found in the resin of hop cones (Humulus lupulus) and is a key contributor to the bitterness of beer.[1][2] It is one of the three main alpha-acid analogs, alongside humulone (B191422) and adhumulone.[2][3] The concentration of this compound in different hop varieties typically ranges from 20% to 50% of the total alpha-acid content.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is classified as a prenylated acylphloroglucinol derivative.[5] Its chemical structure features a cyclohexadienone core with hydroxyl, isobutyryl (2-methylpropanoyl), and two isoprenyl (3-methylbut-2-enyl) side chains.[5][6]
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₅ | [6] |
| Molecular Weight | 348.4 g/mol | [5][6] |
| IUPAC Name | 3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | [6] |
| CAS Number | 511-25-1 | [1][6] |
| InChI | InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | [6] |
| InChIKey | NATDBUGMTLKKCF-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and quantification of this compound.
NMR Spectroscopy Complete assignment of all ¹H and ¹³C-NMR signals for this compound has been achieved.[8]
Table 2: NMR Data for this compound Note: Specific chemical shift data is not readily available in the provided search results, but the use of 1D and 2D NMR techniques for its characterization is well-documented.[8][9]
Mass Spectrometry Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion | m/z | Reference |
| ESI- | [M-H]⁻ | 347 | [7][10] |
Biosynthesis of this compound
The biosynthesis of this compound in Humulus lupulus begins with an isovaleryl-CoA unit and three malonyl-CoA units, which are catalyzed by phlorovalerophenone synthase. This process yields 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one. The subsequent prenylation of this benzenoid with dimethylallyl pyrophosphate, derived from the deoxyxylulose pathway, results in the formation of humulone and its analogs, including this compound.[11]
Caption: Simplified biosynthesis pathway of this compound.
Experimental Protocols: Isolation and Purification
The isolation of individual alpha-acids like this compound for research and as analytical standards is a multi-step process.[3]
Extraction from Hop Material
-
Supercritical CO₂ Extraction : This is a common industrial method for extracting alpha-acids from hops.[12]
-
Solvent Extraction : An alternative method involves using organic solvents. A detailed protocol is as follows:
-
Hop cones are dried and ground into a fine powder.
-
The powder is extracted with a suitable solvent, such as dichloromethane (B109758) (DCM).
-
The resulting crude extract contains a mixture of alpha-acids, beta-acids, and other hop metabolites.[13]
-
Purification of this compound
Purification of individual alpha-acids from the crude extract can be achieved using various chromatographic techniques.
-
Flash Chromatography : This technique can be used for the initial separation of alpha- and beta-acids.[3]
-
Centrifugal Partition Chromatography (CPC) : CPC has been successfully used for the preparative separation of this compound, humulone, and adhumulone from crude hop extracts.[13][14] A suitable two-phase solvent system, such as toluene (B28343) and an aqueous buffer (e.g., 0.1 M triethanolamine·HCl at pH 8.4), can be employed.[14]
-
Preparative High-Performance Liquid Chromatography (HPLC) : For achieving high purity (>95%), preparative reverse-phase HPLC is often the final step.[13][15]
Characterization and Quantification
-
High-Performance Liquid Chromatography (HPLC) : HPLC with a Diode Array Detector (DAD) is the standard method for quantifying the purity of the isolated this compound.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and LC-MS/MS are powerful tools for both the identification and quantification of this compound in complex mixtures like beer.[10][13][16] These methods offer high sensitivity and selectivity.[13]
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the chemical structure of the purified this compound.[3][8]
Caption: General workflow for the isolation and analysis of this compound.
References
- 1. CAS 511-25-1: this compound | CymitQuimica [cymitquimica.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. Isolation of alpha and beta acids in hops for standard purposes - American Chemical Society [acs.digitellinc.com]
- 4. beersmith.com [beersmith.com]
- 5. Buy Humulone | 26472-41-3 | >98% by HPLC [smolecule.com]
- 6. This compound | C20H28O5 | CID 196915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An improved NMR method for the quantification of alpha-acids in hops and hop products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of bitter acids in hops. A (13)C-NMR and (2)H-NMR study on the building blocks of humulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Humulone - Wikipedia [en.wikipedia.org]
- 12. commons.emich.edu [commons.emich.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Hopomics: Humulus lupulus Brewing Cultivars Classification Based on LC-MS Profiling and Nested Feature Selection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cohumulone Biosynthesis Pathway in Humulus lupulus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cohumulone, a key alpha-acid analogue found in the lupulin glands of the female hop plant (Humulus lupulus), plays a significant role in the brewing industry and is of increasing interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to modulate hop bitter acid profiles and for the potential synthesis of related compounds with therapeutic value. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The characteristic bitterness of beer is primarily derived from a group of compounds known as alpha-acids, which are produced and stored in the lupulin glands of hop cones. This compound is one of the three major analogues of alpha-acids, alongside humulone (B191422) and adhumulone. The relative proportion of these analogues varies between different hop cultivars and influences the quality of bitterness in beer[1]. Beyond its role in brewing, this compound and other bitter acids are being investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The biosynthesis of this compound is a specialized metabolic pathway that occurs within the glandular trichomes of the hop plant. It involves the convergence of fatty acid metabolism and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid precursor synthesis. This guide will dissect the core pathway leading to this compound, focusing on the key enzymatic transformations and the molecules that fuel this intricate process.
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be broadly divided into three main stages:
-
Formation of the Acyl-CoA Precursor: The pathway initiates with the formation of isobutyryl-CoA, the specific acyl-CoA that provides the side chain characteristic of this compound.
-
Assembly of the Phlorisobutyrophenone (B1231217) Core: Isobutyryl-CoA serves as a starter molecule for a type III polyketide synthase, which catalyzes the formation of the aromatic core structure.
-
Prenylation and Subsequent Modification: The aromatic core is then decorated with prenyl groups derived from the MEP pathway, leading to the final this compound molecule.
Precursor Supply
The biosynthesis of this compound relies on the availability of three key precursors:
-
Isobutyryl-CoA: This branched-chain acyl-CoA is derived from the catabolism of the amino acid valine. The formation of isobutyryl-CoA is a critical determinant for the production of this compound versus other alpha-acid analogues.
-
Malonyl-CoA: This is the primary building block for the polyketide backbone of the aromatic ring. It is a central metabolite in fatty acid synthesis and is readily available in the cytosol.
-
Dimethylallyl Diphosphate (DMAPP): This five-carbon isoprenoid precursor is synthesized in the plastids via the MEP pathway. DMAPP provides the prenyl groups that are attached to the aromatic core.
Enzymatic Steps
The core enzymatic reactions in the this compound biosynthesis pathway are catalyzed by two main classes of enzymes: a polyketide synthase and prenyltransferases.
Step 1: Phlorisobutyrophenone Synthesis
The first committed step in this compound biosynthesis is the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by valerophenone (B195941) synthase (VPS) , a type III polyketide synthase.[2][3][4][5] The product of this reaction is phlorisobutyrophenone (PIBP), the central aromatic intermediate.
Step 2: Prenylation of Phlorisobutyrophenone
Following its synthesis, PIBP is prenylated with a dimethylallyl group from DMAPP. This reaction is catalyzed by a membrane-bound aromatic prenyltransferase , specifically HlPT-1 (also referred to as HlPT1L).[6][7][8] This enzyme transfers a prenyl group to the aromatic ring of PIBP, forming deoxythis compound (B1263066).
Step 3: Aromatization to this compound
The final step is the oxidative cyclization of deoxythis compound to form this compound. This reaction is catalyzed by an as-yet uncharacterized enzyme, often referred to as humulone synthase , which is believed to be a cytochrome P450 monooxygenase.
Quantitative Data
A comprehensive understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize the available data from the literature.
Table 1: Kinetic Parameters of Valerophenone Synthase (VPS)
| Substrate | Km (µM) | Vmax | Source |
| Isobutyryl-CoA | 10 | Not Reported | [9][10] |
| Malonyl-CoA | 33 | Not Reported | [9][10] |
Table 2: Concentrations of Bitter Acid Precursors and Products in Humulus lupulus Tissues
| Metabolite | Tissue | Concentration | Source |
| Isobutyryl-CoA | Lupulin Glands | Not Specifically Reported; Acyl-CoAs in 3-6 µM range | [3] |
| Malonyl-CoA | Lupulin Glands | Elevated levels compared to leaves and cones | [11] |
| This compound | Lupulin Glands | Varies by cultivar (e.g., 9.41% to 33.05% of fresh weight) | [12] |
| This compound | Hop Cones | Varies by cultivar (e.g., 2.46% to 8.55% of dry weight) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in hop extracts.
Materials:
-
Hop cones or lupulin glands
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (85%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Mortar and pestle
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Grind 1 g of dried hop cones or 100 mg of lupulin glands to a fine powder using a mortar and pestle.
-
Extract the powder with 10 mL of methanol by vortexing for 1 minute and sonicating for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
Gradient:
-
0-15 min: 60-90% B
-
15-20 min: 90% B
-
20-21 min: 90-60% B
-
21-25 min: 60% B
-
-
-
Quantification:
-
Prepare a calibration curve using a series of this compound standards of known concentrations.
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the relative expression levels of genes involved in this compound biosynthesis.
Materials:
-
Hop tissues (e.g., lupulin glands, leaves)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse) for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Freeze hop tissue in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration 0.2 µM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard three-step cycling protocol (e.g., 95°C for 15s, 60°C for 30s, 72°C for 30s) for 40 cycles.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or GAPDH).
-
Heterologous Expression and Activity Assay of Prenyltransferases in Yeast
Objective: To express hop prenyltransferases in yeast and assay their activity with phlorisobutyrophenone.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Saccharomyces cerevisiae strain (e.g., INVSc1)
-
Yeast transformation reagents
-
Yeast growth media (SD-Ura, SG-Ura)
-
Phlorisobutyrophenone (substrate)
-
DMAPP (prenyl donor)
-
Yeast microsome isolation buffer
-
Dounce homogenizer
-
Ultracentrifuge
-
LC-MS system
Procedure:
-
Heterologous Expression:
-
Clone the coding sequence of the hop prenyltransferase (e.g., HlPT1L) into a yeast expression vector.
-
Transform the expression construct into S. cerevisiae.
-
Select for transformed yeast on synthetic defined (SD) medium lacking uracil.
-
Grow a starter culture in SD-Ura medium and then induce protein expression by transferring the cells to synthetic galactose (SG-Ura) medium.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with sterile water and resuspend in microsome isolation buffer.
-
Lyse the cells using a Dounce homogenizer or glass beads.
-
Centrifuge the lysate at 10,000 x g to pellet cell debris.
-
Pellet the microsomes from the supernatant by ultracentrifugation at 100,000 x g.
-
Resuspend the microsomal pellet in assay buffer.
-
-
Enzyme Activity Assay:
-
Set up the reaction mixture containing the isolated microsomes, phlorisobutyrophenone (e.g., 100 µM), and DMAPP (e.g., 100 µM) in the assay buffer.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.
-
Extract the products with ethyl acetate, evaporate the solvent, and resuspend the residue in methanol.
-
-
Product Analysis:
-
Analyze the reaction products by LC-MS to identify the formation of deoxythis compound.
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and a typical experimental workflow.
Caption: The core biosynthetic pathway of this compound in Humulus lupulus.
References
- 1. Cytotoxic effect of commercial Humulus lupulus L. (hop) preparations – In comparison to its metabolomic fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and analysis of valerophenone synthase gene expressed specifically in lupulin gland of hop (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phlorisovalerophenone synthase, a novel polyketide synthase from hop (Humulus lupulus L.) cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence and Variability of Cohumulone in Hop Varieties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence and variability of cohumulone, a key alpha-acid component in hop (Humulus lupulus) varieties. Understanding the distribution and factors influencing this compound levels is critical for applications ranging from brewing science, where it impacts bitterness quality, to pharmaceutical research, where hop-derived compounds are investigated for their potential therapeutic properties. This document provides a comprehensive overview of this compound chemistry, its biosynthetic origins, quantitative data across a range of hop cultivars, and detailed experimental protocols for its analysis.
Introduction to this compound
Hops, the cone-like flowers of the hop plant, are a rich source of secondary metabolites, most notably the alpha-acids (humulones) and beta-acids (lupulones). These compounds are the primary contributors to the characteristic bitterness of beer and also possess antimicrobial and other bioactive properties. The alpha-acids are a group of structurally related analogues, with the three major forms being humulone (B191422), this compound, and adhumulone.[1]
This compound differs from humulone in the acyl side chain attached to the phloroglucinol (B13840) ring, possessing an isobutyryl group derived from the amino acid valine, whereas humulone has an isovaleryl group derived from leucine. This structural difference influences its chemical properties, including its potential contribution to a "harsher" bitterness in beer, although this is a subject of ongoing debate and research.[2] The relative proportion of this compound within the total alpha-acid fraction is a distinct characteristic of each hop variety and is subject to genetic and environmental influences.[1]
Natural Occurrence and Variability of this compound
The concentration of this compound in hops is highly variable and is primarily determined by the hop cultivar. Generally, this compound content is expressed as a percentage of the total alpha-acids. This value can range from as low as 15% in certain "noble" aroma hops to over 40% in some high-alpha bittering varieties. Environmental factors, such as climate and agricultural practices, as well as the timing of harvest, can also introduce year-to-year variability in this compound levels within the same cultivar.
Data Presentation: this compound Levels in Selected Hop Varieties
The following table summarizes the typical this compound content, expressed as a percentage of total alpha-acids, for a selection of commercially available hop varieties. This data has been compiled from various industry and academic sources.
| Hop Variety | Type | Typical this compound (% of α-acids) |
| Ahtanum™ | Aroma | 30 - 35% |
| Amarillo® | Aroma | 21 - 24% |
| Apollo™ | Super High Alpha | 24 - 28% |
| Bravo™ | High Alpha | 29 - 35% |
| Cascade | Aroma | 33 - 37% |
| Centennial | Dual-Purpose | 28 - 30% |
| Chelan™ | High Alpha | 33 - 37% |
| Chinook | Dual-Purpose | 29 - 35% |
| Citra® | Aroma | 22 - 24% |
| Cluster | Dual-Purpose | 42 - 50% |
| Columbus (CTZ) | High Alpha | 28 - 32% |
| Comet | Dual-Purpose | 38 - 45% |
| Crystal | Aroma | 20 - 26% |
| El Dorado® | Dual-Purpose | 28 - 33% |
| Fuggle | Aroma | 26 - 32% |
| Galena | High Alpha | 37 - 42% |
| Glacier | Aroma | 22 - 26% |
| Golding (U.S.) | Aroma | 20 - 25% |
| Hallertau Mittelfrüh | Aroma | 18 - 28% |
| Hersbrucker | Aroma | 18 - 25% |
| Horizon | High Alpha | 16 - 19% |
| Liberty | Aroma | 22 - 28% |
| Magnum | High Alpha | 25 - 31% |
| Millennium | High Alpha | 28 - 32% |
| Mosaic® | Aroma | 24 - 26% |
| Mt. Hood | Aroma | 20 - 28% |
| Mt. Rainier | Dual-Purpose | 21 - 24% |
| Newport | High Alpha | 33 - 38% |
| Northern Brewer | Dual-Purpose | 28 - 32% |
| Nugget | High Alpha | 22 - 30% |
| Palisade® | Aroma | 24 - 26% |
| Perle | Dual-Purpose | 28 - 33% |
| Saaz (U.S.) | Aroma | 23 - 28% |
| Santiam | Aroma | 21 - 23% |
| Simcoe® | Dual-Purpose | 15 - 20% |
| Sterling | Aroma | 22 - 28% |
| Strata® | Aroma | 21 - 22% |
| Summit™ | Super High Alpha | 26 - 33% |
| Super Galena | High Alpha | 37 - 42% |
| Tettnang | Aroma | 20 - 28% |
| Tomahawk® (CTZ) | High Alpha | 28 - 32% |
| Ultra | Aroma | 23 - 27% |
| Vanguard | Aroma | 14 - 18% |
| Warrior® | High Alpha | 22 - 26% |
| Willamette | Aroma | 30 - 35% |
| Zeus (CTZ) | High Alpha | 28 - 32% |
Note: The values presented are typical ranges and can vary based on growing conditions, harvest time, and processing.
Biosynthesis of this compound
The biosynthesis of this compound and other alpha-acids occurs in the lupulin glands of the hop cone. The pathway involves the convergence of the branched-chain amino acid (BCAA) degradation pathway and the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid synthesis.
The acyl side chain of this compound is derived from the BCAA L-valine. Through a series of enzymatic reactions, L-valine is converted to isobutyryl-CoA. This acyl-CoA then serves as a precursor for the synthesis of the phlorisobutyrophenone (B1231217) skeleton by the enzyme valerophenone (B195941) synthase. Subsequent prenylation steps, utilizing dimethylallyl pyrophosphate (DMAPP) from the MEP pathway, and cyclization lead to the formation of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Cohumulone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cohumulone, a prominent member of the α-acid family of compounds found in the hop plant (Humulus lupulus), is a key contributor to the bitterness of beer and possesses a range of interesting biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of crystalline this compound, with a focus on data relevant to researchers, scientists, and drug development professionals. The document summarizes key physicochemical data, details relevant experimental protocols, and visualizes associated biological signaling pathways.
Physicochemical Properties
Structural and Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₈O₅ | [3] |
| Molecular Weight | 348.4 g/mol | [3] |
| IUPAC Name | 3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| CAS Number | 511-25-1 | |
| Canonical SMILES | CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
| InChI Key | DRSITEVYZGOOQG-UHFFFAOYSA-N |
Solubility
This compound is poorly soluble in water but shows good solubility in various organic solvents. Quantitative solubility data is sparse in the literature; however, it is known to be soluble in ethanol (B145695) and other alcohols. The solubility of α-acids in water is reported to be as low as 3 mg/L, which increases in ethanol.[4]
Acidity
| Property | Value | Source(s) |
| pKa | ~5.5 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are crucial for the structural elucidation of this compound. While a complete, assigned spectrum for crystalline this compound is not available in the provided search results, typical chemical shifts for key functional groups can be inferred from general NMR principles and data for similar compounds.
1H NMR (CDCl₃): Expected chemical shifts would include signals for the isobutyryl group protons, vinyl protons of the prenyl side chains, and protons of the cyclohexadienone ring.[5][6][7]
13C NMR (CDCl₃): The spectrum would show characteristic peaks for the carbonyl carbons of the ketone and acyl groups, olefinic carbons of the ring and prenyl chains, and aliphatic carbons of the isobutyryl and prenyl groups.[5]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 348. The fragmentation pattern would likely involve the loss of the isobutyryl side chain and cleavages of the prenyl groups.[8][9][10][11] The addition of a hydroxyl group during oxidation to form cohumulinone would increase the molecular weight by 16 (m/z) to 363.1.[4]
Crystalline Structure
A definitive Crystallographic Information File (CIF) for this compound is not publicly available in the searched databases. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[12][13][14][15][16] The process involves diffracting X-rays off a single crystal and analyzing the resulting diffraction pattern. For related compounds like (+)-cis-tetrahydroisothis compound, X-ray analysis has been successfully performed on their salts.[17] Without specific crystallographic data for this compound, a detailed description of its crystal packing, bond lengths, and angles is not possible.
Biological Activity and Signaling Pathways
This compound and other hop α-acids exhibit notable anti-inflammatory and antioxidant properties. These activities are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity: Inhibition of NF-κB and COX-2 Pathways
This compound and related hop compounds have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and COX-2 (Cyclooxygenase-2) pathways.
NF-κB Signaling Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation.[18][19][20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Hop-derived compounds, including α-acids, can inhibit this pathway, thereby reducing the expression of inflammatory mediators.
COX-2 Signaling Pathway Inhibition: The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[22][23][24][25] Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Hop extracts containing α-acids have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1 isoform.[26]
Antioxidant Activity
The antioxidant activity of this compound and other phenolic compounds can proceed through several mechanisms, including Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[2][27][28][29][30] In the SET mechanism, the antioxidant donates an electron to a free radical, thereby neutralizing it. In the HAT mechanism, a hydrogen atom is transferred from the antioxidant to the radical.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used in the characterization of this compound.
Isolation and Crystallization of this compound
A general procedure for the isolation of α-acids from hops involves extraction with an organic solvent followed by chromatographic separation.
Workflow:
-
Extraction: Dried hop cones are extracted with a nonpolar solvent such as hexane (B92381) or supercritical CO₂.
-
Purification: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) to separate the α-acids from other hop components.
-
Crystallization: The purified this compound fraction is dissolved in a minimal amount of a suitable solvent (e.g., hexane) and allowed to crystallize at low temperature. Recrystallization may be necessary to obtain high-purity crystals.[31][32]
X-Ray Crystallography
To determine the crystal structure, a single crystal of this compound is required.
Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.
NMR Spectroscopy
Sample Preparation: A few milligrams of crystalline this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be performed.
Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
Ionization: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for LC-MS applications.
Analysis: The mass-to-charge ratios of the parent ion and its fragments are determined. High-resolution mass spectrometry can be used to confirm the elemental composition.
Conclusion
This compound is a multifaceted molecule with significant implications in both the food and pharmaceutical industries. This guide has summarized its key physical and chemical properties, highlighting the available data and noting areas where further research is needed, particularly in the detailed characterization of its crystalline state. The elucidation of its biological mechanisms of action, especially its anti-inflammatory and antioxidant properties, opens avenues for its potential development as a therapeutic agent. The provided experimental frameworks offer a starting point for researchers aiming to further investigate this intriguing natural product.
References
- 1. whitman.edu [whitman.edu]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Humulone | 26472-41-3 | >98% by HPLC [smolecule.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction [mccrone.com]
- 13. X-Ray Diffraction – Ebatco Lab Services [ebatco.com]
- 14. mdpi.com [mdpi.com]
- 15. X-Ray Diffraction [webmineral.com]
- 16. rigaku.com [rigaku.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 24. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Isolation and purification of Thermus thermophilus HpaB by a crystallization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. doras.dcu.ie [doras.dcu.ie]
A Technical Guide to the Solubility of Cohumulone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cohumulone is one of the three major alpha-acids found in the resin of hop plants (Humulus lupulus), alongside humulone (B191422) and adhumulone. These compounds are of significant interest not only for their contribution to the bitterness of beer but also for their diverse biological activities, including potential anti-inflammatory, and anti-cancer properties. The formulation of this compound for research and potential pharmaceutical applications necessitates a thorough understanding of its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available data on this compound solubility, detailed experimental protocols for its determination, and a workflow for solubility assessment.
This compound: A Brief Overview
This compound is a phloroglucinol (B13840) derivative with a molecular formula of C20H28O5. Like other alpha-acids, it is a weak acid and its solubility is influenced by the polarity of the solvent and the pH of the medium. In the context of brewing, the alpha-acids are known to be poorly soluble in aqueous solutions like wort, but their solubility increases upon isomerization to iso-alpha-acids during boiling.[1][2]
Quantitative Solubility Data
Precise quantitative data on the solubility of pure this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The focus of most research has been on the extraction of alpha-acids from hops rather than the determination of the solubility limits of the purified compounds. However, based on its chemical structure and the solvents used for its extraction and analysis, a qualitative understanding of its solubility can be established.
It is generally accepted that alpha-acids, including this compound, are soluble in various organic solvents. One source indicates a poor solubility for pure alpha-acid compounds as a mixture at approximately 1 g/100mL, though the specific solvent and conditions are not detailed.[3] Due to its slightly higher polarity compared to humulone, this compound is suggested to have a slightly higher solubility in polar solvents.[1]
The following table summarizes the known information regarding the solubility of this compound and other alpha-acids in different organic solvents, primarily inferred from their use in extraction and analytical procedures.
| Solvent | Chemical Formula | Polarity | This compound Solubility (Qualitative) | Supporting Evidence & Remarks |
| Methanol | CH₃OH | Polar Protic | Soluble | Methanol is a common solvent for the extraction and HPLC analysis of alpha-acids from hops, indicating good solubility.[4][5] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Ethanol is also widely used for the extraction of hop resins, including this compound. |
| Hexane | C₆H₁₄ | Non-polar | Soluble | Soft resins, which include alpha-acids, are defined as being soluble in hexane.[5] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone has been used as a solvent for the extraction of bitter acids from hops.[5] |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | Moderately Polar | Soluble | Ethyl acetate has been shown to be effective in extracting alpha-acids from hops.[5] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Dichloromethane has demonstrated high recovery rates for alpha-acids in extraction studies.[5] |
| Toluene | C₇H₈ | Non-polar | Soluble | Toluene is used in the extraction of alpha-acids for analytical purposes. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the gravimetric method, which is a standard and reliable technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
Pure this compound (crystalline or amorphous solid)
-
High-purity organic solvent (e.g., methanol, ethanol, hexane)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Vials with screw caps
-
Syringe filters (0.22 µm)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of pure this compound and place it into a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, remove the vial from the shaker and allow it to stand for a short period to let the undissolved solid settle.
-
Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the remaining solid this compound.
-
-
Sampling of the Saturated Solution:
-
Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a micropipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the accurately measured volume of the filtered saturated solution to a pre-weighed, clean, and dry vial.
-
Place the vial in a drying oven at a temperature slightly above the boiling point of the solvent to evaporate the solvent completely. Ensure the temperature is not high enough to cause degradation of the this compound. A vacuum oven can be used for more sensitive compounds or high-boiling-point solvents.
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature without absorbing moisture.
-
Weigh the vial containing the dried this compound residue on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of the sampled saturated solution (L))
-
Data Presentation:
The results of the solubility determination should be recorded in a clear and organized manner.
| Solvent | Temperature (°C) | Volume of Saturated Solution (mL) | Mass of Dissolved this compound (g) | Solubility (g/L) |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Hexane | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Conclusion
References
An In-Depth Technical Guide to the Spectroscopic Data of Cohumulone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cohumulone, a key alpha-acid found in hops (Humulus lupulus). The information presented herein is crucial for the identification, characterization, and quantification of this compound in various applications, including brewing science, natural product chemistry, and pharmaceutical research. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its molecular framework. A complete assignment of all ¹H and ¹³C NMR signals of the three main alpha-acids, including this compound, has been performed, providing a solid basis for its identification.[1][2]
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its various protons. A distinctive feature for alpha-acids is the presence of an intramolecularly hydrogen-bonded proton signal at a very high chemical shift, typically between 18 and 20 ppm.[2] For this compound, this signal has been reported at approximately 19.00 ppm.[2]
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results |
Note: Specific chemical shift assignments for all protons were not available in the provided search results. The value for the enolic proton is noted from a quantitative NMR study.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. A full, unambiguous assignment of the ¹³C NMR spectrum of this compound has been achieved through two-dimensional NMR experiments.[1][2]
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data unavailable in search results |
Note: Specific chemical shift assignments for all carbons were not available in the provided search results.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for the NMR analysis of this compound, based on standard practices for hop alpha-acids.
1.3.1. Sample Preparation
-
Isolation: Isolate this compound from hop extracts using appropriate chromatographic techniques (e.g., HPLC).
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).
1.3.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-20 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
A relaxation delay of 1-5 seconds is recommended for accurate integration, especially for quantitative analysis.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR (for structural assignment):
-
Perform experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its carbonyl groups, hydroxyl groups, carbon-carbon double bonds, and alkyl groups. Vibrational spectroscopy, including IR, has been utilized for the quantitative analysis of bitter acids in hops.[3]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3500-3200 (broad) | O-H stretch (hydroxyl groups, hydrogen-bonded) |
| ~3100-3000 | C-H stretch (alkenyl) |
| ~2960-2850 | C-H stretch (alkyl) |
| ~1650 | C=O stretch (conjugated ketone) |
| ~1600 | C=C stretch (alkenyl and aromatic-like ring) |
| ~1465 | C-H bend (alkyl) |
| ~1375 | C-H bend (alkyl) |
Note: These are expected ranges based on the structure of this compound and general IR correlation tables. A specific experimental spectrum for pure this compound was not found in the search results.
Experimental Protocol for FT-IR Analysis
The following protocol outlines the steps for obtaining an FT-IR spectrum of this compound.
2.1.1. Sample Preparation (KBr Pellet Method)
-
Grinding: Grind a small amount (1-2 mg) of purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
2.1.2. Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Spectral Range: Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. LC-MS/MS methods have been developed for the quantification of various hop-derived bitter compounds, including this compound.[4][5][6]
Mass Spectral Data
The nominal mass of this compound (C₂₀H₂₈O₅) is 348 g/mol . In electrospray ionization (ESI) in negative mode, this compound is typically observed as the deprotonated molecule [M-H]⁻ at m/z 347.[7]
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (amu) | Description |
| [M-H]⁻ | 347 | Deprotonated molecular ion |
| Data unavailable in search results | Fragment ions |
Note: A detailed list of fragment ions and their relative abundances was not available in the provided search results.
Experimental Protocol for LC-MS/MS Analysis
The following is a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.2.1. Sample Preparation
-
Extraction: Extract the alpha-acids from hop material using a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Dilution: Dilute the extract to an appropriate concentration for LC-MS/MS analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
3.2.2. LC-MS/MS System and Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, where the precursor ion (e.g., m/z 347 for this compound) is selected and fragmented, and a specific product ion is monitored.
-
Collision Gas: Argon or nitrogen is used as the collision gas for fragmentation.
-
Optimization: The declustering potential and collision energy should be optimized for the specific instrument and compound to achieve maximum sensitivity.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in detailed structural analysis or quantitative studies, it is recommended to consult the primary literature for specific experimental details and comprehensive data sets.
References
- 1. An improved NMR method for the quantification of alpha-acids in hops and hop products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectroscopy and chemometrics for rapid, quantitative analysis of bitter acids in hops (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Thermal Degradation Products of Cohumulone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cohumulone, a major α-acid found in hops (Humulus lupulus), is a critical precursor to the bitter compounds in beer and a molecule of interest for various pharmaceutical applications. During thermal processing, such as in the brewing process or during extraction and purification, this compound undergoes a series of degradation reactions. This technical guide provides a comprehensive overview of the thermal degradation products of this compound, detailing the reaction pathways, key degradation products, and analytical methodologies for their identification and quantification. The information presented is intended to support research and development efforts in the fields of food science, natural product chemistry, and drug development.
Introduction
This compound is one of the three main analogues of α-acids, alongside humulone (B191422) and adhumulone. These compounds are responsible for the characteristic bitterness of beer after they are isomerized into iso-α-acids during the boiling of wort.[1][2] The thermal lability of this compound and its subsequent degradation products can significantly impact the flavor profile and potential bioactivity of hop-derived products. Understanding the chemistry of these transformations is crucial for controlling product quality and for exploring the pharmacological potential of these novel compounds.
Thermal Degradation Pathways of this compound
The thermal degradation of this compound is a multi-step process, primarily initiated by isomerization, followed by the degradation of the resulting isocohumulones. The stability of these compounds is significantly influenced by factors such as temperature, pH, and the presence of oxygen.[3][4]
Isomerization to Isothis compound
The initial and most critical thermal reaction of this compound is its isomerization to cis- and trans-isothis compound. This reaction is a key step in the brewing process, as isocohumulones are the primary bittering compounds in beer.[2] The trans-isomers of iso-α-acids are known to be less stable and degrade more rapidly than their cis-counterparts.[1]
dot
Caption: Isomerization of this compound to Isothis compound.
Degradation of Isothis compound
The subsequent thermal degradation of isothis compound, particularly the less stable trans-isomer, leads to a variety of products. These reactions are complex and can proceed through both oxidative and non-oxidative pathways.
Under thermal stress, especially at elevated pH, isocohumulones can undergo hydrolytic cleavage to form humulinic acids.[1][3] These compounds are noted to have no sensory bitterness.[3]
A significant degradation pathway for trans-isothis compound involves a proton-catalyzed cyclization, leading to the formation of tricyclic and tetracyclic compounds.[5] These products are associated with a lingering and harsh bitter taste.[3] The primary tricyclic degradation products identified are tricyclocohumol and tricyclocohumene.[5]
Caption: Experimental Workflow for Studying this compound Degradation.
Biological Activities of Thermal Degradation Products
While the parent compound this compound and other hop acids are known to possess various biological activities, including antibacterial effects, the specific pharmacological properties of their thermal degradation products are not well-documented in publicly available literature. Research into the bioactivity of compounds like tricyclocohumol and humulinic acid is limited. This represents a significant knowledge gap and an opportunity for future research, particularly in the context of drug discovery and the safety assessment of thermally processed foods and beverages containing hop derivatives.
Conclusion
The thermal degradation of this compound is a complex process that yields a diverse array of chemical entities. The primary pathway proceeds through the isomerization to cis- and trans-isothis compound, with the latter being more susceptible to further degradation into compounds such as humulinic acids, tricyclocohumol, and tricyclocohumene. The formation of these products is highly dependent on process conditions, notably temperature and pH.
This guide provides a foundational understanding of these degradation pathways and offers detailed starting points for the analytical methodologies required to study them. For researchers and professionals in drug development, a thorough characterization of these degradation products is essential for understanding the stability, efficacy, and safety of this compound-derived products. Further investigation into the biological activities of these novel compounds is warranted to fully elucidate their potential impact on human health.
References
- 1. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Cohumulone in Hop Chemistry
An In-depth Technical Guide to the History of Cohumulone Research in Brewing Science
Hops (Humulus lupulus) are a cornerstone of modern brewing, providing bitterness, aroma, and microbial stability to beer. The primary bittering compounds are derived from a class of molecules known as alpha-acids, which are synthesized and stored in the lupulin glands of the hop cone.[1][2] The alpha-acids are a mixture of five main analogs: humulone (B191422), this compound, adhumulone, and the minor components prehumulone and posthumulone.[3] Of these, humulone and this compound are the most abundant, with each typically comprising 20% to 50% of the total alpha-acid content, depending on the hop variety.[3] Adhumulone content is generally more consistent across varieties, at about 10% to 15%.[3][4]
This compound is a phloroglucinol (B13840) derivative, differing from its more famous cousin, humulone, only by the substitution of an isobutyryl side chain for an isovaleryl one.[1] While structurally similar, this compound's role and the perception of its contribution to beer quality have been a subject of significant research and debate for over half a century. This guide provides a detailed history of this compound research, summarizing key findings, experimental methodologies, and the evolution of its scientific understanding.
A Century of Research: Key Milestones and the "Harshness" Debate
The scientific investigation into hop chemistry began in earnest in the early 20th century with the establishment of dedicated research programs.[5] These centers, such as Wye College in the UK (1904) and the USDA's program in Oregon (1930), laid the groundwork for understanding the chemical constituents of hops and their impact on beer.[5][6]
A pivotal moment in this compound research occurred in 1972, when Dr. Lloyd Rigby presented work suggesting that iso-cohumulone imparts a "harsher" and less pleasant bitterness to beer compared to other iso-alpha-acids.[7] This assertion had a profound and lasting impact on the brewing industry. For decades, brewers and hop breeders alike used the this compound percentage as a key quality metric, often favoring varieties with low this compound levels for producing beers with a "smoother" or "finer" bitterness.[4][7]
Physicochemical Properties and Brewing Impact
During the kettle boil, alpha-acids undergo a critical chemical transformation called isomerization, which converts them into the more soluble and intensely bitter iso-alpha-acids.[8][9] This reaction is fundamental to imparting bitterness to beer. This compound isomerizes into two forms: cis-isothis compound and trans-isothis compound.[9]
References
- 1. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 2. canr.msu.edu [canr.msu.edu]
- 3. Determination of alpha acids in hops according to EBC 7.4 | Metrohm [metrohm.com]
- 4. agraria.com.br [agraria.com.br]
- 5. aeronautbrewing.wordpress.com [aeronautbrewing.wordpress.com]
- 6. archiveswest.orbiscascade.org [archiveswest.orbiscascade.org]
- 7. beermaverick.com [beermaverick.com]
- 8. dev.bjcp.org [dev.bjcp.org]
- 9. researchgate.net [researchgate.net]
The Role of Cohumulone in the Chemical Profile of Hops: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cohumulone is one of the three major α-acids found in the resin of hop cones (Humulus lupulus), alongside humulone (B191422) and adhumulone.[1][2] These compounds are principal contributors to the characteristic bitterness of beer and also play a significant role in its microbial stability. The relative proportion of this compound in the α-acid fraction is a key characteristic that varies among hop varieties and influences the quality and stability of the final beer product.[3][4] Beyond its role in brewing, this compound and its isomerized derivative, isothis compound, have garnered interest in the pharmaceutical and drug development sectors due to their potential biological activities, including the modulation of metabolic pathways. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, biosynthesis, analytical determination, and its multifaceted role in the chemical profile of hops, with a focus on data-driven insights and experimental methodologies.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound is a critical parameter in the evaluation of hop quality for brewing and other applications. It is typically expressed as a percentage of the total α-acids. The tables below summarize the quantitative data for this compound content in various hop varieties and highlight key chemical properties.
Table 1: this compound Content in Selected Hop Varieties
| Hop Variety | Type | Typical this compound Content (% of α-acids) | Typical Total α-acids (%) |
| Galena | Bittering | 35 - 40 | 12.0 - 14.0 |
| Nugget | Bittering | 22 - 30 | 12.0 - 14.0 |
| Chinook | Dual-Purpose | 29 - 35 | 12.0 - 14.0 |
| Cascade | Aroma | 33 - 40 | 4.5 - 7.0 |
| Centennial | Dual-Purpose | 28 - 30 | 9.5 - 11.5 |
| Simcoe | Dual-Purpose | 15 - 20 | 12.0 - 14.0 |
| Amarillo | Aroma | 28 - 32 | 8.0 - 11.0 |
| Saaz | Aroma | 23 - 28 | 3.0 - 4.5 |
| Hallertau | Aroma | 18 - 24 | 3.5 - 5.5 |
| Tettnanger | Aroma | 20 - 25 | 3.5 - 5.5 |
Data compiled from multiple sources. Actual values can vary depending on growing conditions and harvest time.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C20H28O5 |
| Molar Mass | 348.43 g/mol |
| IUPAC Name | 3,5-dihydroxy-2-(3-methylbutanoyl)-4,4-bis(3-methylbut-2-en-1-yl)cyclohexa-2,5-dien-1-one |
| Solubility in Water | Low |
| Isomerization Product | Iso-cohumulone (cis- and trans-isomers) |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that occurs in the lupulin glands of the hop cone. The pathway begins with the branched-chain amino acid valine, which serves as the precursor for the isobutyryl side chain characteristic of this compound.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the quantitative analysis of α-acids, including this compound, in hops and hop extracts.
1. Materials and Reagents:
-
Hops or hop extract sample
-
Methanol (B129727) (HPLC grade)
-
Formic acid (88%)
-
Deionized water
-
International Calibration Extract (ICE-3 or similar) as a standard
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
3. Sample Preparation:
-
Extraction:
-
Accurately weigh approximately 2.5 g of homogenized hop pellets or 0.5 g of hop extract into a 100 mL volumetric flask.
-
Add 50 mL of methanol and shake vigorously for 30 minutes.
-
Bring to volume with methanol and mix thoroughly.
-
Allow the solids to settle.
-
-
Dilution and Filtration:
-
Withdraw an aliquot of the supernatant and dilute with methanol to a final concentration within the calibration range (typically 10-100 mg/L of α-acids).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC Conditions:
-
Mobile Phase: 85:15 (v/v) Methanol:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 314 nm
-
Injection Volume: 10 µL
5. Calibration:
-
Prepare a series of standard solutions from the International Calibration Extract (ICE) in methanol, covering a concentration range that brackets the expected sample concentrations.
-
Inject the standards and generate a calibration curve by plotting peak area against concentration for this compound.
6. Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak based on its retention time relative to the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Role in Bitterness and Aroma
This compound, upon boiling in wort during the brewing process, undergoes isomerization to form cis- and trans-isothis compound. These isomerized compounds are significantly more soluble in beer and are major contributors to its bitter taste. Historically, a higher percentage of this compound has been associated with a harsher, more unpleasant bitterness compared to the bitterness derived from humulone.[2] However, more recent research suggests that the perception of harshness may be more complex and influenced by other factors. When hops oxidize, α-acids, including this compound, can degrade to form isobutyric acid, which imparts a cheesy or rancid aroma.[2]
Role in Beer Foam Stability
Iso-α-acids, including isothis compound, are known to be foam-positive compounds in beer. They interact with proteins at the surface of bubbles, contributing to the stability and cling of the beer head. While all iso-α-acids contribute to foam stability, some studies suggest that the specific isomer can influence the degree of stabilization.[1][5] For instance, reduced and tetrahydro-iso-α-acids have been shown to have a stronger foam-stabilizing effect than standard iso-α-acids.[1][6] There is evidence that the less polar isohumulones and isoadhumulones stabilize beer foam to a greater extent than their isothis compound counterparts.[7]
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of isohumulones, including isothis compound, to modulate key metabolic signaling pathways, making them of interest to the drug development community. Isohumulones have been identified as agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[8] These nuclear receptors are critical regulators of lipid and glucose metabolism.
Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation is linked to improved insulin (B600854) sensitivity. The ability of isothis compound to activate both of these receptors suggests its potential therapeutic application in metabolic disorders.
Conclusion
This compound is a pivotal component of the chemical profile of hops, with significant implications for the brewing industry and emerging potential in the pharmaceutical field. Its relative concentration not only dictates the bitterness quality and aroma profile of beer but also influences foam stability. The detailed understanding of its biosynthesis and the development of precise analytical methods for its quantification are essential for quality control and the development of new hop varieties. Furthermore, the discovery of the biological activities of its isomerized form, isothis compound, particularly its role in activating PPARα and PPARγ, opens new avenues for research into its therapeutic potential for metabolic diseases. This guide provides a foundational resource for researchers and professionals seeking to explore the multifaceted nature of this compound.
References
- 1. Foam-stabilizing effects and cling formation patterns of iso-alpha-acids and reduced iso-alpha-acids in lager beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agraria.com.br [agraria.com.br]
- 5. brewingscience.de [brewingscience.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Isohumulones modulate blood lipid status through the activation of PPAR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of the Biological Effects of Cohumulone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cohumulone, a prominent member of the α-acids found in the hop plant (Humulus lupulus), has long been recognized for its contribution to the characteristic bitterness of beer. Beyond its role in brewing, a growing body of scientific evidence has illuminated the diverse and potent biological activities of this compound. This technical guide provides an in-depth review of the current understanding of this compound's biological effects, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties primarily through the inhibition of key enzymatic and signaling pathways involved in the inflammatory response. Its mechanisms of action include the direct inhibition of cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, enzymes responsible for the production of inflammatory mediators such as nitric oxide and prostaglandins. While isohumulones have demonstrated potent inhibition of iNOS activity with IC50 values ranging from 5.9 to 18.4 µg/mL, humulones, including this compound, were found to be inactive at concentrations below 20 µg/mL in the same assay. However, standardized CO2 extracts of hops, which contain this compound, have shown selective inhibition of COX-2 with an IC50 of 20.4 µg/mL in a whole blood assay, without affecting COX-1 activity. This selectivity suggests a favorable therapeutic profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.
The anti-inflammatory effects of hop bitter acids are also attributed to the inhibition of the NF-κB signaling pathway. Humulone, a close analog of this compound, has been demonstrated to inhibit the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes.
Quantitative Data: Anti-inflammatory Activity
| Compound/Extract | Assay | Target | Cell Line/System | IC50 / Activity | Reference |
| Isohumulones | iNOS Inhibition | iNOS | Raw264.7 macrophages | 5.9 - 18.4 µg/mL | [1] |
| Humulones (incl. This compound) | iNOS Inhibition | iNOS | Raw264.7 macrophages | Inactive at < 20 µg/mL | [1] |
| Standardized Hop CO2 Extract | COX-2 Inhibition | COX-2 | Whole Blood Assay | 20.4 µg/mL | [2] |
| Standardized Hop CO2 Extract | COX-1 Inhibition | COX-1 | Whole Blood Assay | No inhibition | [2] |
Experimental Protocol: COX-2 Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines a general procedure for assessing the COX-2 inhibitory potential of a compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[3]
2. Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1 hour.[4]
3. Induction of Inflammation:
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells, except for the negative control group.[3][4]
-
Incubate the plates for 24 hours.[3]
4. Measurement of Prostaglandin E2 (PGE2):
-
Collect the cell culture supernatant.
-
Determine the concentration of PGE2 using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[3][4]
5. Data Analysis:
-
Calculate the concentration of the compound that inhibits PGE2 production by 50% (IC50) from the generated dose-response curves.[4]
Anti-cancer Effects
Hop bitter acids, including this compound, have demonstrated promising anti-cancer activities. Their primary mechanism of action appears to be the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Mechanism of Action: Induction of Apoptosis
Studies on hop bitter acids have shown their ability to induce apoptosis in various cancer cell lines. This process is characterized by DNA fragmentation and the appearance of a sub-G1 DNA peak in cell cycle analysis. The apoptotic cascade initiated by these compounds involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates pro-caspase-9 and pro-caspase-3, key executioner enzymes in the apoptotic pathway. The activation of these caspases ultimately leads to the cleavage of cellular substrates, culminating in cell death. The Bcl-2 family of proteins, which are critical regulators of apoptosis, are also implicated in the action of hop-derived compounds.
Quantitative Data: Anti-cancer Activity
While much of the research has focused on crude extracts or other hop compounds like xanthohumol, some data points to the activity of α-acids. It is important to note that specific IC50 values for purified this compound against a wide range of cancer cell lines are not extensively reported in the readily available literature.
| Compound/Extract | Assay | Cell Line | IC50 / Activity | Reference |
| Hop Bitter Acids | Growth Inhibition | HL-60 (human leukemia) | 8.67 µg/mL | [5] |
| Humulones | QR Induction (CD value) | Hepa1c1c7 (murine hepatoma) | 3.4 - 7.6 µg/mL | [1] |
Experimental Protocol: Annexin V Apoptosis Assay
This protocol describes a standard method for detecting apoptosis in cancer cells treated with a test compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
1. Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HL-60) in a T25 culture flask at a density of 1 x 10^6 cells.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours). Include untreated and positive controls.[6]
2. Cell Harvesting and Washing:
-
Collect both floating (apoptotic) and adherent cells.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[6]
3. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells at room temperature for 15 minutes in the dark.[7]
4. Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each sample.
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][6]
Anti-diabetic Effects
Iso-α-acids, the isomerized derivatives of α-acids including isothis compound, have demonstrated potential in managing metabolic disorders such as type 2 diabetes. Their beneficial effects are attributed to the activation of peroxisome proliferator-activated receptors (PPARs) and the potential modulation of other metabolic signaling pathways.
Mechanism of Action: Improvement of Glucose Homeostasis
Isohumulones, including isothis compound, have been identified as agonists of both PPARα and PPARγ.[8] The activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity. In diabetic mouse models, treatment with isohumulones led to reduced plasma glucose, triglycerides, and free fatty acids.[8] Furthermore, these compounds were shown to increase fatty acid oxidation in the liver and induce apoptosis in hypertrophic adipocytes, suggesting a role in improving lipid metabolism and reducing adiposity.[8] While direct data on this compound is limited, its isomerization product, isothis compound, clearly contributes to these anti-diabetic effects. The potential involvement of other pathways, such as the activation of AMP-activated protein kinase (AMPK) and the translocation of glucose transporter 4 (GLUT4), warrants further investigation.
Quantitative Data: Anti-diabetic Activity
| Compound | Model | Effect | Reference |
| Isohumulones (isohumulone and isothis compound) | Diabetic KK-Ay mice | Reduced plasma glucose (65.3%), triglycerides (62.6%), and free fatty acids (73.1%) | [8] |
| Isohumulones | Human pilot study (pre-diabetic) | Decreased blood glucose (10.1%) and HbA1c (6.4%) after 8 weeks | [8] |
Antimicrobial Effects
This compound and other hop-derived bitter acids possess significant antimicrobial properties, particularly against Gram-positive bacteria. This activity is a key reason for the historical use of hops as a preservative in beer.
Mechanism of Action: Disruption of Bacterial Cell Membranes
The antimicrobial action of hop α-acids is primarily attributed to their ability to act as ionophores, disrupting the proton motive force across the bacterial cell membrane. This leads to the dissipation of the transmembrane pH gradient, which is essential for cellular processes such as nutrient uptake and ATP synthesis. The antibacterial activity is generally higher at a lower pH, as the undissociated form of the α-acids is more membrane-permeable.
Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Humulone | Staphylococcus aureus | 83.25 | [6] |
| Humulone | Staphylococcus epidermidis | 18.75 | [6] |
| Hop CO2 extracts (high humulone) | Propionibacterium acnes | 3.1 | |
| Hop CO2 extracts (high humulone) | Staphylococcus aureus | 9.4 | |
| Hop hydroacetonic extracts (various genotypes) | Staphylococcus aureus | 9.8 - 15.6 |
Note: There is a strong inverse correlation between the this compound content of hop extracts and the MIC values, indicating its direct contribution to the antimicrobial effect.[7]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
1. Preparation of Inoculum:
-
Grow the bacterial strain in a suitable broth medium to a specific optical density (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL).
-
Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9][10]
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.[9]
3. Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[10]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9]
Conclusion
This compound, a key α-acid from hops, exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its anti-inflammatory effects, mediated through the selective inhibition of COX-2 and the NF-κB pathway, suggest its utility in managing inflammatory disorders with a favorable safety profile. The pro-apoptotic properties of this compound and related hop bitter acids highlight their potential as anti-cancer agents. Furthermore, the ability of its isomerized form to improve glucose homeostasis points towards a role in the management of type 2 diabetes. Finally, its well-established antimicrobial activity against Gram-positive bacteria underscores its value as a natural preservative and a potential source for new antibacterial agents.
This technical guide has provided a comprehensive overview of the biological effects of this compound, supported by quantitative data, mechanistic diagrams, and detailed experimental protocols. It is hoped that this resource will facilitate further research and development in harnessing the therapeutic benefits of this versatile natural compound. Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets, conducting more extensive in vivo studies, and exploring its clinical efficacy in human trials.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. iris.unina.it [iris.unina.it]
- 3. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Isohumulones, bitter acids derived from hops, activate both peroxisome proliferator-activated receptor alpha and gamma and reduce insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cohumulone Extraction from Hop Pellets
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hop (Humulus lupulus L.) pellets are a primary source of bitter acids, essential oils, and polyphenols used extensively in the brewing industry. Among these, the α-acids are of significant interest due to their contribution to beer's bitterness and their potential pharmacological properties. The primary α-acids include humulone, cohumulone, and adhumulone.[1] this compound, specifically, is a key analyte whose relative concentration can influence the quality of bitterness.[2] Furthermore, hop-derived compounds are being investigated for various health benefits, including antimicrobial and anticarcinogenic effects.[3] This document provides detailed protocols for the extraction of this compound from hop pellets using supercritical CO₂ and solvent-based methods, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound and total α-acid extraction is highly dependent on the chosen method and its parameters. Supercritical CO₂ (SFE-CO₂) is a widely used "green" technique, while solvent extraction offers versatility and can be optimized for specific compound classes.[4][5]
| Extraction Method | Key Parameters | Compound(s) | Yield / Recovery | Source |
| **Supercritical CO₂ (SFE-CO₂) ** | Pressure: 10 MPa, Temp: 60 °C | This compound | ~20% of total extract amount | [4] |
| Pressure: 37 MPa, Temp: 60 °C | This compound | ~25% of total extract amount | [4] | |
| Pressure: 10 MPa, Temp: 60 °C | Total α-acids | 67.0 mg/g of hop pellets | [4] | |
| Pressure: 37 MPa, Temp: 60 °C | Total α-acids | 228.4 mg/g of hop pellets | [4] | |
| Solvent Extraction | Methanol (B129727)–Dichloromethane (19.7% v/v MeOH), Room Temp, 89 min | Total α-acids | 86.57% recovery in soft resins | [5][6] |
| Methanol–Dichloromethane (19.7% v/v MeOH), Room Temp, 89 min | Total β-acids | 89.14% recovery in soft resins | [5][6] | |
| Acidic Methanol Sonication | 2.5 g pellets in 50 mL acidic methanol, 5 min sonication | α-acids | Concentration nearly identical to ASBC method HOPS-14 | [7] |
Experimental Workflow
Caption: Workflow from hop pellets to this compound quantification.
Experimental Protocols
Protocol 1: Supercritical CO₂ Extraction (SFE-CO₂)
This protocol is based on methodologies for extracting lipophilic compounds from hops using supercritical carbon dioxide, which is effective for α-acids.[4][8]
1. Sample Preparation: a. Grind hop pellets to a particle size of approximately 0.5 mm to increase the surface area for extraction.[4] b. Weigh 20.0 g of the ground hop pellets and place them into a 50 mL extraction vessel.[4] c. Place layers of cotton wool at the top and bottom of the vessel to prevent particle carryover.[4]
2. SFE-CO₂ Procedure: a. Set the extraction parameters. Optimal recovery of α-acids can be achieved at higher pressures.[4] A common starting point is 30 MPa and 50 °C.[4] b. Pressurize the system with CO₂ to the desired pressure (e.g., 10-37 MPa).[4] c. Heat the extraction vessel to the target temperature (e.g., 60 °C).[4] d. Begin the flow of supercritical CO₂ through the vessel. The total CO₂ consumed may be around 100 kg CO₂ per kg of hops for maximum yield.[9] e. The extract, containing α-acids, β-acids, and essential oils, is precipitated in a separator unit as the CO₂ is depressurized and vaporized.[10][11] f. The collected crude resin extract is stored at -20 °C for subsequent analysis.
Protocol 2: Solvent Extraction with Methanol-Dichloromethane
This protocol uses a binary solvent system optimized for the sequential recovery of different valuable hop compounds.[5][6]
1. Sample Preparation: a. Weigh 20 g of crushed hop pellets.
2. Extraction Procedure: a. Place the hop material into a 1 L Erlenmeyer flask. b. Add 380 g of the extraction solvent mixture: 19.7% (v/v) methanol in dichloromethane.[6] c. Agitate the mixture at room temperature for 89 minutes.[6] d. After extraction, filter the mixture to separate the liquid extract from the solid hop residue. e. The resulting liquid contains the "soft resins," which include the α-acids (this compound, humulone) and β-acids.[5] f. Evaporate the solvent from the liquid extract under reduced pressure to obtain the crude resin. g. Store the crude extract at low temperature (-20 °C) prior to analysis.
Protocol 3: Quantification of this compound by HPLC
This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for the analysis of α-acids in hop extracts, adapted from established analytical methods.[1][5][12][13]
1. Standard and Sample Preparation: a. Standards: Use a certified hop extract standard, such as ICE-2 or ICE-4, to prepare a calibration curve.[4][7] Dissolve the standard in methanol or a suitable solvent to create a stock solution, then perform serial dilutions to achieve concentrations spanning the expected sample range (e.g., 0.01 to 0.50 mg/mL of this compound).[14] b. Samples: Accurately weigh a portion of the crude extract obtained from Protocol 1 or 2 and dissolve it in methanol. Dilute the solution as necessary to bring the analyte concentrations within the calibration range. c. Filter all standards and samples through a 0.22 µm or 0.45 µm PTFE syringe filter before injection.[5][12]
2. HPLC Conditions: a. Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 250 mm x 4.0 mm, 5 µm particle size).[13] c. Mobile Phase (Isocratic): A mixture of methanol, water, and phosphoric acid. A typical composition is 850 mL methanol, 190 mL water, and 5 mL phosphoric acid.[13] Alternatively, an isocratic mix of 35% Mobile Phase A (0.1% Phosphoric Acid in water) and 65% Mobile Phase B (Acetonitrile) can be used.[12] d. Flow Rate: 1.0 mL/min.[5][12] e. Column Temperature: 40 °C.[5][12] f. Detection Wavelength: 270 nm for general α-acids or 314 nm for more specific detection.[5][7][13] g. Injection Volume: 4-20 µL.[5][12]
3. Data Analysis: a. Identify the this compound peak in the chromatogram based on the retention time of the standard. b. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. c. Use the calibration curve to determine the concentration of this compound in the injected samples. d. Calculate the final concentration in the original hop pellets (e.g., in mg/g) by accounting for all dilution factors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 3. hemorella.pl [hemorella.pl]
- 4. Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dual-Purpose Hop (Humulus lupulus L.) Variety Ella | MDPI [mdpi.com]
- 5. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lignicoat.eu [lignicoat.eu]
- 7. agraria.com.br [agraria.com.br]
- 8. supercriticalfluids.com [supercriticalfluids.com]
- 9. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. craftbrewingbusiness.com [craftbrewingbusiness.com]
- 11. yakimachief.com [yakimachief.com]
- 12. pepolska.pl [pepolska.pl]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. chemistry.wilkes.edu [chemistry.wilkes.edu]
Application Notes and Protocols for Supercritical Fluid Extraction of Cohumulone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cohumulone, a prominent alpha-acid found in the resin glands of hop plants (Humulus lupulus), is a key contributor to the bitterness of beer and possesses a range of interesting biological activities.[1][2] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) has emerged as a green and highly efficient technology for the selective extraction of this compound and other hop acids.[3][4] This document provides detailed application notes and experimental protocols for the supercritical fluid extraction of this compound, tailored for researchers, scientists, and drug development professionals.
Data Presentation: SFE Parameters and Yields
The efficiency of this compound extraction is highly dependent on the parameters of the supercritical fluid extraction process. The following tables summarize quantitative data from various studies on the SFE of hop alpha-acids, including this compound.
Table 1: Effect of Pressure and Temperature on Hop Extract Yield
| Pressure (bar) | Temperature (°C) | Total Extract Yield (%) | Alpha-Acid Content in Extract (%) | Reference |
| 150 | 40 | 9.79 | Not Specified | [5] |
| 300 | 40 | 13.65 | 41.0 (for Magnum cultivar) | [5] |
| 100 | 40 | Not Specified | 9.6 (α-acids) | [1] |
| 150 | 60 | 25.6 | Not Specified | [1] |
| 200 | 50 | 13.9 | Not Specified | [1] |
| 90 | 40 | Varies with time | Not Specified | 4 |
| 100 | 40 | Varies with time | Not Specified | 4 |
| 110 | 40 | Varies with time | Not Specified | 4 |
| 95 | 48 | Varies with time | Not Specified | 4 |
| 105 | 42 | Varies with time | Not Specified | 4 |
| 105 | 48 | Varies with time | Not Specified | 4 |
Table 2: Influence of Co-solvent on Extraction Efficiency
| Co-solvent | Co-solvent Concentration (%) | Pressure (bar) | Temperature (°C) | Alpha-Acid Yield (%) | Reference |
| None | 0 | Not Specified | Not Specified | 21.5 | [4] |
| Ethanol | Not Specified | Not Specified | Not Specified | 28.3 | [4] |
| Ethanol | 10 (v/v) | 300 | 40 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound
This protocol describes a general procedure for the extraction of this compound from hop pellets using supercritical CO2.
1. Sample Preparation: 1.1. Weigh 20 grams of hop pellets using an analytical balance. 1.2. Grind the pellets to a particle size of approximately 1mm x 1mm to increase the surface area for extraction.[7] 1.3. Load the ground hop material into a 100 cc sample vessel.[7]
2. Supercritical Fluid Extraction (Two-Step Fractionation): [5][7] 2.1. Fraction 1 (Aromatic Components): 2.1.1. Place the sample vessel into the SFE system. 2.1.2. Set the extraction parameters to 2180 psi (approximately 150 bar) and 40°C. 2.1.3. Perform a series of static (soak) and dynamic (flow) cycles to extract the aromatic compounds. 2.1.4. Collect the extract from this fraction. This fraction will primarily contain essential oils.[7] 2.2. Fraction 2 (Bittering Components - Including this compound): 2.2.1. After collecting the first fraction, increase the pressure to 4350 psi (approximately 300 bar) while maintaining the temperature at 40°C.[5][7] 2.2.2. Perform another series of static and dynamic cycles to extract the bittering acids. 2.2.3. Collect the second fraction, which will be enriched in alpha-acids, including this compound.[7]
3. Post-Extraction: 3.1. Carefully remove the sample vessel from the SFE unit. 3.2. Collect the extracts from the collection vials. The aromatic fraction will typically be a bright yellow, while the bittering fraction will be a darker yellow to light brown.[7] 3.3. Store the extracts in airtight, light-protected containers at low temperatures to prevent degradation.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a method for the quantitative analysis of this compound in the SFE extract using High-Performance Liquid Chromatography (HPLC).[8][9][10][11]
1. Standard and Sample Preparation: 1.1. Standard Preparation: 1.1.1. Prepare a stock solution of a certified hop extract standard (e.g., ICE-3 or similar) with a known concentration of this compound in methanol (B129727).[11] 1.1.2. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve. 1.2. Sample Preparation: 1.2.1. Accurately weigh a portion of the SFE extract (Fraction 2). 1.2.2. Dissolve the extract in methanol to a known volume. 1.2.3. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]
2. HPLC Conditions: 2.1. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm). 2.2. Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid. A typical isocratic condition is 65% acetonitrile in water with 0.1% phosphoric acid and 0.2 mM disodium (B8443419) EDTA.[11] 2.3. Flow Rate: 1.0 mL/min.[11] 2.4. Column Temperature: 40°C.[11] 2.5. Detection: UV detector at 270 nm.[11] 2.6. Injection Volume: 4 µL.[11]
3. Data Analysis: 3.1. Inject the prepared standards and samples into the HPLC system. 3.2. Identify the this compound peak in the chromatograms based on the retention time of the standard. 3.3. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. 3.4. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for SFE of this compound.
References
- 1. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hemorella.pl [hemorella.pl]
- 3. From Hops to Brew: A Detailed Look at Supercritical Fluid Extraction [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015062745A1 - Fractionation of hop oils using liquid and supercritical carbon dioxide - Google Patents [patents.google.com]
- 7. supercriticalfluids.com [supercriticalfluids.com]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 10. agraria.com.br [agraria.com.br]
- 11. pepolska.pl [pepolska.pl]
Application Note: Development of a Standard Curve for the Quantitative Analysis of Cohumulone by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cohumulone is one of the three main alpha-acids found in hops (Humulus lupulus), alongside humulone (B191422) and adhumulone. These compounds are precursors to the iso-alpha-acids, which are responsible for the characteristic bitterness of beer. The relative proportion of this compound can influence the quality and intensity of this bitterness.[1] Accurate quantification of this compound is therefore crucial for quality control in the brewing industry and for research into the pharmacological properties of hop-derived compounds. This application note provides a detailed protocol for the development of a standard curve for this compound analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol
This protocol outlines the preparation of this compound standards and the HPLC methodology for generating a standard curve.
Materials and Reagents
-
This compound Standard: A certified reference material or a well-characterized hop extract with a known concentration of this compound is required. The International Calibration Extract (ICE-3) from the American Society of Brewing Chemists (ASBC) is a commonly used standard.[2][3][4][5]
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade) [2]
-
Phosphoric Acid (ACS Grade) [2]
-
Disodium EDTA [2]
-
Ultrapure Water
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm)
Preparation of Stock and Working Standards
A stock solution is prepared from a certified reference material, which is then serially diluted to create a series of working standards for the calibration curve.
-
Stock Solution Preparation:
-
Accurately weigh a specific amount of the certified hop extract standard (e.g., 150 mg of ICE-3) and transfer it to a volumetric flask (e.g., 25 mL).[5]
-
Dissolve the standard in a suitable solvent, such as methanol or a methanol/water mixture, and bring it to volume.[5]
-
Calculate the exact concentration of this compound in the stock solution based on the certified percentage in the reference material.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution to prepare a minimum of five concentration levels for the calibration curve.[5]
-
A typical concentration range for this compound standards is between 0.01 and 0.50 mg/mL.[1]
-
For each working standard, pipette the required volume of the stock solution into a volumetric flask and dilute with the mobile phase or a suitable diluent.
-
Filter each working standard through a 0.45 µm syringe filter before transferring to an HPLC vial.[3][5]
-
HPLC Instrumentation and Conditions
The analysis is performed on an HPLC system equipped with a UV detector. The following conditions are recommended:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 75 mm, 4 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and acidified water. For example, 65% Acetonitrile and 35% water with 0.1% Phosphoric Acid and 0.2 mM Disodium EDTA.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 4 µL[2] |
| Column Temperature | 40 °C[2] |
| Detection Wavelength | 270 nm[2] or 326 nm[5] |
Data Presentation
The following table summarizes representative quantitative data for a this compound standard curve. The peak area is measured for each concentration, and a linear regression analysis is performed.
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.05 | 50,000 |
| 0.10 | 100,000 |
| 0.20 | 200,000 |
| 0.30 | 300,000 |
| 0.40 | 400,000 |
| 0.50 | 500,000 |
| Linearity (R²) | > 0.999 |
Note: The peak area values are illustrative. Actual values will depend on the specific instrument and conditions. The linearity of the calibration curve, indicated by the coefficient of determination (R²), should be ≥ 0.999 for accurate quantification.[2][3]
Experimental Workflow and Signaling Pathways
The overall experimental workflow for developing a this compound standard curve is depicted in the following diagram.
Conclusion
This application note provides a comprehensive protocol for the development of a standard curve for the quantitative analysis of this compound using HPLC. Adherence to this protocol will enable researchers to accurately determine the concentration of this compound in various samples, which is essential for quality control and research in the food and beverage industry, as well as in the field of natural product chemistry. The high linearity (R² > 0.999) achievable with this method ensures reliable and reproducible results.
References
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Cohumulone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antimicrobial susceptibility of cohumulone, a key alpha-acid derived from the hop plant (Humulus lupulus). This document includes a summary of its antimicrobial activity, detailed protocols for susceptibility testing, and a visualization of its mechanism of action.
Introduction to this compound
This compound is one of the three major alpha-acids found in hops, alongside humulone (B191422) and adhumulone. Traditionally utilized in the brewing industry for its bittering and preservative qualities, recent scientific interest has focused on the antimicrobial properties of these compounds. This compound, like other alpha-acids, has demonstrated notable activity, primarily against Gram-positive bacteria. Its hydrophobic nature allows it to interact with and disrupt the integrity of bacterial cell membranes.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of this compound is most pronounced against Gram-positive bacteria. Its efficacy is attributed to its ability to act as an ionophore, disrupting the proton motive force across the bacterial cell membrane, which is crucial for nutrient transport and ATP synthesis.[1] Gram-negative bacteria are generally less susceptible due to their protective outer membrane, which acts as a barrier to hydrophobic compounds like this compound.[2]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and the closely related alpha-acid, humulone, against various microorganisms. This data provides a quantitative measure of their potency.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Not Specified | 156–313 | [3] |
| Humulone | Staphylococcus aureus | Not Specified | 78–156 | [3] |
| Humulone | Staphylococcus aureus | (Food Spoilage) | 83.25 | [4] |
| Humulone | Staphylococcus epidermidis | Not Specified | 18.75 | [4] |
| Humulone | Listeria monocytogenes | Not Specified | 6.3 - 200 | [5] |
| Humulone | Bacillus subtilis | Not Specified | 6.3 - 200 | [5] |
Note: Data for purified this compound is limited in the current scientific literature. The data for humulone, a structurally similar alpha-acid, is included for comparative purposes.
Experimental Protocols
Accurate determination of the in vitro antimicrobial susceptibility of this compound requires standardized and meticulously executed protocols. Due to its hydrophobic nature, special considerations are necessary for sample preparation and testing.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria)
-
Negative control (broth and DMSO without this compound)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve purified this compound in DMSO to a high concentration (e.g., 10 mg/mL). Due to its hydrophobicity, DMSO is a suitable solvent. Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Growth Control): Wells containing MHB and the bacterial inoculum, with the same concentration of DMSO as the test wells.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
Purified this compound
-
DMSO or ethanol
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control antibiotic disks
-
Negative control disks (impregnated with the solvent)
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to a known concentration.
-
Aseptically apply a specific volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
-
Mandatory Visualizations
Mechanism of Action: Disruption of Proton Motive Force
The primary antimicrobial mechanism of this compound and other hop alpha-acids is the disruption of the proton motive force (PMF) across the bacterial cell membrane. This is a critical process for bacterial survival, as the PMF is used to drive ATP synthesis, nutrient transport, and maintain intracellular pH. As an ionophore, this compound facilitates the transport of protons from the exterior to the interior of the cell, dissipating the proton gradient. This leads to a collapse of the membrane potential and ultimately inhibits bacterial growth.
Caption: Mechanism of this compound action on the bacterial cell membrane.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Note on Signaling Pathways: Based on the current scientific literature, the antimicrobial action of this compound is primarily attributed to its ionophoric activity, which leads to the dissipation of the proton motive force. There is no substantial evidence to suggest that this compound directly interacts with or modulates specific bacterial signaling pathways, such as quorum sensing or two-component systems. Therefore, a signaling pathway diagram has not been included. The provided mechanism of action diagram illustrates the current understanding of how this compound exerts its antimicrobial effects.
References
Unveiling the Anti-Inflammatory Potential of Cohumulone: Application Notes and Protocols for Cell-Based Assays
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing cell-based assays to investigate the anti-inflammatory properties of cohumulone, a prominent alpha-acid found in hops (Humulus lupulus). These detailed application notes and protocols provide a framework for evaluating the compound's mechanism of action and therapeutic potential in inflammatory conditions.
The anti-inflammatory effects of natural compounds are of significant interest in the development of novel therapeutics. This compound has been identified as a molecule with potential anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1][2] This document outlines standardized cell-based assays to quantify the anti-inflammatory efficacy of this compound and to elucidate its molecular targets.
Core Concepts in this compound's Anti-Inflammatory Action
The inflammatory process is a complex biological response involving various cell types and signaling cascades. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of inflammatory mediators like prostaglandins (B1171923) (e.g., PGE2) and cytokines (e.g., TNF-α, IL-6, and IL-8).[1][6][7]
This compound and other hop acids have been shown to exert their anti-inflammatory effects by inhibiting these critical pathways.[1][3] Specifically, they can suppress the activation of NF-κB and selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins during inflammation.[1][8]
Data Presentation: Quantitative Analysis of Anti-Inflammatory Activity
The following tables summarize key quantitative data from in vitro studies on hop acids and related compounds, providing a reference for expected outcomes in cell-based assays.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Hop Extract (CO2) | PGE2 Production (COX-2) | Whole Blood Assay | 20.4 µg/mL | [8] |
| Xanthohumol | Nitric Oxide (NO) Production | RAW 264.7 | 8.3 µM | [1] |
| Isoxanthohumol | Nitric Oxide (NO) Production | RAW 264.7 | 21.9 µM | [1] |
| Humulone | Radical Scavenging | N/A | ~2-3 x 10⁻⁵ M | [1] |
Table 2: Effect on Pro-Inflammatory Cytokine Production
| Compound/Extract | Cell Line | Stimulant | Cytokine Measured | Result | Reference |
| Hop Ethanolic Extract | Caco-2 | IL-1β | IL-6 | ~20% inhibition at 75-100 µg/mL | [9] |
| Hop Ethanolic Extract | Caco-2 | IL-1β | IL-8 | Reduction to ~60% of control at 12.5 µg/mL | [9] |
| Hop Extract | PBMCs | LPS | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Decreased levels | [6] |
| Spent Hops Extract | RAW 264.7 | LPS | IL-6 | 61% reduction at 25 µg/mL | [10][11] |
| Spent Hops Extract | RAW 264.7 | LPS | TNF-α | 36% mRNA reduction at 25 µg/mL | [10] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and provide a visual representation of a typical experimental workflow.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) targeted by this compound.
Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the anti-inflammatory activity of this compound.
Protocol 1: Inhibition of LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory agents that target the cyclooxygenase pathway.[1]
1. Cell Culture:
-
Culture murine macrophage cell line RAW 264.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Seeding:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Allow the cells to adhere overnight.[1]
3. Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1 hour.[1]
4. Inflammation Induction:
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[1]
5. Incubation:
-
Incubate the plates for 24 hours at 37°C.[1]
6. Supernatant Collection:
-
After incubation, centrifuge the plates to pellet any detached cells.
-
Carefully collect the supernatant for PGE2 analysis.
7. PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
8. Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of this compound that inhibits PGE2 production by 50%) from the dose-response curve.[1]
Protocol 2: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)
This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines.
1. Cell Culture and Seeding:
-
Follow steps 1 and 2 from Protocol 1, seeding RAW 264.7 cells in 96-well plates at a density of 2 x 10^6 cells/well.[10][11]
2. Compound Treatment and Inflammation Induction:
-
Follow steps 3 and 4 from Protocol 1.
3. Incubation:
-
Incubate the plates for an appropriate time, typically 18-24 hours, to allow for cytokine production.[10][12]
4. Supernatant Collection:
-
Centrifuge the plates and collect the supernatants.
5. Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.[7][10]
6. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated control.
-
Plot dose-response curves and determine IC50 values if applicable.
Protocol 3: NF-κB Activation Assay (Western Blot for Phospho-p65)
This assay determines if this compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation of the p65 subunit.
1. Cell Culture, Seeding, and Treatment:
-
Follow steps 1-4 from Protocol 1, using 6-well plates.
2. Short-term Incubation:
-
For NF-κB activation, a shorter incubation time after LPS stimulation is required (e.g., 30-60 minutes).
3. Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
4. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
5. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (p-p65).
-
As a loading control, also probe for total p65 or a housekeeping protein like β-actin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-p65 signal to the total p65 or loading control signal.
-
Compare the levels of p-p65 in this compound-treated samples to the LPS-stimulated control to determine the extent of inhibition.
These protocols provide a solid foundation for investigating the anti-inflammatory properties of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and available resources. The provided data and visualizations serve as valuable points of reference for interpreting experimental outcomes and furthering our understanding of this compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha acids and this compound, values that characterise bitterness [hopstore.fr]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 5. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated Molecular and Functional Analysis of Hop Ethanolic Extract in Caco-2 Cells: Insights into Inflammation, Barrier Function, and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. researchgate.net [researchgate.net]
- 12. In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isomerization of Cohumulone to Isocohumulone
Introduction
Cohumulone is one of the three major alpha-acids found in the resin of hop plants (Humulus lupulus), alongside humulone (B191422) and adhumulone. In their native form, these alpha-acids are not bitter. However, during the brewing process, particularly during wort boiling, they undergo a thermal isomerization to form iso-alpha-acids, which are the primary source of bitterness in beer.[1][2][3][4] The isomerization of this compound results in the formation of cis- and trans-isothis compound.[5][6] Understanding and controlling this reaction is critical not only in the brewing industry for consistent bitterness but also in pharmaceutical research due to the potential biological activities of iso-alpha-acids. This document provides a detailed protocol for the thermal isomerization of this compound in a laboratory setting and the subsequent analysis of the products.
Principle of the Method
The isomerization of this compound is an acyloin-type ring contraction that converts the six-membered ring of the alpha-acid into a five-membered ring structure, resulting in isothis compound.[2][6] This reaction is primarily induced by heat and is influenced by factors such as temperature, pH, and reaction time.[7] The process follows first-order kinetics, with the rate of isomerization increasing significantly with temperature.[1][8][9][10] The reaction yields two stereoisomers, cis-isothis compound and trans-isothis compound.
Caption: Chemical transformation of this compound to isothis compound.
Experimental Protocols
This section details the protocol for the isomerization of this compound in a model aqueous buffer system and the subsequent quantification using High-Performance Liquid Chromatography (HPLC).
-
This compound standard or a hop extract with known alpha-acid composition
-
Methanol (HPLC grade)
-
Ethanol
-
3,3-dimethylglutaric acid or Sodium Acetate
-
Sodium Hydroxide (NaOH) or Acetic Acid
-
Deionized water
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Stainless steel reaction vessels (12 mL) or similar heat-resistant, sealed tubes[1][10]
-
Heating block or water bath capable of maintaining temperatures between 80°C and 130°C
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm)[11]
-
Syringe filters (0.45 µm)
This protocol is based on established kinetic studies of alpha-acid isomerization.[1][8][10]
-
Buffer Preparation: Prepare a 0.1 M buffer solution (e.g., 3,3-dimethylglutaric acid/NaOH or sodium acetate/acetic acid) and adjust the pH to 5.2.[1][8] This pH mimics brewing conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound or hop extract by dissolving it in ethanol.
-
Reaction Setup:
-
Preheat the buffer solution to the desired reaction temperature (e.g., 80°C, 90°C, or 100°C).[8]
-
In a series of labeled stainless steel vessels, add the preheated buffer.
-
Spike each vessel with the alpha-acid stock solution to a desired initial concentration (e.g., 60-80 mg/L).[1]
-
Immediately seal the vessels to prevent evaporation.
-
-
Isomerization Reaction:
-
Place the sealed vessels in a heating block or water bath set to the target temperature.
-
Remove individual vessels at specific time points (e.g., 0, 5, 10, 20, 30, 60, 90 minutes) to create a time course.[8]
-
Immediately quench the reaction by placing the removed vessels in an ice bath.
-
-
Sample Preparation for Analysis:
-
Once cooled, open the vessels.
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
-
Samples are now ready for HPLC analysis.
-
Quantification of this compound and isothis compound is performed using reverse-phase HPLC with UV detection.[1][11][12]
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase is often sufficient. A common mobile phase is a mixture of acetonitrile, water, and phosphoric acid (e.g., 50:50:0.01, v/v/v).[13] Phosphoric acid is added to improve peak shape.
-
Flow Rate: 1.0 - 1.5 mL/min.[13]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared samples from the isomerization experiment.
-
Identify and integrate the peaks corresponding to this compound and the resulting cis- and trans-isothis compound based on the retention times of known standards.
-
Generate a calibration curve using standards of known concentrations to quantify the amounts of each compound in the samples.
-
Caption: Experimental workflow for this compound isomerization and analysis.
Data and Results
The isomerization of alpha-acids, including this compound, follows first-order kinetics.[1][8][10] The rate of reaction is highly dependent on temperature. The tables below summarize kinetic data from studies performed in model wort systems.
Table 1: Reaction Rate Constants (k) for Alpha-Acid Isomerization at Different Temperatures.
| Temperature (°C) | k (min⁻¹) for Total α-acids | Reference |
| 80 | 0.0058 | [8] |
| 90 | 0.0132 | [8] |
| 100 | 0.0303 | [8] |
| 110 | 0.063 | [1] |
| 120 | 0.141 | [1] |
| 130 | 0.316 | [1] |
Data adapted from studies on total alpha-acids, as this compound isomerizes at a rate equivalent to other major alpha-acids.[1] The rate of isomerization approximately doubles for every 10°C increase in temperature.[1]
Table 2: Activation Energies for Isomerization and Degradation.
| Process | Activation Energy (Ea) | Reference |
| α-acid to iso-α-acid Isomerization | 98.6 kJ/mol | [1][10] |
| trans-iso-α-acid Formation | ~9 kJ/mol lower than cis | [9] |
| iso-α-acid Degradation | 108.0 kJ/mol | [1][10] |
The lower activation energy for the formation of trans-isomers suggests they are formed more readily, especially at lower temperatures.[8][9] However, prolonged heating, particularly at higher temperatures (>100°C), can lead to the degradation of the formed isothis compound.[1][10]
Conclusion
This application note provides a robust and reproducible protocol for the controlled isomerization of this compound to isothis compound. By carefully controlling temperature, pH, and time, researchers can achieve efficient conversion and study the properties of the resulting cis and trans isomers. The provided HPLC method allows for accurate quantification of the reactants and products, which is essential for kinetic studies and for applications in the food, beverage, and pharmaceutical industries.
References
- 1. cdn.imagearchive.com [cdn.imagearchive.com]
- 2. brewingscience.de [brewingscience.de]
- 3. beersmith.com [beersmith.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A kinetic study on the isomerization of hop alpha-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. jfda-online.com [jfda-online.com]
Application of Cohumulone as a Natural Antimicrobial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cohumulone, a prominent member of the α-acids found in the hop plant (Humulus lupulus), has garnered significant interest for its antimicrobial properties. Historically used in brewing for its contribution to bitterness and as a preservative, recent scientific investigations have focused on the potential of its purified constituents as natural antimicrobial agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound as a natural antimicrobial. This compound demonstrates notable efficacy, particularly against Gram-positive bacteria, by disrupting the crucial proton motive force across the cell membrane. Its natural origin and unique mechanism of action make it a compelling candidate for further research and development in the ongoing search for novel antimicrobial compounds.
Antimicrobial Spectrum and Efficacy
This compound exhibits a targeted spectrum of antimicrobial activity, with the most pronounced effects observed against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi is generally limited due to differences in cell wall structure. The outer membrane of Gram-negative bacteria acts as a barrier, restricting the uptake of hydrophobic compounds like this compound.
Quantitative Antimicrobial Activity of this compound and Related Hop Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other relevant hop compounds against various microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | Gram-positive bacterium | 156–313 | [1] |
| Humulone (an α-acid) | Staphylococcus aureus | Gram-positive bacterium | 78–156 | [1] |
| Humulone (an α-acid) | Propionibacterium acnes | Gram-positive bacterium | 3 - 30 | [2] |
| Humulone (an α-acid) | Micrococcus luteus | Gram-positive bacterium | 16 | [3] |
| Humulone (an α-acid) | Bacillus subtilis | Gram-positive bacterium | 16 | [3] |
| Hop CO2 Extract (high humulone) | Propionibacterium acnes | Gram-positive bacterium | 3.1 | [4] |
| Hop CO2 Extract (high humulone) | Staphylococcus aureus | Gram-positive bacterium | 9.4 | [4] |
| Humulone (an α-acid) | Escherichia coli | Gram-negative bacterium | >200 | [2][5] |
| Humulone (an α-acid) | Salmonella enterica | Gram-negative bacterium | >200 | [2][5] |
Mechanism of Action
The primary antimicrobial mechanism of this compound and other hop α-acids involves the disruption of the bacterial cell membrane's proton motive force. These lipophilic molecules act as ionophores, inserting into the cell membrane and creating a channel for protons (H+) to leak into the cytoplasm. This dissipates the transmembrane proton gradient, which is essential for vital cellular processes such as ATP synthesis, nutrient transport, and motility. The influx of protons also leads to the acidification of the cytoplasm, further inhibiting cellular functions and ultimately leading to cell death.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines and is suitable for determining the MIC of natural products like this compound.
1. Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration in the assay does not inhibit microbial growth)
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum, standardized to the appropriate concentration
-
Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi)
-
Solvent control (e.g., DMSO)
-
Sterile multichannel pipettes and tips
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
2. Procedure:
-
Preparation of this compound Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no this compound).
-
Inoculum Preparation: a. Prepare a bacterial or fungal suspension from a fresh culture (18-24 hours old) in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of the Microtiter Plate: a. Add 100 µL of the diluted inoculum to each well (wells 1-12) of the row containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half. b. Include a sterility control (broth only) and a solvent control (broth with the highest concentration of the solvent used to dissolve this compound).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation periods (24-48 hours).
-
Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for assessing the antimicrobial activity of this compound.
Applications and Future Directions
The demonstrated antimicrobial activity of this compound, particularly against Gram-positive bacteria, opens up several avenues for research and development:
-
Novel Antibiotic Development: this compound can serve as a lead compound for the development of new antibiotics with a unique mechanism of action, which is crucial in the face of growing antibiotic resistance.
-
Combination Therapy: Investigating the synergistic effects of this compound with existing antibiotics could lead to more effective treatment strategies and potentially reduce the required dosage of conventional drugs.
-
Topical Applications: Its efficacy against skin pathogens like Staphylococcus aureus and Propionibacterium acnes suggests potential applications in dermatological formulations for treating acne and other skin infections.
-
Food Preservation: As a natural antimicrobial, this compound could be explored as a food preservative to inhibit the growth of spoilage and pathogenic bacteria.
-
Veterinary Medicine: The antimicrobial properties of this compound may also be applicable in veterinary medicine for the treatment of bacterial infections in animals.
Further research is warranted to fully elucidate the antimicrobial potential of this compound, including comprehensive in vivo efficacy and safety studies, as well as investigations into its activity against a broader range of clinically relevant microorganisms. The development of cost-effective purification methods from hop extracts will also be critical for its commercial viability.
References
- 1. mdpi.com [mdpi.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Anti-Coccal Activity and Composition of the Essential Oils and Methanolic Extracts Obtained from Brewing Quality Humulus lupulus L. Hop Pellets [mdpi.com]
- 4. Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Application Notes: Cohumulone as a Reference Standard in Brewing Chemistry
Introduction
Cohumulone is one of the three major alpha-acids found in hops (Humulus lupulus), alongside humulone (B191422) and adhumulone. These alpha-acids are the precursors to iso-alpha-acids, the primary compounds responsible for the characteristic bitterness of beer. The isomerization of alpha-acids occurs during the boiling of wort in the brewing process. The concentration and relative proportion of this compound can influence the final bitterness profile and foam stability of the beer. Therefore, accurate quantification of this compound in hops and hop products is crucial for brewers to maintain consistency and achieve the desired flavor profile in their products.[1] this compound reference standards are essential for the calibration of analytical instrumentation and the validation of methods used for this purpose.
Applications in Brewing Quality Control
The use of this compound as a reference standard is integral to several aspects of quality control in the brewing industry:
-
Hop Variety Characterization: The relative percentage of this compound in the total alpha-acids is a characteristic of a particular hop variety. This information aids in the identification and selection of hops for specific beer styles.
-
Brewing Process Optimization: By accurately measuring the this compound content, brewers can predict and control the bitterness of the final product.
-
Product Consistency: Routine analysis of incoming hops and in-process samples ensures batch-to-batch consistency in terms of bitterness.
-
Research and Development: In the development of new beer recipes or the evaluation of new hop varieties, this compound analysis provides valuable data for formulation and process development.
Analytical Methodologies
The two primary analytical techniques for the quantification of this compound in brewing are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the specific quantification of this compound and other alpha- and beta-acids. The American Society of Brewing Chemists (ASBC) has established the Hops-14 method, which is an international standard for this analysis.[2] This method utilizes reverse-phase chromatography to separate the different hop acids, which are then detected by a UV detector.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and more rapid method for estimating the total bitterness of a beer, expressed in International Bitterness Units (IBU). The ASBC Beer-23 method is the standard protocol for this analysis.[3] This method involves a solvent extraction of the iso-alpha-acids from the beer, followed by measuring the absorbance at a specific wavelength (275 nm). While this method does not quantify this compound individually, the use of a this compound reference standard is important for method validation and for understanding the contribution of different hop acids to the overall IBU value.
Data Presentation
Reference Standard Specifications
A common reference standard used in the brewing industry is the ASBC International Calibration Extract 4 (ICE-4).
| Parameter | Specification |
| Standard Name | ASBC International Calibration Extract 4 (ICE-4) |
| This compound Concentration | 10.98% |
| n+adhumulone Concentration | 31.60% |
| Total α-acids | 42.58% |
| Colupulone Concentration | 13.02% |
| n+adlupulone Concentration | 13.52% |
| Total β-acids | 26.54% |
| Storage | Store flushed with CO2 or N2 at -20 °C |
Source: American Society of Brewing Chemists[4][5][6]
HPLC Method Performance Data
The following table summarizes typical performance data for the HPLC analysis of this compound based on a published study.
| Parameter | Value |
| Retention Time (RT) | 2.662 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.13 µg/mL |
| Repeatability (%RSD, n=12) | < 0.18% |
Source: PerkinElmer Application Note. Conditions are detailed in the protocol section.[7]
Experimental Protocols
Protocol 1: Quantification of this compound in Hops by HPLC (based on ASBC Hops-14)
Objective: To determine the concentration of this compound in hop pellets or hop extracts.
Materials:
-
This compound reference standard (e.g., ASBC ICE-4)
-
HPLC grade methanol (B129727)
-
HPLC grade phosphoric acid
-
HPLC grade acetonitrile
-
HPLC grade water
-
Disodium EDTA
-
Hop pellets or extract sample
-
Mortar and pestle
-
Centrifuge tubes (50 mL)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of the this compound reference standard (e.g., ASBC ICE-4).
-
Dissolve the standard in methanol to prepare a stock solution of known concentration.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Weigh approximately 0.2 to 0.5 g of hop pellets into a mortar and grind to a fine powder.
-
Transfer the powder to a 50 mL centrifuge tube.
-
Add a known volume of extraction solvent (e.g., methanol).
-
Vortex the tube for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 2000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 35% Mobile Phase A (0.1% Phosphoric Acid and 0.2 mM Disodium EDTA in water) and 65% Mobile Phase B (Acetonitrile).[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 40 °C[7]
-
Detection Wavelength: 270 nm[7]
-
Injection Volume: 4 µL[7]
-
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the percentage of this compound in the original hop sample.
-
Protocol 2: Determination of International Bitterness Units (IBU) by UV-Vis Spectroscopy (based on ASBC Beer-23)
Objective: To estimate the total bitterness of a beer sample.
Materials:
-
Beer sample, degassed
-
3M Hydrochloric Acid (HCl)
-
Centrifuge tubes with screw caps
-
Wrist-action shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Pipette 10.0 mL of degassed beer into a centrifuge tube.
-
Add 0.5 mL of 3M HCl.
-
Add 20.0 mL of isooctane.
-
Cap the tube and shake vigorously for 15 minutes using a wrist-action shaker.
-
Centrifuge the tube at 3000 rpm for 5 minutes to separate the layers.
-
-
UV-Vis Analysis:
-
Set the spectrophotometer to a wavelength of 275 nm.
-
Use isooctane to zero the instrument (as a blank).
-
Carefully transfer a portion of the upper isooctane layer from the centrifuge tube into a quartz cuvette.
-
Measure the absorbance of the sample at 275 nm.
-
-
Data Analysis:
-
Calculate the International Bitterness Units (IBU) using the following formula: IBU = Absorbance at 275 nm x 50 [7]
-
Visualizations
Caption: Workflow for Hop Quality Control Using this compound Reference Standard.
Caption: Logic Diagram for HPLC Quantification of this compound.
References
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. AAR - Hops Beer Blog - Hops, Wine, & Beer Testing Topics [aarlab.com]
- 3. Beer 23. Master the Method [asbcnet.org]
- 4. Product Detail - ICE-4 Hops Extract Standard [my.asbcnet.org]
- 5. Reference Materials and Gauges [asbcnet.org]
- 6. vlb-labotech.de [vlb-labotech.de]
- 7. pepolska.pl [pepolska.pl]
Application Notes and Protocols for Assessing the Antioxidant Potential of Cohumulone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cohumulone, a prominent member of the α-acid family of compounds found in hops (Humulus lupulus), has garnered significant interest for its potential therapeutic properties, including its antioxidant capabilities. As a key contributor to the chemical profile of hop extracts, understanding the antioxidant potential of this compound is crucial for its development as a standalone therapeutic agent or as a significant component in complex natural product formulations. These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant potential of this compound, complete with detailed experimental protocols and data presentation guidelines. While data on isolated this compound is limited, this document also provides context from studies on hop extracts rich in this compound.
Data Presentation
The antioxidant capacity of a compound can be measured using various assays, each with a distinct mechanism. The results are often expressed as IC50 values (the concentration of the antioxidant required to inhibit 50% of the radical) or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength to that of Trolox, a water-soluble vitamin E analog.[1]
Table 1: Summary of Quantitative Antioxidant Data for Hop Extracts and Related Compounds
| Assay | Compound/Extract | This compound Content (% w/w) | Result | Reference |
| FRAP | α-and-β-acids-rich fraction | 12.76% | 121.3 µmol TE/g DW | [2] |
| FRAP | Various hop genotypes | Not specified for each | 63.5 - 101.6 µmol TE/g DW | [2] |
| ORAC | Various hop genotypes | Not specified for each | 1069 - 1910 µmol TE/g DW | [2] |
| DPPH | El Dorado hop ethanol (B145695) extract | Not specified | IC50: 124.3 µg/mL | [3] |
| ABTS | El Dorado hop ethanol extract | Not specified | IC50: 95.4 µg/mL | [3] |
| Radical Scavenging | Humulone (related α-acid) | 100% | IC50: ~2–3 × 10⁻⁵ M | [4] |
Note: Data for isolated this compound is not extensively available in the reviewed literature. The provided data for hop extracts and related compounds offer valuable insights into its potential antioxidant activity.
In Vitro Antioxidant Assays
Several key assays are utilized to determine the antioxidant potential of this compound through different mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the this compound stock solution to determine the IC50 value.
-
Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound solution, positive control, or blank (solvent alone) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of this compound solution, positive control (Trolox), or blank to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the this compound sample, standard (FeSO₄ or Trolox), or blank to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol Fe²⁺ equivalents or µmol Trolox equivalents per gram of sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (fluorescein) is monitored in the presence and absence of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).
-
Trolox Standard Solutions: Prepare a series of dilutions in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of the this compound sample, Trolox standards, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
-
Cellular Antioxidant Activity and Signaling Pathways
Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating cellular pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. While direct evidence for this compound activating this pathway is still emerging, other hop components like xanthohumol (B1683332) are known Nrf2 activators.[6]
Experimental Protocol to Assess Nrf2 Activation:
-
Cell Culture: Culture a suitable cell line (e.g., human keratinocytes HaCaT, or hepatocytes HepG2) to 80-90% confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 6-24 hours). A known Nrf2 activator (e.g., sulforaphane) should be used as a positive control.
-
Western Blot Analysis:
-
Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Keap1, and downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. An increase in nuclear Nrf2 and the expression of HO-1 and NQO1 would indicate Nrf2 pathway activation.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the treated cells and synthesize cDNA.
-
Perform qPCR using specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization. An upregulation of the target gene mRNA levels would confirm pathway activation at the transcriptional level.
-
Diagrams and Visualizations
Experimental Workflow Diagrams
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticholinesterase Activity and Bioactive Compound Profiling of Six Hop (Humulus lupulus L.) Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthohumol, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of Cohumulone in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cohumulone, a prominent alpha-acid found in hops (Humulus lupulus), is a member of the humulone (B191422) family of compounds.[1][2] While related hop constituents like xanthohumol (B1683332) have been extensively studied for their anti-cancer properties, the specific effects of this compound on cancer cells are less characterized.[3][4][5][6][7] Emerging research suggests that compounds derived from hops can influence a variety of cellular processes critical to cancer progression, including cell proliferation, apoptosis (programmed cell death), angiogenesis (the formation of new blood vessels), and cell migration.[8][9][10][11][12][13][14]
These application notes provide a comprehensive framework for the systematic investigation of this compound's potential as an anti-cancer agent using in vitro cancer cell line models. The detailed protocols outlined herein describe key assays to evaluate this compound's effects on cell viability, protein signaling pathways, cell migration, and angiogenesis. This guide is intended to equip researchers with the necessary tools to elucidate the mechanism of action of this compound and assess its therapeutic potential.
Postulated Signaling Pathways of Action
Based on studies of related hop-derived compounds, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the NF-κB and Akt pathways.[5][10][15] The diagram below illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
Experimental Workflow
A logical and stepwise approach is crucial for characterizing the effects of this compound. The following workflow diagram outlines the recommended sequence of experiments.
Caption: Recommended experimental workflow for studying this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[16]
Materials:
-
Cancer cell lines (e.g., HCT116 colon cancer, HepG2 liver cancer)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of this compound's effect on signaling pathways.[17][18][19]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells with RIPA buffer, quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]
-
Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.[20]
Materials:
-
Cancer cell lines
-
6-well plates
-
200 µL pipette tips
-
Complete culture medium
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Scratch/Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a non-lethal concentration of this compound (e.g., below IC50).
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Endothelial Tube Formation Assay
This assay evaluates the anti-angiogenic potential of this compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.[21][22][23][24][25]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
This compound
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.[23][24]
-
Cell Seeding: Harvest HUVECs and resuspend them in medium containing different concentrations of this compound.
-
Plating: Seed 1.0-1.5 x 10^4 HUVECs onto the solidified Matrigel.[23]
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.[22][23]
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.[21]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HCT116 | |||
| HepG2 | |||
| PC3 | |||
| Control | N/A | N/A | N/A |
Table 2: Western Blot Densitometry Analysis
| Target Protein | Treatment | Fold Change (Normalized to β-actin) |
| p-Akt/Akt Ratio | Control | 1.0 |
| This compound (X µM) | ||
| Cleaved Caspase-3 | Control | 1.0 |
| This compound (X µM) | ||
| NF-κB p65 | Control | 1.0 |
| This compound (X µM) |
Table 3: Cell Migration Assay - Wound Closure Quantification
| Treatment | % Wound Closure at 24h | % Wound Closure at 48h |
| Control | ||
| This compound (Y µM) |
Table 4: Tube Formation Assay Quantification
| Treatment | Average Number of Branch Points | Average Total Tube Length (µm) |
| Control | ||
| This compound (Z µM) |
Conclusion
The protocols and experimental design detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound's anti-cancer properties. By systematically evaluating its impact on cell viability, key signaling pathways, cell migration, and angiogenesis, researchers can gain valuable insights into its mechanism of action and potential as a novel therapeutic agent. The structured approach to data presentation will ensure that findings are clear, comparable, and contribute meaningfully to the field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. beersmith.com [beersmith.com]
- 3. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthohumol inhibits cell proliferation and induces apoptosis in human thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibitory and apoptosis-inducing effects of xanthohumol, a prenylated chalone present in hops, in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hops-derived Compounds Thwart Cancer Cells | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Xanthohumol-supplemented beer modulates angiogenesis and inflammation in a skin wound healing model. Involvement of local adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenesis and inflammation signaling are targets of beer polyphenols on vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of the antiangiogenic activity by the hop flavonoid xanthohumol: NF-kappaB and Akt as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nobiletin and Xanthohumol Sensitize Colorectal Cancer Stem Cells to Standard Chemotherapy [mdpi.com]
- 12. Anti-angiogenic potential of an ethanol extract of Annona atemoya seeds in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. broadpharm.com [broadpharm.com]
- 17. bosterbio.com [bosterbio.com]
- 18. medium.com [medium.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. n-genetics.com [n-genetics.com]
- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - CL [thermofisher.com]
Troubleshooting & Optimization
challenges in separating cohumulone from humulone and adhumulone
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of hop alpha-acids: cohumulone, humulone (B191422), and adhumulone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound, humulone, and adhumulone?
The primary challenge lies in the structural similarity of these three compounds. They are homologues, differing only in the composition of an acyl side chain on the phloroglucinol (B13840) core. This results in very similar physicochemical properties, such as polarity and acidity (pKa), making them difficult to resolve using standard chromatographic techniques. Specifically, humulone and adhumulone are often the most difficult to separate and frequently co-elute in many HPLC methods.[1][2]
Q2: Why are humulone and adhumulone particularly difficult to resolve from each other?
Humulone and adhumulone have extremely similar structures and polarity, leading to near-identical retention times on many common stationary phases, such as C18. Standard HPLC methods using methanol (B129727) or acetonitrile-based mobile phases often result in a single, combined peak for these two analytes.[1][2] Achieving their separation requires careful optimization of the mobile phase, temperature, or the use of more advanced chromatographic techniques.
Q3: What are the most effective analytical techniques for separating all three alpha-acid analogues?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques. While standard reversed-phase HPLC can separate this compound from the other two, resolving humulone and adhumulone typically requires optimized methods.[3] Countercurrent Chromatography (CCC) is a more specialized but powerful technique for the preparative isolation and purification of individual alpha-acid congeners without a solid stationary phase.[4][5]
Q4: How do the physicochemical properties of these compounds influence their separation?
The slight differences in their pKa and hydrophobicity (logP) are key to their separation. This compound is generally less retentive and elutes first in reversed-phase HPLC. By carefully controlling the mobile phase pH to be 1-2 units away from the analyte pKa values, the ionization of the acidic molecules can be suppressed, leading to better peak shape and reproducibility.[6] Manipulating these subtle differences through adjustments in mobile phase composition and pH is fundamental to achieving baseline separation.
Physicochemical Properties of Alpha-Acids
The following table summarizes key properties of the three main alpha-acids. These values are critical for method development, particularly for adjusting mobile phase pH to control ionization and retention.
| Property | This compound | Humulone | Adhumulone |
| Molecular Formula | C20H28O5 | C21H30O5 | C21H30O5 |
| Molecular Weight ( g/mol ) | 348.4 | 362.5 | 362.5 |
| pKa (Strongest Acidic) | ~5.5 | 4.85[1] | 4.26[1] |
| logP (Predicted) | 4.4 | 4.2[7] | 4.52[8] |
Note: pKa and logP values can vary slightly depending on the prediction software and experimental conditions.
Experimental Protocols
Protocol 1: HPLC-UV Method for Complete Alpha-Acid Separation
This protocol is adapted from established methods designed to resolve all three major alpha-acid analogues.
1. Instrumentation:
- HPLC system with a binary pump, autosampler, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric Acid (H₃PO₄) or Formic Acid
- Hop extract or alpha-acid standard (e.g., ICE-2).
3. Sample Preparation:
- Accurately weigh ~5g of ground hop sample.
- Add 100 mL of a suitable organic solvent (e.g., toluene (B28343) or methanol).
- Shake or sonicate for 30-60 minutes to extract the alpha-acids.[9]
- Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
- If necessary, dilute the sample with the mobile phase to fall within the calibration range.
4. Chromatographic Conditions:
- Mobile Phase: Isocratic mixture of Methanol, Water, and Phosphoric Acid (e.g., 85:14.75:0.25 v/v/v). Adjust the ratio as needed for optimal resolution. The addition of acid is crucial to suppress ionization.[3][10]
- Flow Rate: 0.8 - 1.0 mL/min.[3]
- Column Temperature: 35-40 °C.
- Detection Wavelength: 314 nm or 334 nm.
- Injection Volume: 5-10 µL.
5. Elution Order:
- The expected elution order is: 1st this compound, 2nd Humulone, 3rd Adhumulone. Note that achieving separation between humulone and adhumulone is the most challenging part and may require fine-tuning of the mobile phase.
Protocol 2: Overview of Countercurrent Chromatography (CCC) for Purification
CCC is a liquid-liquid partition chromatography technique that avoids solid supports, making it ideal for preparative-scale purification.
1. Principle:
- CCC relies on partitioning analytes between two immiscible liquid phases. One phase acts as the stationary phase while the other is the mobile phase.[4][11]
- The separation is achieved through continuous mixing and settling cycles, driven by gravity or centrifugal force.
2. Methodology Steps:
- Solvent System Selection: A suitable biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) is chosen where the alpha-acids have different partition coefficients.[12]
- Equilibration: The two liquid phases are thoroughly mixed and allowed to separate to ensure they are mutually saturated.
- Column Filling: The CCC instrument's column (a coil or series of chambers) is filled with the chosen stationary phase.
- Sample Injection: The hop extract, dissolved in a small amount of the solvent system, is injected into the instrument.
- Elution: The mobile phase is pumped through the column, displacing the stationary phase and carrying the separated analytes to the detector.
- Fraction Collection: Fractions are collected as they exit the detector for further analysis and isolation of pure compounds.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of alpha-acids.
Issue 1: Poor Peak Resolution (Humulone and Adhumulone Co-elute)
-
Question: My chromatogram shows a single broad peak for humulone and adhumulone. How can I improve the separation?
-
Answer: This is the most common challenge.
-
Modify Mobile Phase: The most effective strategy is to alter the mobile phase composition. Decrease the percentage of the organic solvent (e.g., methanol) in small increments to increase retention and improve separation.
-
Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or spacing of peaks.
-
Adjust pH: Ensure the mobile phase pH is at least 1-2 units below the pKa of the analytes (around pH 2.5-3.0) by using phosphoric or formic acid. This ensures the molecules are fully protonated and behave consistently.[6]
-
Lower Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, though it may also increase run time and back pressure.
-
Use a Different Column: If mobile phase optimization fails, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or polar-embedded phase) that can offer different selectivity for these closely related compounds.
-
Issue 2: Peak Tailing
-
Question: My alpha-acid peaks, particularly this compound, are showing significant tailing. What is the cause and solution?
-
Answer: Peak tailing can be caused by several factors.
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of the alpha-acids, partial ionization can occur, leading to interactions with active sites on the silica (B1680970) packing material. Ensure the pH is sufficiently low (pH < 3.5).
-
Column Contamination: The column frit or the stationary phase itself may be blocked by strongly retained sample components. Try flushing the column with a strong organic solvent. If this fails, replace the guard column or the analytical column.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject.
-
Excessive Dead Volume: Ensure all fittings and tubing between the injector, column, and detector are properly connected and have minimal length and internal diameter.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my alpha-acid peaks are shifting between injections. How can I stabilize my system?
-
Answer: Retention time variability compromises data reliability.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 15-30 minutes or more.
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing, ensure it is thoroughly mixed and degassed. Solvent evaporation can alter the composition over time; prepare fresh mobile phase daily.
-
Temperature Fluctuations: Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient lab temperature can affect retention times.[2]
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to shifting retention times. Purge the pump and check for leaks.[13]
-
Visual Guides
References
- 1. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. future4200.com [future4200.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Humulone | C21H30O5 | CID 442911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Adhumulone (FDB001943) - FooDB [foodb.ca]
- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Optimizing HPLC Resolution for Alpha-Acid Homologues
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of alpha-acid homologues. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC separation of alpha-acid homologues such as cohumulone, humulone (B191422), and adhumulone.
Q1: Why am I seeing poor peak resolution, especially between humulone and adhumulone?
A: Poor resolution between alpha-acid homologues, particularly the co-elution of humulone and adhumulone, is a frequent challenge due to their similar chemical structures and hydrophobicities.[1][2] Several factors can be adjusted to improve separation:
-
Mobile Phase Composition: The ratio of organic solvent (typically methanol (B129727) or acetonitrile) to acidified water is critical. Increasing the water (less organic solvent) content in the mobile phase can increase retention times and may improve the separation between these closely eluting peaks.[3] However, this may also increase run time.[1]
-
Choice of Acidifier: The type and concentration of acid in the mobile phase affect peak shape and selectivity. Phosphoric acid and formic acid are commonly used to ensure the alpha-acids are in their protonated form, leading to better retention and peak shape on a C18 column.[1][4] A mobile phase pH of around 2.6 has been shown to be effective.[1]
-
Column Temperature: Adjusting the column temperature can alter selectivity.[5] Increasing the temperature (e.g., to 35°C or 40°C) generally decreases solvent viscosity and can lead to sharper peaks and potentially better resolution, though the effect on selectivity can vary.[4][5][6] Conversely, lowering the temperature increases retention and may also improve resolution for some compounds.[5][7]
-
Stationary Phase: Not all C18 columns are the same. Differences in column chemistry (e.g., end-capping, silica (B1680970) purity) can significantly impact selectivity. Using a column specifically tested for hop acid analysis may provide better results.[4] Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can dramatically increase efficiency and improve resolution.[4][8]
A common observation is the elution of this compound as a distinct peak, followed by a co-eluting peak of humulone and adhumulone.[2][4] Achieving baseline separation of all three often requires careful optimization of the parameters above.
Q2: My peaks are broad and tailing. What are the likely causes and solutions?
A: Peak broadening and tailing reduce resolution and affect accurate quantification. Common causes include:
-
Column Contamination/Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degrading. Solution: Flush the column with a strong organic solvent (like isopropanol (B130326) or methanol) or reverse flush it (if permitted by the manufacturer).[9][10] Using a guard column can help protect the analytical column.[9]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not low enough, alpha-acids can interact with residual silanol (B1196071) groups on the silica support, leading to tailing. Solution: Ensure the mobile phase is sufficiently acidic. Phosphoric acid or formic acid are effective choices.[1][4]
-
Column Overloading: Injecting too much sample can lead to broad, asymmetrical peaks. Solution: Reduce the injection volume or dilute the sample.[9]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and the detector can cause peak broadening. Solution: Minimize the flow path by using shorter, narrower internal diameter tubing.[9]
Q3: How do I choose the right mobile phase for separating alpha-acids?
A: The choice of mobile phase is one of the most powerful tools for optimizing resolution.[11] For reversed-phase separation of alpha-acids, a typical mobile phase consists of an organic solvent, water, and an acidifier.
-
Organic Solvent: Methanol and acetonitrile (B52724) are the most common choices.[1][12] Acetonitrile often provides better efficiency (sharper peaks), but methanol can offer different selectivity, which might be advantageous for separating specific homologues.[12]
-
Aqueous Component & Acidifier: HPLC-grade water is used, and it must be acidified. Formic acid (e.g., 0.1% to 0.17%) or phosphoric acid (e.g., 0.1%) are frequently used to maintain a low pH.[1][4][6] This suppresses the ionization of the acidic analytes, leading to better retention and peak shape.
-
Isocratic vs. Gradient Elution:
-
Isocratic elution (constant mobile phase composition) is simpler and often sufficient.[4][6] A typical isocratic mobile phase might be a mixture of methanol, water, and phosphoric acid (e.g., 850:190:5 v/v/v).[4]
-
Gradient elution (changing mobile phase composition during the run) can be useful for separating compounds with a wider range of polarities and can sometimes improve the resolution of the alpha-acid cluster. For instance, a shallow gradient that slightly increases the aqueous component can help separate the alpha-acids before a steeper gradient elutes other compounds like beta-acids more quickly.[1]
-
Q4: What are the optimal detection wavelengths for alpha-acids?
A: Alpha-acids have strong UV absorbance. While detection can be done at various wavelengths, specific wavelengths are recommended for optimal sensitivity and selectivity. Commonly used wavelengths include 314 nm , 325 nm , 326 nm , and 270 nm .[2][6] The choice may depend on the specific instrument and whether simultaneous analysis of other hop compounds (like iso-alpha-acids) is required.
Experimental Protocols & Data
Protocol 1: Isocratic RP-HPLC Method for Alpha-Acid Homologues
This protocol is a standard method for the routine analysis of alpha-acids in hop extracts.
1. Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Column oven.
2. Reagents and Mobile Phase:
-
HPLC-grade methanol.[4]
-
HPLC-grade water (e.g., Milli-Q).[1]
-
Phosphoric acid (H₃PO₄), analytical grade.[4]
-
Mobile Phase Preparation: Mix 850 mL of methanol, 190 mL of water, and 5 mL of phosphoric acid.[4] Degas the mobile phase before use.[3]
3. Chromatographic Conditions:
4. Sample Preparation:
-
Prepare hop extracts by dissolving a known quantity in a suitable solvent like methanol.[13]
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.[13]
-
Prepare calibration standards using a certified reference material, such as the International Calibration Extract (ICE), dissolved in methanol.[1][13]
Data Presentation: Comparison of HPLC Conditions
The following table summarizes different published HPLC conditions for alpha-acid analysis, providing a basis for method development and optimization.
| Parameter | Method A | Method B | Method C |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Column | Phenomenex Luna C18 (150x4.6mm, 5µm)[1] | Machery Nagel C18 Hop (250x4mm, 5µm)[4] | PerkinElmer Brownlee SPP C18 (100x3.0mm, 2.7µm)[6] |
| Mobile Phase | A: Methanol/0.17% Formic Acid in Water (85:15 v/v)[1] B: 100% Water[1] | Methanol/Water/H₃PO₄ (850:190:5 v/v/v)[4] | Acetonitrile/Water with 0.1% H₃PO₄ (65:35 v/v)[6] |
| Flow Rate | 0.8 mL/min[1] | 0.8 mL/min[4] | 1.0 mL/min[6] |
| Temperature | Not specified | 35°C[4] | 40°C[6] |
| Detection | 233 nm[1] | 314 nm[4] | 270 nm[6] |
| Key Outcome | Separates this compound from co-eluting humulone/adhumulone.[1] | Separates this compound from co-eluting humulone/adhumulone.[4] | Resolves all three alpha-acid homologues.[6] |
Visual Guides
General HPLC Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common HPLC issues like poor resolution or high backpressure.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Alpha-Acid Separation Optimization Logic
This diagram illustrates the decision-making process for specifically improving the resolution of alpha-acid homologues.
Caption: Decision tree for optimizing the separation of alpha-acid homologues.
References
- 1. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. agraria.com.br [agraria.com.br]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. chromtech.com [chromtech.com]
- 6. pepolska.pl [pepolska.pl]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. agilent.com [agilent.com]
- 11. chromtech.com [chromtech.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]
Technical Support Center: The Impact of pH on Cohumulone Isomerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the impact of pH on the isomerization rate of cohumulone.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH in the isomerization of this compound?
A1: The primary role of pH in this compound isomerization is to influence its solubility in aqueous solutions. This compound, like other alpha-acids, is poorly soluble in acidic aqueous solutions.[1] An increase in pH enhances the solubility of alpha-acids, which is a critical prerequisite for the isomerization reaction to occur during heating.[2] While the isomerization reaction itself is not strongly dependent on pH within the typical wort boiling range (pH 5.0-5.5), ensuring the this compound is dissolved is essential for the reaction to proceed.[3]
Q2: Does pH directly affect the isomerization rate constant of this compound?
A2: The direct effect of pH on the isomerization rate constant is a subject of some debate in the literature. Several studies suggest that within a pH range of 4.8 to 6.0, pH does not significantly affect the rate of iso-alpha-acid production.[2][4] However, other research indicates that a more basic pH (e.g., 5.5 versus 5.2) can support an increased isomerization rate for this compound specifically, while not affecting other alpha-acids like n-adhumulone to the same extent.[5] It is also suggested that this compound may isomerize at a faster rate than other humulones in general.[6]
Q3: What is the optimal pH for this compound isomerization?
A3: While very alkaline conditions (around pH 9) would theoretically be optimal for the isomerization reaction, these conditions are not practical for most applications, such as brewing, as they can lead to undesirable side reactions.[7] In typical experimental and brewing contexts, a pH range of 5.2 to 5.8 is commonly investigated.[7] A higher pH within this range generally leads to better utilization of alpha-acids due to increased solubility.[2]
Q4: How does the pKa of this compound relate to its isomerization?
A4: The pKa of this compound is approximately 4.7.[8] This means that at a pH above 4.7, a significant portion of the this compound molecules will be in their deprotonated, anionic form. This anionic form is required for the isomerization reaction to proceed.[3] Therefore, maintaining a pH above the pKa is crucial for efficient isomerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent isomerization rates despite controlled temperature and time. | Poor solubility of this compound. | Verify and adjust the pH of your reaction buffer. An increase in pH (e.g., from 5.2 to 5.6) can significantly improve solubility.[2] Ensure the pH is stable throughout the heating process. |
| Precipitation of alpha-acids. | At lower pH values, this compound can precipitate out of the solution, making it unavailable for isomerization.[8] Consider using a buffered solution to maintain a consistent pH. | |
| Difficulty in reproducing results from the literature. | Differences in experimental matrix. | The presence of sugars (like glucose and maltose) and divalent cations (like calcium and magnesium) can influence the overall reaction environment, although some studies have found these to have a minimal direct impact on the isomerization rate.[2][9] For foundational studies, using a simple buffered aqueous solution is recommended.[10] |
| Inaccurate quantification of isomers. | Ensure your HPLC method is properly validated for the separation and quantification of this compound and isothis compound. Use certified standards for calibration. | |
| Degradation of iso-alpha-acids. | Extended heating times at high temperatures or low pH. | High temperatures and low pH can lead to the degradation of the formed iso-alpha-acids.[3][11] Optimize your heating time and consider that at lower pH values, the degradation velocity may be faster.[11] |
| Variability between different alpha-acid analogs. | Inherent differences in isomerization rates. | This compound may isomerize at a different rate compared to humulone (B191422) and adhumulone.[6] If you are working with a mixture of alpha-acids, be aware that their individual isomerization efficiencies may vary. |
Data Presentation
The following table summarizes the impact of pH on the solubility of alpha-acids, which is a key factor influencing the overall isomerization rate of this compound. Direct quantitative data for the isomerization rate constant of this compound at different pH values is limited in the literature, as the effect on solubility is considered the more dominant factor in the typical pH range of 5.0-6.0.
Table 1: Effect of pH on the Solubility of Alpha-Acids
| pH | Temperature (°C) | Solubility of Alpha-Acids (mg/L) | Reference |
| 5.0 | 100 | ~60 | [2] |
| 5.2 | Room Temperature | ~70 | [1] |
| 5.2 | 100 | ~350 | |
| 5.75 | Room Temperature | ~200 | [1] |
| 5.75 | 100 | ~1000 | |
| 5.9 | Not Specified | ~480 | [2] |
Note: The data presented is for total alpha-acids, but is indicative of the behavior of this compound.
Experimental Protocols
Objective: To determine the impact of pH on the isomerization rate of this compound in a model system.
Materials:
-
Purified this compound extract
-
Buffered aqueous solutions at various pH levels (e.g., pH 4.8, 5.2, 5.6, 6.0)
-
Sealed reaction vessels (e.g., stainless steel tubes)
-
Heating apparatus with precise temperature control (e.g., heating block, water bath)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Certified standards of this compound and isothis compound
-
Methanol, phosphoric acid, and acetonitrile (B52724) (HPLC grade)
-
0.45 µm syringe filters
Methodology:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of the this compound extract in a suitable organic solvent (e.g., ethanol).
-
For each pH to be tested, prepare a buffered aqueous solution.
-
Add a known amount of the this compound stock solution to each buffered solution to achieve the desired initial concentration.
-
-
Isomerization Reaction:
-
Aliquot the prepared solutions into the reaction vessels, ensuring no headspace.
-
Place the vessels in the heating apparatus set to a constant temperature (e.g., 100°C).
-
At predetermined time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes), remove a vessel for each pH level and immediately quench the reaction by cooling in an ice bath.
-
-
Sample Preparation for HPLC Analysis:
-
Allow the cooled samples to reach room temperature.
-
Filter each sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use an isocratic mobile phase, for instance, a mixture of acetonitrile, water, and phosphoric acid (e.g., 50:50:0.01, v/v/v).[12][13]
-
Set the flow rate (e.g., 1.5 mL/min) and the UV detection wavelength (e.g., 275 nm).
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Identify and integrate the peaks for this compound and isothis compound based on the retention times of the standards.
-
Create a calibration curve using the standards to quantify the concentrations of this compound and isothis compound in each sample.
-
Plot the concentration of this compound versus time for each pH to determine the reaction order and calculate the isomerization rate constant (k). The isomerization of alpha-acids is generally considered a first-order reaction.[10]
-
Visualizations
Caption: Experimental workflow for studying the impact of pH on this compound isomerization rate.
References
- 1. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Council on Undergraduate Research (CUR) - Investigating the Effect of pH on Alpha Acid Isomerization Rates in Beer: An Inquiry-Based Analytical Chemistry Approach [ncur.secure-platform.com]
- 6. beersmith.com [beersmith.com]
- 7. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.imagearchive.com [cdn.imagearchive.com]
- 11. ijbbb.org [ijbbb.org]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
preventing cohumulone degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent cohumulone degradation during your experimental sample preparation, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
Q2: What are the main factors that cause this compound degradation during sample preparation?
The primary factors that contribute to the degradation of this compound during sample preparation are:
-
Oxidation: Exposure to atmospheric oxygen is a significant cause of degradation.[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
pH: Non-acidic conditions can affect the stability of this compound.
Q3: How should I store my hop samples to minimize long-term this compound degradation?
For long-term storage, it is recommended to store hop samples as pellets in vacuum-sealed packaging at low temperatures (≤ -10 °C).[2][3] Studies have shown that the presence of oxygen is a less significant factor for degradation at these low temperatures.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound sample preparation.
Issue 1: Low Recovery of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degradation due to Oxidation | Minimize the sample's exposure to air during the extraction process. If possible, purge the extraction vessel with an inert gas like nitrogen. |
| Thermal Degradation | Perform extractions at room temperature (around 27°C) or below.[3] Avoid any heating steps unless specifically required by a validated protocol for isomerization studies. |
| Photodegradation | Conduct sample preparation under subdued lighting. Use amber glassware or foil-wrapped containers to protect extracts from light. |
| Incomplete Extraction | Ensure the hop material is finely ground to increase the surface area for solvent interaction. Use a recommended extraction solvent such as methanol (B129727) or a mixture of diethyl ether and methanol.[4] Agitate the sample and solvent for a sufficient duration (e.g., 30-60 minutes) to ensure complete extraction.[3] |
| Improper Solvent pH | Use an extraction solvent acidified with a small amount of formic or phosphoric acid (e.g., 0.025% v/v) to improve the stability of this compound.[2][3] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Peak Tailing: Secondary Interactions | Acidify the mobile phase with formic or phosphoric acid to suppress the ionization of silanol (B1196071) groups on the column, which can cause peak tailing for acidic compounds like this compound. |
| Peak Tailing: Column Contamination | Use a guard column to protect the analytical column from sample matrix components. If tailing persists, clean the column according to the manufacturer's instructions. |
| Peak Fronting: Column Overload | Dilute the sample to a lower concentration. Overloading the column with a highly concentrated sample can lead to peak fronting.[5] |
| Appearance of Extra Peaks | The presence of unexpected peaks may indicate the formation of degradation products like humulinones and hulupones.[2][3] Review your sample preparation procedure to identify and mitigate potential causes of degradation (see Issue 1). |
Experimental Protocols
Protocol 1: Extraction of this compound from Hops for HPLC/UPLC Analysis
This protocol is designed to minimize degradation during the extraction process.
Materials:
-
Hop pellets or cones
-
Mortar and pestle
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Extraction solution: 85% Methanol / 15% Ultrapure water, acidified with 0.025% (v/v) formic acid[3]
-
150 mL capped Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Medium porosity filter paper
-
50 mL volumetric flask
-
0.45 µm nylon syringe filter
Procedure:
-
Grinding: Crush the hop sample using a mortar and pestle.
-
Extraction:
-
Accurately weigh approximately 0.25 g of the crushed hops and transfer to a 150 mL capped Erlenmeyer flask.
-
Add 20 mL of the extraction solution.
-
Stir the mixture for one hour using a magnetic stirrer at room temperature.[3]
-
-
Filtration and Dilution:
-
Filter the extract through medium porosity filter paper.
-
Wash the filtered solids with an additional 10 mL of the extraction solution.
-
Transfer the filtrate to a 50 mL volumetric flask and bring to volume with the extraction solution.
-
-
Final Filtration: Filter the final solution through a 0.45 µm nylon syringe filter into an amber HPLC vial for analysis.[3]
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: A logical workflow for sample preparation to minimize this compound degradation.
Key Factors Influencing this compound Degradation
Caption: Key environmental factors that promote the degradation of this compound.
References
- 1. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Poor Cohumulone Recovery
Welcome to the technical support center for troubleshooting issues related to cohumulone extraction. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is one of the three major alpha-acids found in hops (Humulus lupulus), alongside humulone (B191422) and adhumulone. These compounds are precursors to the iso-alpha-acids, which are the primary source of bitterness in beer and possess various potential pharmacological properties.[1][2] Accurate and efficient recovery of this compound is crucial for consistency in product formulation and for research into its biological activities.
Q2: What are the primary factors that can lead to poor this compound recovery?
A2: The main factors contributing to poor this compound recovery can be categorized into three areas:
-
Hop Quality and Storage: The initial concentration and stability of this compound in the hop material are critical. Degradation can occur due to improper storage conditions (exposure to heat, light, and oxygen).[1][3][4][5]
-
Extraction Method and Parameters: The choice of solvent, temperature, pressure, and extraction time significantly impacts the efficiency of this compound extraction.[6][7][8]
-
Post-Extraction Handling and Analysis: Degradation can also occur after extraction if the sample is not handled and stored correctly prior to analysis.
Q3: How does the physical form of hops (cones vs. pellets) affect extraction?
A3: Hop pellets generally offer a more consistent and efficient extraction compared to whole cones due to their increased surface area and more homogenous nature.[4] However, the pelletizing process itself can lead to some initial degradation if not performed under optimal conditions. For cones, proper grinding is essential to ensure efficient solvent penetration.
Q4: Can the choice of solvent significantly impact this compound recovery?
A4: Absolutely. Supercritical CO2 is a widely used and effective solvent for extracting alpha-acids.[6][7] However, the polarity of the solvent is crucial. For solid-liquid extractions, solvents like dichloromethane (B109758) and methanol-dichloromethane mixtures have demonstrated high recovery rates for alpha-acids.[9] The addition of a co-solvent, such as ethanol, to supercritical CO2 can also enhance extraction efficiency.[6]
Troubleshooting Guide
Problem: Consistently low this compound yield in extracts.
| Possible Cause | Troubleshooting Step | Explanation |
| Poor Hop Quality | 1. Check the Hop Storage Index (HSI): An HSI value greater than 0.3 may indicate significant degradation of alpha-acids.[1][10] 2. Review Storage Conditions: Ensure hops are stored at low temperatures (ideally frozen), in the absence of oxygen (vacuum-sealed or nitrogen-flushed bags), and protected from light.[1][3][4][5] | Alpha-acids, including this compound, are susceptible to oxidation and degradation, which is accelerated by poor storage. |
| Suboptimal Extraction Parameters | 1. Optimize Supercritical CO2 Extraction: For supercritical CO2, experiment with higher pressures (e.g., 200-300 bar) and temperatures (e.g., 40-60°C), as these conditions can favor the extraction of bitter acids.[7][11] 2. Evaluate Solvent Polarity: If using liquid solvents, consider a solvent with appropriate polarity. Dichloromethane has been shown to be effective.[9] 3. Increase Extraction Time: Insufficient extraction time can lead to incomplete recovery. Extend the extraction duration and monitor the yield at different time points.[8] | The solubility of this compound is highly dependent on the solvent density and polarity, which are influenced by temperature and pressure. |
| Inefficient Sample Preparation | 1. Ensure Proper Grinding: For hop cones, ensure they are ground to a consistent and fine particle size to maximize surface area for solvent contact. 2. Check for Channeling: In packed bed extractions, ensure the material is packed uniformly to prevent the solvent from bypassing parts of the sample. | Inefficient contact between the solvent and the hop material will result in poor extraction. |
| Post-Extraction Degradation | 1. Protect Extract from Light and Oxygen: Once extracted, store the sample in amber vials under an inert atmosphere (e.g., nitrogen or argon). 2. Refrigerate or Freeze Extract: Store the extract at low temperatures to minimize degradation prior to analysis. | This compound remains susceptible to degradation even after being extracted from the hop matrix. |
| Inaccurate Quantification | 1. Verify Analytical Method: Ensure your HPLC method is validated for the quantification of alpha-acids. Use a certified reference standard for calibration.[12][13] 2. Proper Sample Dilution: Ensure the extract is diluted appropriately to fall within the linear range of your calibration curve. | An inaccurate analytical method can give the impression of poor recovery when the extraction itself was successful. |
Data Presentation
Table 1: Influence of Supercritical CO2 Extraction Parameters on Alpha-Acid Recovery
| Pressure (bar) | Temperature (°C) | Extraction Time (min) | Alpha-Acid Yield ( g/100g of hops) |
| 150 | 40 | 180 | 9.3 |
| 200 | 40 | 240 | 19.1 |
| 250 | 50 | 90 | 22.1 |
| 300 | 50 | 90 | 24.5 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Comparison of Solvent Efficiency for Alpha-Acid Extraction
| Solvent | Alpha-Acid Recovery (%) |
| Dichloromethane | 91.55 |
| Methanol-Dichloromethane (25:75) | 82.16 |
| Ethyl Acetate | 80.09 |
| Hexane | 78.95 |
Data adapted from a study on sequential extraction of hop compounds.[9]
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of this compound
-
Sample Preparation: Grind hop pellets or cones to a fine, uniform powder.
-
Extractor Setup:
-
Load a precise weight of the ground hop material into the extraction vessel.
-
Set the desired extraction temperature (e.g., 50°C) and pressure (e.g., 250 bar).
-
Set the CO2 flow rate (e.g., 2 L/min).
-
-
Extraction:
-
Begin the flow of supercritical CO2 through the extraction vessel.
-
Collect the extract in a collection vessel at a lower pressure and temperature to allow for the precipitation of the extracted compounds.
-
-
Sample Collection: After the desired extraction time (e.g., 90 minutes), depressurize the system and collect the crude extract.
-
Post-Extraction: Weigh the collected extract and store it in an amber vial under an inert atmosphere at -20°C until analysis.
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol (B129727). Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh a portion of the hop extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water with 0.1% formic acid (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 326 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared sample.
-
Quantify the this compound concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Logical troubleshooting flow for poor this compound recovery.
References
- 1. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. pstorage-purdue-258596361474.s3.amazonaws.com [pstorage-purdue-258596361474.s3.amazonaws.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dual-Purpose Hop (Humulus lupulus L.) Variety Ella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lignicoat.eu [lignicoat.eu]
- 10. barthhaas.com [barthhaas.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 13. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Cohumulone Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying cohumulone using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS quantification of this compound, particularly those related to matrix effects from complex sample types like beer.
Question: My this compound peak is showing poor reproducibility and inconsistent area counts between injections. What could be the cause?
Answer: This is a classic symptom of matrix effects, where other components in your sample interfere with the ionization of this compound. Inconsistent signal suppression or enhancement can lead to unreliable quantitative results. The complex matrix of samples like beer contains numerous compounds that can co-elute with this compound and affect its ionization efficiency.
To troubleshoot, consider the following:
-
Evaluate Your Sample Preparation: Minimal sample preparation, such as simple dilution, may not be sufficient to remove interfering matrix components.[1][2] Implementing a solid-phase extraction (SPE) cleanup step can significantly reduce matrix effects by removing compounds that are chemically different from this compound.[3][4][5]
-
Implement Matrix-Matched Calibration: If you are using a solvent-based calibration curve, it will not account for the matrix effects present in your samples. Prepare your calibration standards in a blank matrix that closely resembles your samples (e.g., unhopped beer) to compensate for these effects.[1][6]
-
Use an Internal Standard: The most robust method to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard for this compound.[7] Since a commercial SIL standard for this compound may not be readily available, a structural analog that does not co-elute with other interfering compounds could be an alternative.
Question: I am observing significant ion suppression in the region where my this compound peak elutes. How can I confirm and mitigate this?
Answer: Ion suppression is a common matrix effect where co-eluting compounds compete with the analyte of interest (this compound) for ionization, leading to a decreased signal.
Confirmation: A post-column infusion experiment can qualitatively identify regions of ion suppression. In this method, a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Dips in the baseline signal of this compound indicate retention times where matrix components are causing ion suppression.
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different selectivity.
-
Enhance Sample Cleanup: As mentioned previously, techniques like Solid-Phase Extraction (SPE) are highly effective at removing matrix components that cause ion suppression.[3][5]
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[8]
Question: My results for this compound concentration are consistently lower than expected. Could this be a recovery issue during sample preparation?
Answer: Yes, low recovery during sample preparation can lead to an underestimation of the this compound concentration. This is particularly relevant when using techniques like SPE.
To troubleshoot:
-
Optimize SPE Protocol: Ensure that the SPE cartridge conditioning, sample loading, washing, and elution steps are optimized for this compound. The choice of solvent for each step is critical. For example, after absorbing hop compounds on a C8 column, washing with an appropriate solvent mixture before eluting with methanol (B129727) is crucial for removing interferences without losing the analyte.[3]
-
Perform Recovery Experiments: Spike a known amount of this compound standard into a blank matrix and process it through your entire sample preparation and analysis workflow. Compare the result to a standard of the same concentration that did not undergo sample preparation. This will allow you to calculate the percentage recovery and determine if your sample preparation method is a significant source of error. Recoveries of over 90% for isohumulones (structurally related to this compound) have been achieved with optimized SPE protocols.[5]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound quantification by LC-MS?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.
Q2: Why is a simple "dilute and shoot" method not always sufficient for this compound analysis in beer?
A2: While simple and fast, a "dilute and shoot" approach may not adequately reduce the concentration of interfering matrix components in complex samples like beer.[1][2] This can lead to significant matrix effects and inaccurate quantification. For more reliable results, a sample cleanup step like SPE is often recommended.[3][9]
Q3: What is the best way to calibrate for this compound quantification in a complex matrix?
A3: The most accurate calibration strategy is to use matrix-matched standards.[1][6] This involves preparing your calibration curve in a blank matrix that is as similar as possible to your samples (e.g., unhopped beer for beer samples). This approach helps to compensate for matrix effects that would not be accounted for with a solvent-based calibration curve.
Q4: Are there alternatives to stable isotope-labeled internal standards if they are not available?
A4: Yes. While a stable isotope-labeled internal standard is the gold standard, a structural analog can be used as a surrogate standard.[7] The ideal surrogate should have similar chemical properties and chromatographic behavior to this compound but a different mass. Another advanced technique is the ECHO (Echo Peak) method, where a non-labeled standard of the analyte is injected shortly after the sample, serving as its own internal standard to compensate for matrix effects.[10][11]
Q5: What are the key parameters to consider for an SPE protocol for this compound extraction from beer?
A5: Key parameters for an SPE protocol for this compound include the choice of sorbent (e.g., C8 or C18), sample pH adjustment (acidification to pH 2.5 is common), conditioning of the cartridge, wash steps to remove interferences, and the elution solvent.[3][4] A typical protocol involves conditioning with methanol and water, loading the acidified sample, washing with acidified water and a weak organic solvent mixture, and finally eluting the this compound with methanol.[3]
Quantitative Data Summary
Table 1: Recovery of Hop Acids using Solid-Phase Extraction (SPE)
| Hop Compound Class | Average Recovery (%) |
| Isohumulones | > 90% |
| Other Hop Compounds | > 75% |
Data extracted from a study optimizing an SPE protocol for hop acids from beer.[3][5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Beer
This protocol is based on established methods for the extraction of hop acids from beer.[3][4]
Materials:
-
SPE cartridges (e.g., C8, 500mg, 3mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid (85%)
-
Beer sample
Procedure:
-
Sample Preparation: Degas the beer sample by sonication or vigorous stirring. Acidify the beer to pH 2.5 by adding approximately 200 µL of 85% phosphoric acid per 100 mL of beer.[3]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 20-40 mL of the acidified beer sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 6 mL of acidified water (0.2 mL of 85% phosphoric acid per 100 mL of water).
-
Wash the cartridge with 2 mL of a mixture of methanol, water, and phosphoric acid (50:50:0.2 v/v/v).
-
-
Elution:
-
Elute the this compound and other hop acids from the cartridge with 2 mL of methanol.
-
-
Final Preparation: The eluate can be directly injected into the LC-MS system or diluted if necessary.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method adaptable for this compound analysis.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the relatively nonpolar this compound.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for hop acids.[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (Q1): m/z 347 (for this compound)[1]
-
Product Ions (Q3): Specific product ions for this compound would need to be determined by infusing a standard and performing a product ion scan.
-
-
Source Parameters: Optimize source temperature and voltages for the specific instrument being used.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sciex.com [sciex.com]
- 3. agraria.com.br [agraria.com.br]
- 4. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hopsteiner.us [hopsteiner.us]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS quantitation of hop-derived bitter compounds in beer using the ECHO technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Cohumulone in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cohumulone. The information aims to help users manage and improve the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing decreased potency over a short period. What are the primary causes of its instability?
A1: this compound is susceptible to two main degradation pathways, which can be accelerated by common laboratory conditions:
-
Isomerization: Under the influence of heat, this compound can isomerize into isothis compound. This reaction is a primary reason for boiling wort in brewing but can be an unwanted side reaction in experimental solutions. The rate of isomerization roughly doubles for every 10°C increase in temperature.[1]
-
Oxidation: this compound can readily oxidize, especially in the presence of oxygen, heat, and light.[2] This process leads to the formation of various oxidized products, such as humulinones.[3][4] These degradation products may have different biological activities and can interfere with experimental results.
Q2: How do pH and temperature affect the stability of my this compound solution?
A2: Both pH and temperature are critical factors.
-
Temperature: Higher temperatures significantly accelerate the degradation of this compound through both isomerization and oxidation.[5][6] For optimal stability, solutions should be stored at low temperatures (e.g., ≤ -10°C).[3]
-
pH: The isomerization of alpha-acids like this compound is influenced by pH.[7] While detailed stability studies across a wide pH range are specific to the solution matrix, alpha-acids are generally more stable in mildly acidic conditions. High pH levels can increase the solubility of alpha-acids but may also accelerate certain degradation reactions.[8]
Q3: I am observing new peaks in my HPLC chromatogram after incubating my this compound solution. What are these compounds likely to be?
A3: The new peaks are most likely degradation products. The primary degradation products you might observe are:
-
Isothis compound: Formed via heat-induced isomerization.[1][9] This is often the most significant degradation product when solutions are heated.
-
Humulinones: A class of compounds formed from the oxidation of this compound.[3][4]
-
Other Oxidation Products: A complex mixture of other oxidized compounds can also form, particularly during prolonged storage or exposure to air.[3][10]
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure maximum stability?
A4: To maximize the shelf-life and stability of your this compound solutions, follow these guidelines:
-
Solvent Choice: For stock solutions, use a non-aqueous, HPLC-grade solvent like methanol (B129727) or ethanol (B145695) where this compound is more stable. Prepare aqueous solutions fresh before each experiment.
-
Temperature: Store all solutions, especially stock solutions, at low temperatures. Storage at ≤ -10°C significantly slows the degradation rate.[3]
-
Atmosphere: Oxygen is a key driver of degradation.[3] When possible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as light can accelerate oxidative degradation.[2]
Q5: I am running a cell-based assay that requires a 48-hour incubation at 37°C. How can I minimize this compound degradation in my cell culture medium?
A5: Maintaining stability in a complex aqueous environment like a cell culture medium at physiological temperature is challenging. Consider the following strategies:
-
Prepare Fresh: Prepare the final dilution of this compound in the cell culture medium immediately before adding it to the cells.
-
Use Antioxidants: The inclusion of antioxidants in your experimental design could help mitigate oxidative degradation.[11][12] However, you must first verify that the antioxidant does not interfere with your assay or cellular model.
-
pH Control: Ensure your cell culture medium is well-buffered to maintain a stable physiological pH, as pH shifts can affect stability.
-
Stability Check: If feasible, run a parallel experiment without cells to quantify the degradation of this compound in the medium over the 48-hour period. This will help you understand the actual concentration of the active compound over time. The stability of any drug in cell culture media should be carefully characterized.[13]
Data on this compound Degradation
The following tables summarize the impact of various storage conditions on the stability of alpha-acids, including this compound.
Table 1: Effect of Temperature and Atmosphere on Alpha-Acid Degradation in Hop Pellets Over 6 Months
| Temperature | Atmosphere | Alpha-Acid Loss (%) |
| 3°C | Anaerobic | 6.9% - 19.4% |
| Room Temp | Anaerobic | 30.8% - 36.4% |
| 21°C | Air | 54% |
| 20°C | Anaerobic | 20% - 25% |
| 20°C | Aerobic | 64% - 88% |
(Data compiled from multiple studies and hop varieties)[5]
Table 2: Absolute Degradation of this compound in Different Hop Varieties After 6 Months of Storage at Room Temperature with Oxygen Exposure
| Hop Variety | This compound Degradation (% w/w) |
| Hersbrucker | 1.85% |
| Magnum | 3.24% |
| Zeus | 1.55% |
(Source: Veríssimo, L. S. et al., 2021)[10]
Visual Guides
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and establish a stability-indicating analytical method.
Methodology (based on standard pharmaceutical stress testing principles[14]):
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Apply Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in the appropriate stressor solution.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Dissolve in purified water (or relevant buffer). Incubate at 60°C for 48 hours.
-
Photodegradation: Expose a solution in a clear vial to a photostability chamber while keeping a control sample wrapped in foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze immediately using the HPLC-UV method described below.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, allowing for accurate quantification of stability.
Methodology (adapted from established methods for hop acids[10][15][16]):
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase and an organic solvent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
-
Example Isocratic Condition: 85% Methanol / 15% Water, acidified with 0.025% formic acid.[10]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: Monitor at 326 nm for this compound and its key degradation products.[10] A PDA detector can be used to scan for other potential degradants.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-50 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject prepared standards of this compound to determine its retention time and peak area.
-
Inject samples from the forced degradation study.
-
Analyze the resulting chromatograms to ensure baseline separation between the parent this compound peak and any new peaks corresponding to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak.
-
References
- 1. cdn.imagearchive.com [cdn.imagearchive.com]
- 2. asbcnet.org [asbcnet.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pstorage-purdue-258596361474.s3.amazonaws.com [pstorage-purdue-258596361474.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. brausupply.com [brausupply.com]
- 9. commons.emich.edu [commons.emich.edu]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hops Methods [asbcnet.org]
addressing co-elution issues in cohumulone chromatography
Technical Support Center: Cohumulone Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution issues encountered during the chromatographic analysis of this compound and related hop acids.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography?
A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in a single, overlapping, or distorted chromatographic peak.[1][2][3] This phenomenon prevents the accurate identification and quantification of the individual analytes.[2][3] Peak overlapping is a common challenge, especially when analyzing complex mixtures.[1]
Q2: Why is co-elution a specific problem for this compound analysis?
A2: this compound is one of the three main alpha-acid analogues in hops, alongside humulone (B191422) and adhumulone.[4][5] These compounds are structurally very similar, which means they have comparable physicochemical properties. In many common reversed-phase HPLC methods, humulone and adhumulone co-elute, while this compound may elute very close to them, leading to poor resolution or complete co-elution.[5][6][7] This complicates the accurate quantification of this compound, which is crucial for assessing the bitterness profile of hop-derived products.[8]
Q3: How can I detect if my this compound peak is actually multiple co-eluting compounds?
A3: There are several methods to detect co-elution:
-
Visual Peak Shape Inspection: The most straightforward sign is an asymmetrical peak. Look for peak shoulders, split tops, or excessive tailing, which are distinct from normal exponential declines.[2][3] A shoulder is a clear discontinuity in the peak shape.[3]
-
Diode Array Detector (DAD) Analysis: A DAD collects multiple UV-Vis spectra across the entire peak. For a pure compound, all spectra should be identical.[2][3] If the spectra differ from the upslope to the downslope of the peak, it indicates the presence of co-eluting impurities.[2] This is often referred to as a peak purity analysis.[2]
-
Mass Spectrometry (MS) Analysis: If your chromatograph is connected to a mass spectrometer, you can monitor the mass spectra across the peak's elution profile. A change in the observed mass-to-charge ratios (m/z) across the peak is a definitive sign of co-elution.[2][3]
Troubleshooting Guide for Co-elution
This guide provides a systematic approach to resolving co-elution issues involving this compound. The process follows the principles of the chromatography resolution equation, which is influenced by capacity factor, selectivity, and efficiency.[2]
Caption: A systematic workflow for troubleshooting co-elution issues in HPLC.
Q4: My this compound peak is eluting very early, near the solvent front. How do I fix this?
A4: This indicates a low capacity factor (k'), meaning the analyte is not interacting sufficiently with the stationary phase.[2][3] For reversed-phase chromatography, you need to weaken the mobile phase to increase retention. This is achieved by decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mixture.[2][3] An ideal capacity factor is generally between 1 and 5.[2][3]
Q5: I've adjusted the mobile phase strength, but this compound is still co-eluting with another peak. What is the next step?
A5: This is a selectivity (α) problem, which means the chromatography system is not differentiating well between the two compounds based on their chemical properties.[2] To improve selectivity, you can:
-
Change the Organic Solvent: Switching between methanol and acetonitrile (B52724) can alter selectivity because they have different interactions with analytes.[2]
-
Adjust Mobile Phase pH: For ionizable compounds like hop acids, modifying the pH can significantly change retention and selectivity.[9] Using a buffer is recommended to maintain a stable pH.[9] For alpha-acids, a mobile phase pH of around 2.6 to 5.2 is often used.[7][10]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry is likely not suitable for the separation.[2] Consider a column with a different stationary phase (e.g., switching from a standard C18 to a phenyl-hexyl, biphenyl, or polar-endcapped C18 column) to introduce different interaction mechanisms.[2][11]
Q6: My peaks are now separated but are very broad. How can I improve the peak shape?
A6: Broad peaks are a sign of poor efficiency (N). To improve efficiency and obtain sharper peaks, you can:
-
Optimize the Flow Rate: Very high flow rates can reduce interaction time and lead to poor resolution, while very low rates can cause band broadening. Finding the optimal flow rate is key.
-
Use a More Efficient Column: A longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a sub-2 µm particle column as in UHPLC) will increase efficiency.[6]
-
Check for System Issues: Extraneous tubing, loose fittings, or a void at the column head can cause band broadening.[12] Ensure all connections are secure and tubing length is minimized.[12]
Experimental Protocols & Data
The following protocols and data tables provide starting points for method development to resolve this compound co-elution.
Table 1: Comparison of Chromatographic Conditions for Hop Acid Analysis
| Parameter | Method 1 (Reversed-Phase HPLC) | Method 2 (Reversed-Phase UHPLC) | Method 3 (Anion-Exchange HPLC) |
| Column | C18 Hop, 250x4 mm, 5 µm[6] | Sub-2 µm C18[6] | Vydac Anion Exchange 301-TP, 250x3.2 mm[10] |
| Mobile Phase | 85:19:0.5 Methanol/Water/Phosphoric Acid[6] | Acetonitrile and 0.1% TFA in Water (gradient)[6] | 70:30 Methanol/0.015M Aqueous Sodium Acetate (pH 5.2)[10] |
| Flow Rate | 1.5 mL/min[6] | Not Specified | 1.0 mL/min[10] |
| Temperature | 35 °C[6] | Not Specified | 30 °C[10] |
| Detection | UV at 314 nm[6] | UV at 314 nm[6] | UV at 325 nm[10] |
| Outcome | This compound separated; n-humulone (B1219412) and adhumulone co-elute.[6] | Complete separation of this compound, n-humulone, and adhumulone.[6] | All α-acids (humulone, this compound, etc.) elute as a single peak.[10] |
Protocol 1: Reversed-Phase HPLC for Separation of this compound
This protocol is based on established methods for separating this compound from the other primary alpha-acids.[6][7]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
3. Mobile Phase Preparation:
-
Prepare a mobile phase of approximately 85:15 (v/v) Methanol and acidified Water.
-
To prepare the aqueous portion, adjust the pH of HPLC-grade water to ~2.6 with formic acid.[7]
-
Ensure the final mobile phase is thoroughly mixed, filtered, and degassed before use.[7]
4. Chromatographic Conditions:
5. Expected Outcome:
-
This method should provide separation of the this compound peak from a co-eluting peak containing humulone and adhumulone.[5][7] Further optimization of the mobile phase (e.g., using a shallow gradient) may be required to resolve all three analogues.[6]
Caption: Key factors influencing chromatographic resolution.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. beersmith.com [beersmith.com]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 9. co-elution - Chromatography Forum [chromforum.org]
- 10. agraria.com.br [agraria.com.br]
- 11. themodernbrewhouse.com [themodernbrewhouse.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Optimization of Supercritical CO2 Extraction for Cohumulone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the supercritical CO2 (SC-CO2) extraction of cohumulone from hops.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most critical parameters to adjust for optimizing this compound yield in SC-CO2 extraction?
The efficiency and selectivity of SC-CO2 extraction are primarily influenced by pressure, temperature, CO2 flow rate, raw material particle size, and extraction time.[1] Pressure is arguably the most dominant factor as it directly controls the density and solvating power of the CO2.[1]
Q2: My this compound yield is consistently low. What is the most likely cause?
Low yield is often due to insufficient CO2 density and solvating power. The first parameter to investigate is extraction pressure . Increasing pressure enhances the solubility of alpha-acids, including this compound.[1][2] Other potential causes include:
-
Non-optimal Temperature: Temperature has a dual effect; while higher temperatures can increase the vapor pressure of this compound, they also decrease CO2 density at a constant pressure.[1][3]
-
Large Particle Size: If the hop material is not ground sufficiently, internal diffusion resistance can limit the extraction efficiency.[4]
-
Insufficient Extraction Time: The yield increases over time and eventually plateaus; ensure the extraction duration is long enough to reach this plateau, typically 2-4 hours.[5]
Q3: I am co-extracting undesirable compounds like hard resins and chlorophyll. How can I improve the selectivity for this compound?
High pressures can increase the overall yield but may also lead to the extraction of less desirable, higher molecular weight compounds.[6] To improve selectivity, consider a two-step fractionation extraction :
-
Step 1 (Lower Pressure): Use a lower pressure (e.g., 15 MPa / 150 bar) at a moderate temperature (e.g., 40°C) to first extract the more volatile essential oils and aromatic compounds.[7][8]
-
Step 2 (Higher Pressure): After the initial step, increase the pressure significantly (e.g., 30 MPa / 300 bar) to selectively extract the bittering agents, including this compound and other alpha-acids.[7][8]
Q4: What is the recommended particle size for the ground hop material?
The ideal particle size for plant materials in SC-CO2 extraction is typically between 0.3 mm and 1.0 mm .[4][5] This range provides a large surface area for efficient mass transfer without being so fine that it causes compaction and clogging of the extraction vessel.[5] One study on hop extraction successfully used a particle size of 0.5 mm.[9]
Q5: My extraction system is experiencing a pressure drop or seems clogged. What are the common causes and solutions?
Clogging or significant pressure drops are usually caused by issues with the raw material bed within the extractor.
-
Particle Size Too Fine: Overly fine powders can compact under pressure, restricting CO2 flow.[5] Ensure your particle size is within the recommended 0.3-1.0 mm range.
-
Improper Moisture Content: The moisture content of the raw material should ideally be between 5% and 10%.[5] High moisture can increase the extraction of polar compounds that may cause issues, while overly dry material can contribute to compaction.
Q6: Does the CO2 flow rate affect the this compound yield?
Yes, the CO2 flow rate impacts the extraction kinetics. A slower flow rate allows the CO2 to become fully saturated with the extract, maximizing the efficiency per unit of CO2 used, but it extends the total extraction time.[1] A faster flow rate can reduce processing time, but if it's too high, the CO2 may not have sufficient contact time with the material, leading to wasted solvent and potentially lower overall recovery within a given period.[1][5]
Data Presentation
Table 1: Influence of Key Parameters on this compound Extraction
| Parameter | Primary Effect on Extraction | Recommended Range / Action for Optimization |
| Pressure | Directly increases CO2 density and solvating power. Higher pressure generally leads to higher alpha-acid yield.[1] | 25 - 45 MPa (250 - 450 bar). This is the most critical parameter to increase for higher yield.[5][9] |
| Temperature | Dual effect: Higher temperature increases solute vapor pressure but decreases CO2 density.[1][10] | 40 - 60°C. The optimal point is a balance between solute vapor pressure and solvent density.[4][9] |
| Particle Size | Affects surface area and mass transfer. Smaller particles reduce diffusion resistance but can cause clogging if too fine.[4] | 0.3 - 1.0 mm. Grinding to this range is crucial for efficient extraction.[5] |
| CO2 Flow Rate | Determines the contact time between the solvent and the raw material.[1] | Lab Scale: 0.5 - 2 L/min. Adjust to balance extraction speed with solvent efficiency.[5] |
| Extraction Time | Yield increases over time before reaching a plateau. | 2 - 4 hours. Monitor yield over time to determine when the extraction is substantially complete.[5] |
Table 2: Summary of Optimized SC-CO2 Extraction Conditions for Hops from Literature
| Study / Hop Variety | Pressure (MPa) | Temperature (°C) | Time (min) | Key Finding / Yield |
| Ella Hop Pellets[9] | 37 | 43 | 80 | Optimized conditions yielded 26.3 g/100g of extract, rich in alpha- and beta-acids. |
| Magnum Cultivar[7] | 15 (Step 1) | 40 | 150 | Step 1 extracted essential oils. Step 2 extracted a high content of alpha-acids. |
| Magnum Cultivar[7] | 30 (Step 2) | 40 | 150 | Step 1 extracted essential oils. Step 2 extracted a high content of alpha-acids. |
| Various Hop Cones[2] | 30 | 50 | N/A | High pressure (300 bar) was found to be optimal for extracting compounds with antifungal properties. |
| Chilean Hop Ecotypes[6] | 20 | 40 | N/A | Pressures above 200 bar did not significantly speed up alpha-acid extraction and increased co-extraction of undesirable compounds. |
Experimental Protocols
General Protocol for SC-CO2 Extraction of this compound
This protocol provides a general methodology for extracting this compound and other alpha-acids from hops. Parameters should be adjusted based on the specific equipment and optimization goals.
-
Raw Material Preparation:
-
Extractor Loading:
-
Accurately weigh a specific amount of the ground hop powder (e.g., 20-50 g, depending on vessel size).
-
Load the powder into the cylindrical extraction vessel. Place a layer of cotton wool or a filter at the top and bottom of the vessel to prevent particulate carryover.[9]
-
-
System Setup and Pressurization:
-
Install the extraction vessel into the SC-CO2 system.
-
Set the desired extraction temperature (e.g., 45°C) for the oven or heating jacket containing the vessel.
-
Pressurize the system with CO2 to the target extraction pressure (e.g., 30 MPa / 300 bar) using a high-pressure pump.
-
-
Dynamic Extraction:
-
Once the target temperature and pressure are stable, begin flowing CO2 through the extraction vessel at a constant, controlled rate (e.g., 1-2 L/min).
-
Maintain the dynamic extraction for the desired duration (e.g., 120 minutes).
-
-
Analyte Collection:
-
The CO2, now containing the dissolved extract, flows through a back-pressure regulator into a separator vessel at a lower pressure and temperature.
-
This pressure drop causes the CO2 to lose its solvent power, precipitating the this compound-rich extract, which collects in the separator. The CO2 gas is then vented or recycled.
-
-
Depressurization and Sample Recovery:
-
After the extraction time is complete, stop the CO2 flow and slowly depressurize the system.
-
Carefully remove the collection vial and weigh the total crude extract to determine the yield.
-
The extract can then be analyzed using methods like High-Performance Liquid Chromatography (HPLC) to quantify the this compound content.
-
Mandatory Visualization
Caption: Workflow for SC-CO2 extraction of this compound from hop material.
Caption: Troubleshooting logic for diagnosing low this compound yield.
References
- 1. toptiontech.com [toptiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stepxjournal.org [stepxjournal.org]
- 5. co2extractionmachine.com [co2extractionmachine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. supercriticalfluids.com [supercriticalfluids.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidative Degradation of Cohumulone in Stored Hops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidative degradation of cohumulone in stored hops. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its degradation a concern?
This compound is one of the three major alpha-acids found in hops (Humulus lupulus), alongside humulone (B191422) and adhumulone.[1][2] These alpha-acids are precursors to the iso-alpha-acids, which are the primary bittering compounds in beer.[1][3] Oxidative degradation of this compound leads to the formation of compounds like humulinones, which can alter the bitterness profile and overall quality of the final product.[2][4][5] For researchers, maintaining the integrity of this compound is crucial for consistent and reproducible experimental results.
Q2: What are the main factors that cause this compound degradation during storage?
The primary drivers of this compound degradation are exposure to oxygen, elevated temperatures, and prolonged storage time.[6][7] Light can also contribute to the degradation of hop compounds.[7][8] The rate of degradation increases significantly with rising temperatures.[9][10]
Q3: I am observing a rapid decline in this compound concentration in my hop samples, even though they are refrigerated. What could be the cause?
While refrigeration slows down degradation, several factors could still be at play:
-
Oxygen Exposure: If the packaging is not airtight, oxygen will continue to degrade the this compound.[2] Standard polyethylene (B3416737) bags are permeable to oxygen to some extent.[8]
-
Temperature Fluctuations: Frequent opening and closing of the refrigerator can lead to temperature fluctuations that accelerate degradation.
-
Hop Form: Whole cone hops may degrade faster than pellets if not tightly compressed, due to a larger surface area exposed to any residual oxygen.[7] Conversely, the pelletizing process itself can damage the lupulin glands, making them more susceptible to oxidation if not packaged properly.[2]
-
Initial Hop Quality: The freshness of the hops at the time of purchase is a critical factor. The Hop Storage Index (HSI) can be a useful indicator of the initial quality.[10]
Q4: What are the optimal storage conditions to minimize this compound degradation?
To best preserve this compound and other alpha-acids, hops should be stored under the following conditions:
-
Low Temperature: Storage at or below -10°C is highly effective at slowing the rate of oxidation.[4][6]
-
Anaerobic Environment: Hops should be stored in oxygen-barrier packaging.[8] Vacuum-sealing or flushing the package with an inert gas like nitrogen is recommended.[5][9]
-
Light Protection: Opaque packaging materials, such as mylar foil bags, should be used to protect the hops from light.[8]
Studies have shown that at temperatures of -10°C or lower, the presence of oxygen becomes a less significant factor in degradation.[4][6][9]
Q5: How can I accurately measure the this compound content in my hop samples?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard methods for the accurate quantification of this compound.[1][11][12] These techniques allow for the separation and quantification of individual alpha-acids.
Q6: Is there a simple way to assess the freshness of my hops without chromatography?
The Hop Storage Index (HSI) is a spectrophotometric method that provides a general indication of hop freshness by measuring the ratio of oxidized to non-oxidized hop acids.[10] While not as precise as HPLC for quantifying this compound, it is a rapid method to assess the overall oxidative state of the hops.[10] Fresh hops typically have an HSI value up to 0.32.[10]
Data Presentation
The following table summarizes the absolute degradation of this compound in different hop varieties over a six-month storage period under various conditions.
| Hop Variety | Storage Condition | Initial this compound (% w/w) | Final this compound (% w/w) | Absolute Degradation (% w/w) |
| Hersbrucker | Room Temp (27°C), Air | 0.88 | Not Detected | 0.88 |
| Hersbrucker | Room Temp (27°C), Vacuum | 0.88 | Not Detected | 0.88 |
| Hersbrucker | Low Temp (≤ -10°C), Air | 0.88 | 0.61 | 0.27 |
| Hersbrucker | Low Temp (≤ -10°C), Vacuum | 0.88 | 0.64 | 0.24 |
| Magnum | Room Temp (27°C), Air | 4.32 | Not Detected | 4.32 |
| Magnum | Room Temp (27°C), Vacuum | 4.32 | Not Detected | 4.32 |
| Magnum | Low Temp (≤ -10°C), Air | 4.32 | 3.52 | 0.80 |
| Magnum | Low Temp (≤ -10°C), Vacuum | 4.32 | 3.65 | 0.67 |
| Zeus | Room Temp (27°C), Air | 5.86 | Not Detected | 5.86 |
| Zeus | Room Temp (27°C), Vacuum | 5.86 | Not Detected | 5.86 |
| Zeus | Low Temp (≤ -10°C), Air | 5.86 | 5.12 | 0.74 |
| Zeus | Low Temp (≤ -10°C), Vacuum | 5.86 | 5.25 | 0.61 |
Data adapted from a 2022 study on hop degradation.[13]
Experimental Protocols
Protocol 1: Quantification of this compound by UPLC
This protocol provides a general method for the quantification of this compound in hop samples.
1. Sample Preparation: a. Weigh approximately 0.15 g of a hop standard (e.g., ICE-3) or your hop sample into a volumetric flask. b. Add an extraction solution (e.g., 85% methanol (B129727) / 15% water with 0.025% formic acid) and stir for one hour.[4] c. Dilute to a known volume with the extraction solution. d. Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
2. UPLC Conditions:
- Column: C18 reverse phase column (e.g., Acquity UPLC® BEH C18 1.7 µm, 2.1 x 50 mm).[4]
- Mobile Phase: Isocratic elution with a mixture of methanol and acidified water (e.g., 85% methanol, 15% ultrapure water with 0.025% formic acid).[4]
- Flow Rate: 0.8 mL/min.[4]
- Detection: UV-Vis at 326 nm.[4]
- Injection Volume: 50 µL.[4]
- Temperature: Ambient (e.g., 27°C).[4]
3. Data Analysis: a. Calibrate the instrument using a standard of known this compound concentration (e.g., ICE-3).[4] b. Integrate the peak corresponding to this compound in the sample chromatogram. c. Calculate the concentration based on the calibration curve.
Protocol 2: Quantification of this compound by HPLC
1. Sample Preparation: a. Crush hop pellets or cones. b. Extract a known weight of the hop sample with an extraction solvent (e.g., 85:15 v/v methanol-water with 0.025% v/v formic acid) for one hour.[3] c. Vacuum-filter the extract, dilute to a known volume, and filter through a syringe filter before injection.[3]
2. HPLC Conditions:
- Column: C18 column (e.g., 4.0 x 125 mm Hypersil ODS, 5-µm particle diameter).[3]
- Mobile Phase: 85:15 v/v methanol–water with 0.025% v/v formic acid.[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV at 326 nm.[3]
3. Data Analysis: a. Prepare a calibration curve using a hop extract standard (e.g., ICE-2 or ICE-3) with known concentrations of this compound.[3][14] b. Quantify the this compound peak in the sample chromatogram against the calibration curve.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. barthhaas.com [barthhaas.com]
- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. beersmith.com [beersmith.com]
- 8. journals.flvc.org [journals.flvc.org]
- 9. mdpi.com [mdpi.com]
- 10. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agraria.com.br [agraria.com.br]
- 12. pepolska.pl [pepolska.pl]
- 13. researchgate.net [researchgate.net]
- 14. mtc-usa.com [mtc-usa.com]
Technical Support Center: Refining Experimental Conditions for Consistent Cohumulone Bioactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental conditions for consistent cohumulone bioactivity. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is one of the three major alpha-acids found in the hop plant (Humulus lupulus), alongside humulone (B191422) and adhumulone.[1][2] These compounds are precursors to the iso-alpha-acids that impart bitterness to beer.[1] In biomedical research, this compound is investigated for its potential anti-inflammatory, anti-cancer, and antioxidant properties.[3]
Q2: What is the best solvent for this compound in cell-based assays?
Due to its hydrophobic nature and poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for cell culture experiments.[4][5]
Q3: What is the recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or lower is well-tolerated.[4] However, some sensitive cell lines may require concentrations below 0.1%.[4] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[6]
Q4: How should this compound stock solutions be stored?
To ensure stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Alpha-acids are susceptible to degradation from light, heat, and oxidation, so it is important to protect solutions from light and minimize exposure to air.[3][7]
Q5: Can serum in the cell culture medium affect this compound's bioactivity?
Yes, proteins in fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds like this compound. This binding can reduce the effective concentration of the compound available to the cells, potentially leading to underestimated bioactivity.[8] Consider reducing the serum concentration or using serum-free media for certain experiments, but be aware that this can also affect cell health and response.[9][10]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Question: I observe a precipitate in my cell culture media after adding the this compound stock solution. What is causing this and how can I resolve it?
Answer: This is a common issue with hydrophobic compounds like this compound and is often due to its low aqueous solubility.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous media. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution. Perform serial dilutions of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.[11] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media.[11] |
| pH of Media | The pH of the media may not be optimal for this compound solubility. While significant alteration of media pH is not recommended due to potential effects on cell viability, ensuring the media is properly buffered and within the expected physiological range (typically pH 7.2-7.4) is important.[12] |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Question: My experimental results with this compound are inconsistent between experiments. What are the likely causes and how can I improve reproducibility?
Answer: Inconsistent results with this compound can stem from its inherent instability and sensitivity to experimental conditions.
| Potential Cause | Recommended Solution |
| Degradation of this compound Stock | Repeated freeze-thaw cycles, prolonged storage at room temperature, or exposure to light can degrade this compound. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Store stock solutions in small, single-use aliquots at -80°C and protect from light.[13] |
| Variability in Cell Health | Differences in cell passage number, confluence, or overall health can lead to varied responses. Standardize your cell culture procedures. Ensure cells are in the exponential growth phase and at a consistent confluency at the time of treatment. |
| Inconsistent Final DMSO Concentration | If performing serial dilutions, ensure the final DMSO concentration is the same across all treatment groups and the vehicle control.[6] |
| Interaction with Serum | Lot-to-lot variability in serum can affect the extent of protein binding and the effective concentration of this compound. If possible, use the same lot of serum for a series of experiments or consider using a reduced-serum or serum-free medium.[14] |
| Oxidation during Experiment | This compound can oxidize in aqueous solutions, especially during long incubation periods.[2] Minimize the exposure of your prepared media containing this compound to air and light before and during the experiment. |
Quantitative Data Summary
Table 1: Recommended Solvent Concentrations and Storage for this compound
| Parameter | Recommendation | Citation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4][5] |
| Maximum Final DMSO Concentration (General Cell Lines) | ≤ 0.5% | [4] |
| Maximum Final DMSO Concentration (Sensitive Cell Lines) | ≤ 0.1% | [4] |
| Stock Solution Storage Temperature | -20°C to -80°C | |
| Storage Conditions | Single-use aliquots, protected from light | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent and non-toxic across all wells.
-
-
Cell Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions or vehicle control (media with the same final DMSO concentration) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Protocol 2: Anti-inflammatory Assay - Inhibition of LPS-Induced Nitric Oxide Production
This protocol uses RAW 264.7 macrophage cells as a model system.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment:
-
Prepare working solutions of this compound in complete medium as described in Protocol 1.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
Inflammation Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 550 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-only treated cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. cms.hvg-germany.de [cms.hvg-germany.de]
- 8. researchgate.net [researchgate.net]
- 9. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beersmith.com [beersmith.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
The Bitter Truth: A Comparative Analysis of Cohumulone and Humulone Bitterness
For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the sensory and chemical distinctions in bitterness between the hop-derived compounds cohumulone and humulone (B191422).
The perceived bitterness of beer and other hop-supplemented products is a complex interplay of various chemical compounds, primarily the iso-α-acids derived from the hop plant (Humulus lupulus). Among these, isothis compound and isohumulone, the isomerized forms of this compound and humulone respectively, are significant contributors. Historically, this compound has been associated with a "harsher" bitterness compared to the "smoother" bitterness of humulone. However, recent scientific inquiry has challenged this long-held belief, suggesting that the differences in isomerization rates and the influence of pH during the brewing process play a more critical role in the final perceived bitterness than the intrinsic sensory qualities of the molecules themselves. This guide provides a comparative analysis of this compound and humulone bitterness, supported by experimental data and detailed methodologies.
Quantitative Analysis of Bitterness
Sensory panel data reveals nuances in the bitterness perception of these compounds and their isomerized forms. While the parent α-acids are not intensely bitter themselves, their iso-forms are the primary drivers of hop bitterness.
| Compound | Type | Flavor Threshold (in water) | Relative Bitterness Intensity | Notes |
| This compound | α-acid | 6 ppm[1] | - | Lower flavor threshold suggests it is more readily detected than humulone. |
| Humulone | α-acid | 8 ppm[1] | - | Higher flavor threshold compared to this compound. |
| Adhumulone | α-acid | 8 ppm[1] | - | Similar flavor threshold to humulone. |
| trans-Isothis compound | iso-α-acid | - | 0.74 (relative to trans-isohumulone)[2] | Perceived as the least bitter among the major iso-α-acids.[2] |
| cis-Isothis compound | iso-α-acid | - | ~1.0 (relative to trans-isohumulone)[2] | Similar in bitterness intensity to trans-isohumulone.[2] |
| trans-Isohumulone | iso-α-acid | - | 1.0 (baseline)[2] | Used as the reference for relative bitterness intensity. |
| cis-Isohumulone | iso-α-acid | - | 1.82 (relative to trans-isohumulone)[2] | Considered the most bitter of the major iso-α-acids.[2] |
Table 1: Summary of quantitative data on the bitterness of this compound, humulone, and their isomerized forms. Flavor thresholds were determined in water by a trained sensory panel.[1] Relative bitterness intensity was determined by a trained sensory panel comparing purified iso-α-acid solutions.[2]
Experimental Protocols
Sensory Evaluation of Bitterness Intensity
A trained sensory panel is essential for quantifying the bitterness of hop compounds. The following protocol outlines a typical methodology for such an evaluation.
1. Panelist Selection and Training:
-
Recruit 8-10 panelists with a demonstrated ability to discriminate between different bitter tastes.
-
Train panelists on a standardized bitterness intensity scale (e.g., a 0-15 point scale where 0 is not bitter and 15 is extremely bitter).
-
Use reference standards such as quinine (B1679958) solutions of varying concentrations to anchor the scale.
2. Sample Preparation:
-
Prepare solutions of purified iso-α-acids (isothis compound and isohumulone) in a neutral medium, such as decarbonated and unhopped beer or a buffered aqueous solution, at various concentrations.
-
Present samples in identical, opaque containers labeled with random three-digit codes to blind the panelists.
-
Serve samples at a standardized temperature (e.g., 10°C).
3. Evaluation Procedure:
-
Panelists should rinse their mouths with purified water before evaluating the first sample.
-
Present samples one at a time in a randomized order.
-
Instruct panelists to take a sip of the sample, hold it in their mouth for a set duration (e.g., 10 seconds), and then expectorate.
-
Panelists then rate the maximum perceived bitterness intensity on the provided scale.
-
A mandatory rest period with palate cleansing (e.g., unsalted crackers and water) is required between samples to prevent sensory fatigue and carry-over effects.[3]
Analytical Quantification of Iso-α-acids by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of individual iso-α-acids is crucial for correlating sensory data with chemical composition.
1. Instrumentation:
-
A high-performance liquid chromatograph equipped with a UV-Vis detector and a C18 reversed-phase column is typically used.
2. Sample Preparation:
-
Degas beer samples by sonication or gentle shaking.
-
Perform a liquid-liquid extraction of the iso-α-acids from the beer sample using a non-polar solvent like iso-octane after acidification of the sample with an acid such as hydrochloric acid.[4]
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acidified water and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is commonly used.[5][6]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV absorbance is monitored at 275 nm.[7]
-
Calibration: Use certified standards of individual iso-α-acids to create a calibration curve for quantification.
Determination of International Bitterness Units (IBU)
The IBU is a common, albeit less specific, measure of beer bitterness. The ASBC Beer-23 method is a standard protocol.[4][8]
1. Principle:
-
Iso-α-acids are extracted from a beer sample into an organic solvent (iso-octane) after acidification. The absorbance of the iso-octane layer is then measured using a spectrophotometer at 275 nm.
2. Procedure:
-
A known volume of degassed beer is acidified with hydrochloric acid.
-
An equal volume of iso-octane is added, and the mixture is vigorously shaken for a specified time (e.g., 15 minutes) to ensure complete extraction.
-
The mixture is then centrifuged to separate the aqueous and organic layers.
-
The absorbance of the clear iso-octane layer is measured at 275 nm against a blank of pure iso-octane.
-
The IBU value is calculated by multiplying the absorbance reading by a factor of 50.[8]
Visualizing the Mechanisms
Experimental Workflow for Bitterness Comparison
The following diagram illustrates the workflow for a comprehensive comparative analysis of this compound and humulone bitterness.
Caption: Workflow for comparing this compound and humulone bitterness.
Signaling Pathway for Bitter Taste Perception
The sensation of bitterness is initiated by the binding of bitter compounds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.[9][10][11]
Caption: Simplified signaling pathway for bitter taste perception.
References
- 1. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 2. brewingscience.de [brewingscience.de]
- 3. Master the Method Sensory Analysis-2 [asbcnet.org]
- 4. Beer 23. Master the Method [asbcnet.org]
- 5. agraria.com.br [agraria.com.br]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. shimadzu.com [shimadzu.com]
- 8. beersensoryscience.wordpress.com [beersensoryscience.wordpress.com]
- 9. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potency of Cohumulone in Comparison to Other Alpha-Acids
A detailed guide for researchers, scientists, and drug development professionals on the comparative antimicrobial efficacy of hop-derived alpha-acids.
The antimicrobial properties of hop (Humulus lupulus L.) extracts have been recognized for centuries, primarily attributed to a class of compounds known as alpha-acids. Among these, cohumulone, humulone, and adhumulone are the most abundant. While the general antimicrobial action of alpha-acids is well-established, particularly against Gram-positive bacteria, a nuanced understanding of the specific efficacy of each analogue is crucial for targeted therapeutic development. This guide provides a comparative analysis of the antimicrobial efficacy of this compound versus other alpha-acids, supported by available experimental data and detailed methodologies.
Mechanism of Action: Disrupting the Proton Motive Force
Alpha-acids exert their antimicrobial effect by acting as ionophores, disrupting the essential proton motive force across the bacterial cell membrane. This mechanism is pivotal for bacterial survival as it drives crucial processes like ATP synthesis, nutrient uptake, and maintenance of intracellular pH. The lipophilic nature of alpha-acids allows them to partition into the bacterial cell membrane. Once embedded, they are believed to shuttle protons from the exterior to the interior of the cell, effectively dissipating the transmembrane proton gradient. This disruption of the electrochemical potential leads to the inhibition of nutrient transport and ultimately, bacterial growth.
A Comparative Guide to the Quantification of Cohumulone: HPLC vs. Spectrophotometric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cohumulone, a key alpha-acid in hops, is crucial for product consistency and quality control in the brewing and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
The determination of this compound content is critical as it influences the bitterness profile of beer and may possess various pharmacological properties. While spectrophotometric methods offer a rapid and straightforward approach, HPLC provides superior specificity and accuracy. This guide will delve into the experimental protocols of both methods, present a comparison of their performance characteristics, and illustrate a typical cross-validation workflow.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method separates this compound from other hop acids and interfering compounds, allowing for precise quantification. The following protocol is a representative example based on established methods.[1]
1. Sample Preparation:
-
Accurately weigh approximately 2.5 g of hop pellets or 5 g of whole hops into a 250 mL flask.
-
Add 100 mL of a suitable organic solvent, such as a mixture of methanol (B129727) and phosphoric acid.
-
Shake the flask on a mechanical shaker for 30-60 minutes to ensure complete extraction of the alpha-acids.
-
Allow the solids to settle, then dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of methanol, water, and an acidifier like phosphoric or formic acid. A typical isocratic mobile phase is Methanol:Water:Phosphoric Acid (85:14.5:0.5 v/v/v).[2]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 314 nm or 325 nm.
-
Injection Volume: 10 - 20 µL.
-
Quantification: External standard calibration using a certified this compound standard.
Spectrophotometric Method (ASBC Hops-6)
The spectrophotometric method is a more traditional approach that relies on the UV absorbance of the bitter acids.[3][4] It is important to note that this method measures the total alpha-acids and is less specific for this compound.
1. Sample Preparation:
-
A sample of hops is extracted with a solvent, typically toluene (B28343) or a similar organic solvent.
-
The extract is then diluted with an alkaline methanol solution.
2. Measurement:
-
The absorbance of the diluted extract is measured at three specific wavelengths: 275 nm, 325 nm, and 355 nm, using a UV-Visible spectrophotometer.
-
The concentration of alpha-acids is calculated using a specific formula (the Buhler, or a modified Buhler, equation) that takes into account the absorbance values at these wavelengths. This formula attempts to correct for background interference.[5]
Performance Comparison
The choice between HPLC and spectrophotometry for this compound analysis involves a trade-off between specificity, accuracy, and throughput. The following table summarizes the key performance parameters for each method based on available literature.
| Validation Parameter | HPLC Method | Spectrophotometric Method |
| Specificity | High: Can separate and individually quantify this compound from other alpha- and beta-acids.[5][6] | Low: Measures total alpha-acids; susceptible to interference from other UV-absorbing compounds, leading to potential overestimation.[5][7][8] |
| Linearity (R²) | ≥ 0.999[9] | Not specified in reviewed literature for this compound, but generally good for total alpha-acids. |
| Accuracy (% Recovery) | 97.7% - 101%[10] | Not specified in reviewed literature for this compound; generally considered lower than HPLC due to lack of specificity. |
| Precision (%RSD) | < 5%[6] | Not specified in reviewed literature for this compound. |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not specified in reviewed literature for this compound. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Not specified in reviewed literature for this compound. |
Cross-Validation Workflow
A cross-validation study is essential to compare the performance of two analytical methods. The following diagram illustrates a logical workflow for the cross-validation of HPLC and spectrophotometric methods for this compound analysis.
Conclusion
For the specific and accurate quantification of this compound, the HPLC method is demonstrably superior to the spectrophotometric method.[5] The high specificity of HPLC allows for the resolution of this compound from other structurally similar compounds, leading to more reliable and accurate results.[6] While the spectrophotometric method is simpler and faster, its lack of specificity is a significant drawback, as it is prone to interferences from other compounds present in the hop matrix, which can lead to erroneously high results for alpha-acid content.[5][7]
Therefore, for research, quality control, and regulatory purposes where precise this compound levels are critical, HPLC is the recommended method. The spectrophotometric method may be suitable for rapid, in-process screening where an estimation of total alpha-acids is sufficient, but its limitations should be well understood and acknowledged.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAR - Hops Beer Blog - Hops, Wine, & Beer Testing Topics [aarlab.com]
- 4. Hops Methods [asbcnet.org]
- 5. agraria.com.br [agraria.com.br]
- 6. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. UHPLC-PAD Protocol for the Simultaneous Identification of Polyphenols and Bitter Acids: Organoleptic and Nutraceutical Fingerprinting of Bergamot-Flavored Craft Beer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.wilkes.edu [chemistry.wilkes.edu]
The Role of Isocohumulone in Beer Flavor Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The flavor stability of beer is a critical quality parameter, significantly influenced by the degradation of hop-derived bitter compounds known as iso-α-acids. Among these, isocohumulone, derived from the this compound in hops, has been a subject of debate regarding its impact on the final flavor profile and stability of beer compared to its counterparts, isohumulone (B191587) and isoadhumulone. This guide provides an objective comparison of isothis compound's performance against other iso-α-acids, supported by experimental data and detailed methodologies.
Comparative Analysis of Iso-α-Acids
The primary iso-α-acids found in beer are isothis compound, isohumulone, and isoadhumulone, which exist as both cis- and trans-isomers. Their relative concentrations and degradation rates during storage are pivotal to beer flavor stability.
Data Presentation
Table 1: Relative Bitterness of Iso-α-Acid Isomers
| Compound | Relative Bitterness Factor | Reference |
| trans-Isohumulone | 1.00 (Reference) | [1] |
| cis-Isohumulone | ~1.82 | [1] |
| trans-Isothis compound | ~0.74 | [1] |
| cis-Isothis compound | Data not readily available in a comparative format |
Note: The data suggests that the cis-isomer is significantly more bitter than its trans-counterpart for isohumulone. While a direct comparison for cis-isothis compound was not found in the reviewed literature, it is generally accepted that isothis compound and its isomers can contribute a harsher bitterness to beer.[2]
Table 2: Comparative Stability of Iso-α-Acid Isomers during Aging
| Isomer Type | General Stability | Key Degradation Factors | Impact on Flavor |
| cis-Iso-α-acids | More stable | Less prone to oxidation and thermal degradation | Contribute to a more stable and pleasant bitterness over time.[2] |
| trans-Iso-α-acids | Less stable | More susceptible to oxidation, thermal degradation, and light-induced degradation | Their degradation is a primary contributor to the development of stale, cardboard-like off-flavors and "skunky" aroma.[1][3] |
Note: While specific degradation rates for each iso-α-acid homologue (isothis compound, isohumulone, isoadhumulone) under identical conditions are not available in a single comparative table from the reviewed literature, the general consensus is that the trans-isomers of all iso-α-acids are significantly less stable than their cis-counterparts.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Iso-α-Acid Analysis
This method allows for the separation and quantification of the individual cis- and trans-isomers of isothis compound, isohumulone, and isoadhumulone in beer.
Sample Preparation:
-
Degas the beer sample by sonication or repeated pouring between two beakers.
-
Centrifuge the degassed sample to remove any suspended solids.
-
For instruments without a pre-treatment column, perform a liquid-liquid extraction with iso-octane. Dry the extract and redissolve in methanol.[4]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions: [5]
-
Column: Phenomenex Hypersil 5 µm C18 column (250 x 4.6 mm)
-
Mobile Phase: Isocratic mixture of acetonitrile, water, and phosphoric acid (50:50:0.01, v/v/v)
-
Flow Rate: 1.5 ml/minute
-
Detection: UV spectrophotometer at 275 nm
-
Run Time: Approximately 25 minutes to achieve baseline separation of all six major iso-α-acid isomers.
Sensory Analysis for Beer Flavor Stability
Sensory analysis is crucial to correlate instrumental data with human perception of flavor changes.
Protocol:
-
Panelist Training: Select and train a panel of 8-12 individuals to recognize and scale the intensity of key beer flavor attributes, including bitterness, harshness, cardboard/stale flavors, and lightstruck ("skunky") aroma.
-
Sample Presentation: Serve beer samples, aged under controlled conditions (e.g., elevated temperature, light exposure), in coded, identical glasses. Include a fresh, un-aged sample as a reference.
-
Evaluation: Panelists rate the intensity of each flavor attribute on a structured scale (e.g., a 15-point scale).
-
Data Analysis: Use statistical methods (e.g., ANOVA) to determine significant differences in flavor profiles between fresh and aged samples, and between beers brewed with different hop varieties (and thus different initial ratios of this compound).
Measurement of Antioxidant Capacity
The antioxidant potential of beer can influence its flavor stability by quenching reactive oxygen species that contribute to staling reactions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [6]
-
Prepare a stock solution of DPPH in methanol.
-
Mix a small aliquot of degassed beer with the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes at room temperature.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The decrease in absorbance corresponds to the radical scavenging activity, which can be expressed as a percentage of inhibition or in terms of Trolox equivalents.
Signaling Pathways and Degradation Mechanisms
The degradation of isothis compound and other iso-α-acids is a key pathway affecting beer flavor stability. Two primary mechanisms are light-induced degradation and oxidation.
Light-Induced Degradation Pathway
Caption: Light-induced degradation of isothis compound leading to "skunky" off-flavor.
Oxidative Degradation Workflow
Caption: Oxidative degradation workflow of isothis compound contributing to stale off-flavors.
References
- 1. brewingscience.de [brewingscience.de]
- 2. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 3. Isohumulone - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
A Comparative Analysis of the Anti-inflammatory Effects of Cohumulone and Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hop plant (Humulus lupulus L.) is a rich source of bioactive compounds with a wide range of pharmacological properties. Among these, cohumulone, an alpha-acid, and xanthohumol (B1683332), a prenylated chalcone, have garnered significant attention for their potent anti-inflammatory effects. While both compounds originate from the same plant, they belong to different chemical classes and exhibit distinct mechanisms of action. This guide provides a detailed, objective comparison of the anti-inflammatory properties of this compound and xanthohumol, supported by experimental data, to aid researchers and professionals in the field of drug development.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the anti-inflammatory activities of this compound (often reported as part of the alpha-acid or humulone (B191422) class) and xanthohumol. It is important to note that experimental conditions can vary between studies, which may influence the absolute IC50 values.
Table 1: Inhibition of Inflammatory Mediators and Enzymes
| Compound | Target | Assay System | IC50 Value | Reference |
| Humulone * | COX-2 Enzyme Activity | Osteoblast (MC3T3-E1) cells | 1.6 µM | [1] |
| Hop Extract (alpha-acids) | PGE2 Production (COX-2) | Whole Blood Assay | 20.4 µg/mL | [2] |
| Xanthohumol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 8.3 µM | [3] |
| Xanthohumol | Superoxide Scavenging | TPA-stimulated HL-60 cells | 2.6 µM | [3] |
| Xanthohumol | BACE1 Enzyme Activity | Cell-free assay | 7.19 µM | [4] |
| Xanthohumol | Aldo-Keto Reductase (AKR1B1) | Enzyme assay | 15.08 µM (Ki) | [5] |
| Xanthohumol | Aldo-Keto Reductase (AKR1B10) | Enzyme assay | 20.11 µM (Ki) | [5] |
*Data for humulone, a major alpha-acid alongside this compound, is used as a proxy due to the scarcity of specific data for this compound.
Table 2: Effects on Cell Viability (Cytotoxicity)
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| Xanthohumol | Neuroblastoma (NB) cells | Not specified | ~12 µM | [6] |
| Xanthohumol | Hepatocellular Carcinoma | Not specified | 108-166 µM | [2] |
| Xanthohumol | Normal Murine Hepatocytes | Not specified | 211 µM | [2] |
Mechanisms of Anti-inflammatory Action
This compound and xanthohumol exert their anti-inflammatory effects through the modulation of distinct and overlapping signaling pathways.
This compound (as part of Alpha-Acids/Humulones)
The primary anti-inflammatory mechanism attributed to alpha-acids, including this compound, is the inhibition of the cyclooxygenase-2 (COX-2) enzyme .[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, humulones reduce the production of prostaglandins, thereby alleviating inflammation.[2]
Furthermore, humulones have been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] These are crucial upstream signaling pathways that regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.
Xanthohumol
Xanthohumol demonstrates a multi-targeted approach to suppressing inflammation, acting on several key signaling pathways.
-
NF-κB Inhibition: Xanthohumol is a potent inhibitor of the NF-κB signaling pathway. It has been shown to prevent the phosphorylation of IκBα, the inhibitory subunit of NF-κB, which is a critical step for NF-κB activation and its subsequent translocation to the nucleus to induce the expression of pro-inflammatory genes.[9][10]
-
Nrf2 Activation: Xanthohumol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. By activating Nrf2, xanthohumol enhances the cellular antioxidant defense system, which in turn helps to mitigate inflammation.
-
MAPK Pathway Modulation: Xanthohumol has been observed to modulate the MAPK signaling cascade, including the ERK pathway.[12] The MAPK pathways are involved in the production of pro-inflammatory cytokines and other mediators of inflammation.
-
Direct Cytokine Inhibition: In vitro studies have demonstrated that xanthohumol can directly suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effects of xanthohumol from hops (Humulus lupulus L.) on human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Xanthohumol, a chalcon derived from hops, inhibits hepatic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cohumulone Isomerization Rates in Hop Acids
For researchers and professionals in drug development and related scientific fields, understanding the kinetics of chemical transformations is paramount. In the context of brewing science and the pharmaceutical potential of hop-derived compounds, the isomerization of α-acids, including cohumulone, humulone (B191422), and adhumulone, into their bitter-tasting iso-α-acid counterparts is a critical reaction. This guide provides a quantitative comparison of this compound isomerization rates, supported by experimental data and detailed methodologies.
The isomerization of α-acids is a first-order reaction, with the rate being significantly influenced by temperature.[1][2][3] While it is a widely held belief that this compound isomerizes at a faster rate than humulone and adhumulone, leading to a potentially harsher bitterness in beer, recent studies present a more nuanced picture.[4][5] Some research suggests that the isomerization rates are, in fact, comparable among the different α-acid analogs.[1][4]
Quantitative Comparison of Isomerization Rates
The rate of isomerization for α-acids can be described by first-order kinetics. The following table summarizes the rate constants and activation energies for the isomerization of total α-acids to iso-α-acids, as determined in a model wort-boiling system.
| Parameter | Value | Reference |
| Reaction Order | First-Order | [1][2][4] |
| Rate Constant (k₁) Equation | k₁ = (7.9 x 10¹¹) e(-11858/T) | [1][3] |
| Activation Energy (Ea) | 98.6 kJ per mole | [1][3] |
Note: The rate constant is temperature-dependent, where T is the temperature in Kelvin.
One study found that the isomerization of this compound to isothis compound proceeded at a rate equivalent to that of humulone and adhumulone.[1] However, other research has suggested that the isomerization yield of this compound is consistently highest, implying a faster conversion rate compared to n-humulone (B1219412) and ad-humulone.[4] It is also reported that this compound and its isomerized form, isothis compound, have slightly higher solubility in wort due to their higher polarity, which may contribute to their increased presence.[6]
Experimental Protocols
The determination of isomerization rates typically involves heating a solution of α-acids and quantifying the concentrations of both α-acids and the resulting iso-α-acids over time. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[1][3][7]
Model Wort-Boiling System Experiment
-
Objective: To determine the isomerization and degradation kinetics of hop α-acids.[1][3]
-
Apparatus: Multiple 12 mL stainless steel vessels are used to heat samples.[1][3]
-
Sample Preparation: A solution of purified α-acid extract is prepared in a pH 5.2 buffered aqueous solution to mimic wort conditions.[1][3]
-
Experimental Conditions: Samples are heated at a range of constant temperatures (e.g., 90-130 °C) for varying lengths of time.[1][3]
-
Analysis: At specified time intervals, samples are rapidly cooled to quench the reaction. The concentrations of α-acids and iso-α-acids are then quantified using High-Pressure Liquid Chromatography (HPLC).[1][3]
-
Data Analysis: The reaction is determined to be first-order, and the rate constants are calculated from the change in concentration over time.[1][3] The temperature dependence of the rate constant is then used to determine the activation energy.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the isomerization rates of hop acids.
References
- 1. cdn.imagearchive.com [cdn.imagearchive.com]
- 2. commons.emich.edu [commons.emich.edu]
- 3. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beersmith.com [beersmith.com]
- 6. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 7. pubs.acs.org [pubs.acs.org]
validation of cohumulone as a biomarker for hop variety identification
A Comparative Guide for Researchers and Drug Development Professionals
The accurate identification of hop (Humulus lupulus L.) varieties is critical in the brewing industry to ensure product consistency and flavor profile. For researchers and professionals in drug development, precise botanical identification is paramount for the standardization of phytochemical composition and pharmacological activity. Among the various chemical constituents of hops, the α-acid analogue cohumulone has emerged as a reliable biomarker for varietal differentiation. This guide provides a comprehensive comparison of this compound-based identification with other methods, supported by quantitative data and detailed experimental protocols.
The Role of this compound in Hop Variety Identification
Hops contain a group of bitter compounds known as α-acids, which are essential for brewing. The α-acid fraction is primarily composed of three analogues: humulone, adhumulone, and this compound. The relative proportion of these analogues, particularly the percentage of this compound in the total α-acid content, is a distinct genetic characteristic of each hop variety.[1] This ratio remains relatively stable across different growing conditions and storage, making this compound a robust biomarker.[2]
This compound levels can range from as low as 16% in certain "noble" aroma hops to over 50% in some high-alpha bittering varieties.[1][2] This wide range allows for the effective discrimination between different cultivars.
Quantitative Comparison of this compound Content in Hop Varieties
The following table summarizes the typical this compound content, as a percentage of total α-acids, for a range of commercially available hop varieties. This data has been compiled from various industry and research sources.
| Hop Variety | Type | This compound (% of α-acids) |
| Ahtanum | Aroma | 30 - 35% |
| Amarillo® | Aroma | 21 - 24% |
| Bravo™ | Bittering | 29 - 35% |
| Bullion | Bittering | 35 - 40% |
| Cascade | Aroma | 33 - 37% |
| Centennial | Dual-Purpose | 23 - 28% |
| Chinook | Dual-Purpose | 29 - 35% |
| Citra® | Aroma | 22 - 24% |
| Cluster | Dual-Purpose | 48 - 55% |
| Columbus (CTZ) | Bittering | 28 - 32% |
| Comet | Dual-Purpose | 38 - 45% |
| Crystal | Aroma | 20 - 26% |
| Fuggle | Aroma | 25 - 32% |
| Galena | Bittering | 36 - 42% |
| Golding (English) | Aroma | 20 - 25% |
| Hallertau Mittelfrüh | Aroma | 18 - 28% |
| Horizon | Bittering | 19 - 22% |
| Huell Melon | Aroma | 25 - 30% |
| Liberty | Aroma | 22 - 28% |
| Magnum | Bittering | 21 - 29% |
| Mandarina Bavaria | Aroma | 28 - 35% |
| Mosaic® | Aroma | 24 - 26% |
| Mount Hood | Aroma | 22 - 28% |
| Nelson Sauvin™ | Dual-Purpose | 22 - 24% |
| Northern Brewer | Dual-Purpose | 20 - 30% |
| Nugget | Bittering | 22 - 30% |
| Palisade® | Aroma | 24 - 29% |
| Perle | Dual-Purpose | 28 - 33% |
| Polaris | Bittering | 22 - 29% |
| Saaz | Aroma | 23 - 28% |
| Simcoe® | Dual-Purpose | 15 - 20% |
| Sorachi Ace | Dual-Purpose | 23 - 26% |
| Sterling | Aroma | 22 - 28% |
| Summit™ | Bittering | 26 - 33% |
| Tettnanger | Aroma | 20 - 28% |
| Tomahawk® (CTZ) | Bittering | 28 - 32% |
| Ultra | Aroma | 28 - 33% |
| Vanguard | Aroma | 14 - 18% |
| Warrior® | Bittering | 22 - 26% |
| Willamette | Aroma | 30 - 35% |
| Zeus (CTZ) | Bittering | 28 - 32% |
Experimental Protocol: Quantification of this compound by HPLC
The gold standard for quantifying α-acids in hops is High-Performance Liquid Chromatography (HPLC).[3][4] The following protocol provides a detailed methodology for this analysis.
1. Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic Acid)
-
Sodium Acetate (B1210297) Trihydrate
-
International Calibration Extract (ICE-3 or similar certified reference material)
-
Hop sample (cones or pellets)
-
Grinder
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Standard Preparation:
-
Accurately weigh a known amount of the International Calibration Extract (e.g., ICE-3) and dissolve it in a specific volume of methanol to create a stock solution.[5]
-
Prepare a series of working standards by diluting the stock solution with methanol to achieve a range of concentrations that bracket the expected this compound concentration in the samples.
3. Sample Preparation:
-
Grind the hop sample to a fine, homogenous powder.
-
Accurately weigh a portion of the hop powder (e.g., 5 g) into a flask.
-
Add a precise volume of methanol (e.g., 50 mL) and stir for a set period (e.g., 30 minutes) to extract the α-acids.
-
Filter the extract through a syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of methanol and acidified water (e.g., 85:15 v/v methanol:water with 0.1% formic acid).[2] Alternatively, a mobile phase of 70% methanol and 30% 0.015M aqueous sodium acetate at pH 5.2 can be used.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV absorbance at 314 nm or 325 nm.[4]
-
Column Temperature: 30°C[4]
5. Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of this compound relative to the total α-acids (sum of this compound, humulone, and adhumulone peak areas).
Comparison with Alternative Identification Methods
While this compound analysis by HPLC is a powerful tool, other methods for hop variety identification exist, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| This compound Analysis (HPLC) | Quantification of the this compound to total α-acid ratio, a genetic trait. | Highly quantitative, reproducible, and provides a distinct chemical fingerprint. | Requires specialized equipment and trained personnel. |
| Sensory Analysis (Dry Rub/Hop Tea) | Olfactory and gustatory evaluation of the hop's aromatic and flavor compounds.[6][7] | Rapid, low-cost, and provides direct insight into the brewing characteristics.[6] | Subjective, requires experienced assessors, and can be influenced by storage conditions. |
| Visual Inspection | Examination of the physical characteristics of the hop cone and plant, such as shape, size, and color.[8] | Simple and non-destructive. | Highly subjective and unreliable for distinguishing between closely related varieties. |
| Gas Chromatography (GC) | Separation and quantification of the volatile essential oils. | Provides a detailed profile of the aromatic compounds. | Requires specialized equipment and complex data analysis. |
| DNA Fingerprinting | Analysis of unique genetic markers (e.g., microsatellites).[9] | The most definitive method for variety identification, independent of environmental factors.[9] | High cost, requires a specialized laboratory, and a comprehensive genetic database. |
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound analysis and the logical relationship between different hop variety identification methods.
Caption: Experimental workflow for hop variety identification using HPLC analysis of this compound.
Caption: Logical relationship of methods for hop variety identification.
Conclusion
The quantification of this compound as a percentage of total α-acids provides a scientifically valid and reliable method for the identification and differentiation of hop varieties. While sensory and visual methods offer rapid and low-cost alternatives, they are inherently subjective. For applications in research and drug development where accuracy and reproducibility are paramount, HPLC-based this compound analysis is the recommended approach. For definitive identification, especially in cases of proprietary cultivars or legal disputes, DNA fingerprinting remains the ultimate standard. The choice of method will ultimately depend on the specific application, available resources, and the required level of certainty.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agraria.com.br [agraria.com.br]
- 5. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]
- 6. beersmith.com [beersmith.com]
- 7. asbcnet.org [asbcnet.org]
- 8. Identifying Hops Plants: What Do They Look Like? [hukins-hops.co.uk]
- 9. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Cohumulone and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of cohumulone and related hop-derived compounds. Due to a notable lack of publicly available data on the cytotoxicity of specific synthetic or semi-synthetic derivatives of this compound, this guide focuses on the comparative cytotoxicity of the broader class of alpha-acids (of which this compound is a major component), their isomerization and oxidation products, and other relevant hop constituents such as beta-acids and xanthohumol.
Executive Summary
Hop-derived alpha-acids, including this compound, and their related compounds have demonstrated cytotoxic effects against various cancer cell lines. The available research indicates that beta-acids (lupulones) generally exhibit greater cytotoxicity than alpha-acids (humulones). The mechanism of action for these compounds is believed to involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This guide summarizes the available quantitative data, provides detailed experimental protocols for cytotoxicity assessment, and visualizes the proposed signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound is often reported as part of a mixture of hop alpha-acids (humulones), which also includes humulone (B191422) and adhumulone. The following tables summarize the available quantitative data, primarily as IC50 values, for these compounds and their relevant derivatives against various cancer cell lines.
Table 1: Comparative IC50 Values of Hop Alpha-Acids and Beta-Acids
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Hop Bitter Acids | HL-60 (Human Leukemia) | 8.67 | [1][2] |
| Humulones (α-acids) | PC3 (Prostate Cancer) | 13.2 | |
| Humulones (α-acids) | HT29 (Colon Cancer) | 15.5 | |
| Lupulones (β-acids) | PC3 (Prostate Cancer) | 2.4 | |
| Lupulones (β-acids) | HT29 (Colon Cancer) | 8.1 |
Note: Humulones are a mixture of this compound, humulone, and adhumulone. The exact percentage of this compound in the tested mixture is not always specified.
Table 2: Cytotoxicity of Oxidized Alpha-Acids
| Compound | Cell Line | IC50 (µg/mL) | Notes | Reference |
| Humulinones | Data Not Available | - | Oxidation products of humulones. Further research is needed to quantify their specific cytotoxicity. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of hop-derived compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound or its derivatives in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired concentrations in the cell culture medium. The final solvent concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or its derivatives at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways in this compound-Induced Cytotoxicity
Based on studies of hop bitter acids, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis. This process involves a complex interplay of signaling pathways that can be broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of this compound and its derivatives.
Caption: A generalized workflow for assessing the cytotoxicity of test compounds.
Conclusion and Future Directions
The available evidence suggests that this compound, as a component of hop alpha-acids, possesses cytotoxic properties against cancer cells, likely through the induction of apoptosis. Comparative studies indicate that beta-acids from hops are more potent cytotoxic agents. A significant gap in the literature exists regarding the cytotoxic effects of specific, synthetically modified derivatives of this compound.
Future research should focus on:
-
The synthesis and purification of a library of this compound derivatives to enable a systematic structure-activity relationship (SAR) study.
-
Head-to-head comparative cytotoxicity studies of purified this compound and its derivatives against a broad panel of cancer cell lines.
-
Detailed mechanistic studies to elucidate the specific molecular targets of this compound and its derivatives within the apoptotic signaling pathways.
Such studies will be crucial in determining the potential of this compound and its analogs as novel anticancer agents.
References
A Comparative Analysis of Cohumulone Extraction Efficiency with Different Solvents
For Researchers, Scientists, and Drug Development Professionals
The extraction of cohumulone, a key alpha-acid from hops (Humulus lupulus), is a critical process in various industries, including brewing and pharmaceuticals, due to its contribution to bitterness and potential therapeutic properties. The choice of solvent significantly impacts the efficiency, yield, and purity of the extracted this compound. This guide provides an objective comparison of different solvents for this compound extraction, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal extraction strategy for their specific needs.
Comparative Analysis of Extraction Solvents
The efficiency of this compound extraction is highly dependent on the solvent's polarity and the extraction method employed. This section compares the performance of several common solvents: supercritical carbon dioxide (sc-CO₂), ethanol (B145695), methanol, and hexane (B92381).
Supercritical CO₂ (sc-CO₂) Extraction: This method is widely regarded as a "green" and highly tunable technology. By varying pressure and temperature, the solvating power of sc-CO₂ can be precisely controlled to selectively extract different hop compounds.[1][2] It is particularly effective for producing high-purity extracts free from organic solvent residues.[3][4] The addition of a polar co-solvent like ethanol can further enhance the extraction efficiency of more polar compounds.[3][5]
Ethanol Extraction: Ethanol is a polar protic solvent that is effective in extracting a broad range of hop compounds, including alpha-acids.[6][7] It is considered a food-grade solvent, making it suitable for applications in the food and beverage industry. Ethanol often results in higher total extract yields compared to less polar solvents, as it can co-extract other materials like hard resins and chlorophyll.[7]
Methanol Extraction: Methanol, another polar protic solvent, has demonstrated high efficiency in isolating compounds with antimicrobial activity from hops.[8] It is a common solvent for laboratory-scale extractions and analytical purposes.[9][10] However, its toxicity limits its use in extracts intended for direct human consumption.
Hexane Extraction: As a non-polar solvent, hexane is effective in selectively extracting the non-polar soft resins, which include the alpha- and beta-acids.[10][11] This selectivity can be advantageous when a purer fraction of these compounds is desired, leaving behind more polar substances.
**Quantitative Data Summary
The following table summarizes the quantitative data on the extraction efficiency of different solvents for alpha-acids, including this compound. The data has been compiled from various studies to provide a comparative overview.
| Solvent System | Extraction Method | Temperature (°C) | Pressure (bar) | Extraction Time | Alpha-Acid Yield/Recovery (%) | Alpha-Acid Concentration in Extract (%) | Reference(s) |
| Supercritical CO₂ | Supercritical Fluid Extraction (SFE) | 40 - 60 | 100 - 370 | 300 min | 67.0 - 228.4 mg/g of hop pellets | 20 - 36 | [12] |
| Supercritical CO₂ with Ethanol (co-solvent) | Supercritical Fluid Extraction (SFE) | Not Specified | Not Specified | Not Specified | 28.3 | Not Specified | [3][5] |
| Ethanol | Solid-Liquid Extraction | Room Temperature | Atmospheric | Not Specified | High | Not Specified | [6][7] |
| Methanol | Solid-Liquid Extraction | Room Temperature | 3 hours | Not Specified | Not Specified | Not Specified | [9] |
| Methanol-Dichloromethane (19.7% v/v) | Solid-Liquid Extraction | Room Temperature | 89 min | 86.57 | Not Specified | [10][13] | |
| Dichloromethane | Solid-Liquid Extraction | Not Specified | Not Specified | Not Specified | 91.55 | Not Specified | [10] |
| Hexane | Solid-Liquid Extraction | Not Specified | Not Specified | Not Specified | 78.95 | Not Specified | [10] |
| Dimethyl Ether (DME) | Sub/Supercritical Fluid Extraction | 40 | 100 | Not Specified | >95 | 9.6 | [14][15] |
| Propane | Sub/Supercritical Fluid Extraction | Not Specified | Not Specified | Not Specified | 87.6 | 8.7 | [14][15] |
Note: The reported values are for total alpha-acids, of which this compound is a major component, typically ranging from 20% to 65%.[15][16] The specific percentage of this compound can vary depending on the hop variety.[13]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the key extraction methods cited.
1. Supercritical CO₂ (sc-CO₂) Extraction
-
Sample Preparation: Dried and pelletized hops are placed into a high-pressure extraction vessel.[2]
-
Extraction Process:
-
Liquid CO₂ is pressurized and heated to a supercritical state (e.g., 40-60°C and 100-370 bar).[2][12]
-
The supercritical CO₂ is then passed through the extraction vessel, where it dissolves the hop resins containing this compound.
-
The resulting solution is transferred to a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to a gaseous state, precipitating the hop extract.[2]
-
The gaseous CO₂ is then recompressed and recycled.[1]
-
-
Analysis: The extract is dissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the this compound content.[17][18]
2. Solvent Extraction (Ethanol, Methanol, Hexane)
-
Sample Preparation: Dried and ground hop cones or pellets are used.[9][10]
-
Extraction Process:
-
The prepared hop material is mixed with the chosen solvent (e.g., ethanol, methanol, or hexane) in a specific solid-to-liquid ratio.[10]
-
The mixture is agitated (e.g., using an orbital shaker) for a defined period (e.g., 3 hours to several days) at a controlled temperature (often room temperature).[6][9]
-
The mixture is then filtered to separate the liquid extract from the solid hop residue.
-
The solvent is evaporated from the extract, often under reduced pressure, to yield the crude hop resin.
-
-
Analysis: The crude extract is redissolved in an appropriate solvent for HPLC analysis to determine the concentration of this compound and other alpha-acids.[17][18]
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from hops.
Caption: Generalized workflow for this compound extraction and analysis.
Conclusion
The selection of an appropriate solvent is a critical determinant of this compound extraction efficiency. Supercritical CO₂ offers a clean, tunable, and efficient method, particularly for high-purity extracts required in pharmaceutical applications. Ethanol provides a food-grade option with high yields, suitable for the brewing industry. Methanol and hexane are effective for laboratory-scale extractions, with hexane offering higher selectivity for non-polar resins. The choice of solvent and extraction methodology should be guided by the desired purity of the final product, scalability, environmental considerations, and regulatory requirements. This guide provides a foundational understanding to assist researchers in making informed decisions for their this compound extraction protocols.
References
- 1. craftbrewingbusiness.com [craftbrewingbusiness.com]
- 2. cms.hvg-germany.de [cms.hvg-germany.de]
- 3. researchgate.net [researchgate.net]
- 4. supercriticalfluids.com [supercriticalfluids.com]
- 5. researchgate.net [researchgate.net]
- 6. homebrewtalk.com [homebrewtalk.com]
- 7. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 8. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homebrewtalk.com [homebrewtalk.com]
- 12. mdpi.com [mdpi.com]
- 13. lignicoat.eu [lignicoat.eu]
- 14. mdpi.com [mdpi.com]
- 15. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beersmith.com [beersmith.com]
- 17. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 18. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
Safety Operating Guide
Proper Disposal of Cohumulone: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe disposal of cohumulone, aligning with general laboratory safety protocols and chemical waste management principles.
This compound, an alpha acid found in hops, requires careful handling and disposal due to its potential hazards. A Safety Data Sheet (SDS) for a similar chemical compound indicates that it may be fatal if swallowed and enters airways, and may cause an allergic skin reaction[1]. Therefore, proper disposal is not just a matter of regulatory compliance but a critical safety measure.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat or apron, and safety goggles. It is recommended to work in a well-ventilated area, such as a fume hood, to avoid inhaling any dust or vapors[1]. In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing[1]. If swallowed, do not induce vomiting and seek immediate medical attention[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard procedures for managing laboratory chemical waste. It is crucial to treat this compound as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Step 1: Containerization
-
Select an Appropriate Waste Container: Use a container that is chemically compatible with this compound. Ideally, the original container should be used if it is in good condition[2]. If not, a new, leak-proof container made of a non-reactive material should be chosen. Avoid using foodstuff containers[2].
-
Securely Seal the Container: The waste container must be securely capped at all times, except when adding waste[2][3]. Ensure the cap is in new condition with no signs of deterioration[2]. Containers should not be filled to more than 90% of their capacity[4].
Step 2: Labeling
-
Affix a Hazardous Waste Label: Clearly label the container with the words "Hazardous Waste"[5].
-
Identify the Contents: The label must include the complete chemical name, "this compound," without abbreviations or chemical formulas[5]. If it is a solution, list all chemical constituents.
-
Provide Contact Information: Include the name of the principal investigator, the department, and the room number[5].
-
Date the Container: Mark the date when waste was first added to the container[5].
Step 3: Storage
-
Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be close to the point of generation and under the supervision of laboratory personnel[2][4].
-
Ensure Proper Segregation: Store this compound waste away from incompatible materials. General guidelines recommend storing acids and bases separately, and oxidizing agents apart from reducing agents and organic compounds[2].
-
Use Secondary Containment: Place the waste container in a secondary containment system to prevent spills from reaching drains[3][4].
-
Adhere to Storage Limits: Regulations may vary, but a common practice is to not store more than 10 gallons of hazardous waste in your lab at one time[3]. Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days[2].
Step 4: Disposal
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash[3][6].
-
Disposal of Empty Containers: A container that held this compound must be thoroughly rinsed, with the first rinse collected and disposed of as hazardous waste[3]. After rinsing and air-drying, the labels must be defaced or removed before the container can be disposed of as solid waste or recycled[3]. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste[3].
Quantitative Data for General Laboratory Waste Disposal
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% capacity. | [4] |
| Drain Disposal pH Range | Between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions. | [6][7] |
| SAA Storage Limit (Volume) | Do not store more than 10 gallons of hazardous waste. | [3] |
| Full Container Removal | Within three days of becoming full. | [2] |
| Partially Full Container Storage | Up to one year. | [2] |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The disposal procedure is a standard laboratory practice governed by institutional and regulatory guidelines for chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guidance for Handling Cohumulone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cohumulone, a major alpha-acid found in hops (Humulus lupulus). The following procedural guidance, operational plans, and disposal protocols are designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following personal protective equipment is required, based on Safety Data Sheet (SDS) recommendations and general best practices for handling chemical compounds of this nature.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for larger quantities. | Protects against dust, splashes, and vapors which can cause serious eye irritation.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and replaced if damaged.[1][3] | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory.[4] An apron may be required for larger volumes. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[2] Work should be conducted in a well-ventilated area or a fume hood.[1] |
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, data from related compounds can inform risk assessment.[1] In the absence of a formal OEL, a control banding approach may be adopted to establish internal exposure limits.[1][5][6]
| Compound | Data Type | Value | Species | Route | Reference |
| Humulone | LD50 | 1500 mg/kg | Rat | Oral | Bejeuhr, 1993 (as cited in Schiller et al., 2006) |
| Humulone | LD50 | 600 mg/kg | Rat | Intramuscular | Bejeuhr, 1993 (as cited in Schiller et al., 2006) |
| Hop Extract (Ethanolic) | LD50 | 2700 - 3500 mg/kg | Rat/Mouse | Oral | ECHA Registration Dossier[7] |
| Hop Extract (Beta-acid enriched) | LD50 | 1000 - 2300 mg/kg | - | - | Based on an estimated LD50 of ~700 mg/kg for β-acids.[7] |
LD50: Lethal Dose, 50% kill; ATE: Acute Toxicity Estimate
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential for the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[1] Prepare the work area in a well-ventilated space, preferably within a chemical fume hood.[1][4]
-
Weighing and Transfer: Handle this compound as a solid to avoid dust formation.[1] Use non-sparking tools for transfers.[1]
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Spill Response:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water. Wash hands thoroughly.[1]
Disposal Plan:
-
Waste this compound: Dispose of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1] Do not discharge into drains or the environment.[1]
-
Contaminated Materials: Any materials, such as gloves, wipes, and containers, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly in sealed and properly labeled containers.[1]
Signaling Pathways and Logical Relationships
This compound and related hop alpha-acids, such as humulone, have been shown to interact with several biological pathways. Understanding these interactions is crucial for drug development and safety assessment.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A diagram showing the inhibitory effects of hop alpha-acids on inflammatory pathways and their modulation of the GABAA receptor.
References
- 1. ftp.cdc.gov [ftp.cdc.gov]
- 2. The Anti-Inflammatory Effect of Humulus lupulus Extract In Vivo Depends on the Galenic System of the Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. depts.washington.edu [depts.washington.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
